5-Boc-2,5-diazaspiro[3.5]nonane oxalate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-4-6-12(14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZFDVHPOHCJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthetic methodologies, and strategic applications of this versatile spirocyclic diamine.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of drug discovery, the quest for novel chemical matter with improved physicochemical properties and biological activity is perpetual. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as valuable scaffolds. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise and novel interactions with biological targets. 5-Boc-2,5-diazaspiro[3.5]nonane, as a mono-protected diamine, is a particularly strategic building block. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the two distinct nitrogen atoms, providing a vector for controlled, stepwise synthesis of complex molecular architectures. The oxalate salt form enhances the compound's stability and handling characteristics as a solid.
Physicochemical and Structural Properties
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a white to off-white solid. The presence of the Boc protecting group on one of the nitrogens and the formation of an oxalate salt with the other imparts specific solubility and reactivity profiles.
A critical aspect of this molecule is the differential reactivity of its two nitrogen atoms. The Boc-protected nitrogen is rendered nucleophilic only after a deprotection step, typically under acidic conditions. The secondary amine within the azetidine ring, however, is readily available for a variety of chemical transformations, such as acylation, alkylation, and reductive amination. This orthogonal reactivity is the cornerstone of its utility in combinatorial and medicinal chemistry.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;oxalic acid | [1] |
| Synonym(s) | 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | [2] |
| CAS Number | 1523571-07-4 | [2] |
| Molecular Formula | C12H22N2O2 (free base) | [3] |
| Molecular Weight | 226.32 g/mol (free base) | [3] |
| Molecular Weight | 542.67 g/mol (hemioxalate salt) | [2] |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator |
Note: The commercially available product is often the hemioxalate, meaning a 2:1 ratio of the amine to oxalic acid.[1][2]
Below is a diagram illustrating the chemical structure of the protonated 5-Boc-2,5-diazaspiro[3.5]nonane cation and the oxalate anion.
Caption: Structure of 5-Boc-2,5-diazaspiro[3.5]nonane and Oxalate.
Synthesis and Reactivity: A Step-by-Step Approach
The synthesis of diazaspirocycles can be complex; however, streamlined routes have been developed.[4] A generalized, representative synthetic workflow for a related spirocyclic amine is presented below. The synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane would follow a similar logic, involving the construction of the spirocyclic core followed by protection of one of the amine functionalities.
Exemplary Synthetic Protocol: N-Alkylation of the Free Amine
This protocol details the selective functionalization of the secondary amine of 5-Boc-2,5-diazaspiro[3.5]nonane.
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the oxalate salt and free the secondary amine.
-
Addition of Electrophile: To the stirred solution, add 1.1 equivalents of the desired electrophile (e.g., an alkyl halide or acyl chloride) dropwise at 0 °C. The choice of a slight excess of the electrophile ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the disappearance of the starting material and the formation of the desired product.
-
Workup and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure, functionalized product.
The following diagram illustrates this generalized workflow.
Caption: Workflow for N-Alkylation of 5-Boc-2,5-diazaspiro[3.5]nonane.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate lies in its application as a versatile scaffold in drug design. The spirocyclic core imparts conformational rigidity, which can lead to higher binding affinity and selectivity for a target protein. Furthermore, the introduction of this three-dimensional motif can improve key drug-like properties.
Spirocyclic motifs, such as the one in 5-Boc-2,5-diazaspiro[3.5]nonane, are increasingly being incorporated into drug candidates to enhance properties like aqueous solubility and metabolic stability while reducing lipophilicity.[5][6] The ability to selectively functionalize the two nitrogen atoms allows for the creation of diverse libraries of compounds for high-throughput screening. For example, the free amine can be coupled to a pharmacophore-containing fragment, followed by deprotection of the Boc group and subsequent reaction to introduce a solubilizing group or another binding element. This modular approach is highly attractive in modern drug discovery programs.[5][6]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage are essential. 5-Boc-2,5-diazaspiro[3.5]nonane oxalate should be stored in a cool, dry place, typically in a refrigerator, to ensure its long-term stability. It is important to consult the Safety Data Sheet (SDS) before use. The compound is classified as a warning-level hazard, with potential for harm if swallowed and causing skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.
Conclusion
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a high-value building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure, coupled with the orthogonal reactivity of its two nitrogen atoms, provides chemists with a powerful tool for synthesizing novel, three-dimensional molecules. The strategic incorporation of this scaffold can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. As the demand for novel chemical entities continues to grow, the importance of such versatile and strategically designed building blocks will undoubtedly increase.
References
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Retrieved January 19, 2026, from [Link]
-
Order : 5-BOC-2,5-DIAZASPIRO[3.5]NONANE OXALATE. (n.d.). ChemUniverse. Retrieved January 19, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 [sigmaaldrich.com]
- 3. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-Boc-2,5-diazaspiro[3.5]nonane Hemioxalate: A Rising Star in 3D-Rich Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing the Third Dimension in Medicinal Chemistry
The landscape of modern drug discovery is increasingly defined by a strategic shift away from flat, aromatic molecules towards sp³-rich, three-dimensional scaffolds. This "Escape from Flatland" is driven by the need to access novel chemical space, improve physicochemical properties, and enhance target selectivity. Within this paradigm, spirocyclic systems have emerged as powerful tools for medicinal chemists. This guide provides an in-depth technical overview of 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate (CAS Number: 1523571-07-4), a versatile building block that epitomizes the potential of 3D scaffolds in developing next-generation therapeutics.
Core Compound Overview
5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate is a mono-protected diamine featuring a unique spirocyclic architecture where an azetidine ring and a piperidine ring are fused through a single quaternary carbon atom. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization of the secondary amine on the azetidine ring. It is most commonly supplied as a hemioxalate salt, which enhances its stability and handling properties as a solid, compared to the free base which is typically an oil.[1]
The strategic importance of this scaffold lies in its role as a rigid bioisostere of piperazine, a common motif in many marketed drugs. By replacing the flexible piperazine ring with the constrained diazaspiro[3.5]nonane core, chemists can introduce conformational rigidity and a defined three-dimensional geometry. This can lead to significant improvements in a compound's pharmacological profile, including enhanced potency, selectivity, and metabolic stability.[2]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1523571-07-4 | [1] |
| Molecular Formula | C₂₆H₄₆N₄O₈ (for the 2:1 hemioxalate salt) | |
| Molecular Weight | 542.67 g/mol (for the hemioxalate salt) | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Refrigerator | [1] |
The Rationale for Spirocyclic Design: A Mechanistic Insight
The utility of the diazaspiro[3.5]nonane scaffold is rooted in its defined structural attributes. The spirocyclic fusion point locks the two rings in a perpendicular orientation, presenting substituent vectors in well-defined spatial arrangements. This is a stark contrast to the conformational flexibility of piperazine, which can adopt multiple chair and boat conformations.
This conformational restriction is a key principle of its design. By pre-organizing the molecule into a specific conformation that is favorable for binding to a biological target, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity. Furthermore, the precise positioning of substituents can enhance interactions with specific residues in a protein's binding pocket while avoiding clashes, thereby improving selectivity.[2]
Synthesis and Characterization
Proposed Synthetic Workflow
Detailed Experimental Protocol (Representative)
Step 1-3: Synthesis of the 2,5-Diazaspiro[3.5]nonane Core The core synthesis involves a multi-step sequence, often starting from a substituted piperidinone. A common strategy involves the construction of the azetidine ring onto the piperidine scaffold, followed by reduction. A representative multi-step patent procedure involves reacting a piperidine precursor with reagents to form the spirocyclic azetidine ring, followed by reduction of an amide or lactam functionality.[3]
Step 4: Selective N-Boc Protection
-
Rationale: With the core diamine synthesized, one of the two nitrogens must be selectively protected to allow for differential functionalization. The Boc group is ideal due to its stability under a wide range of conditions and its facile removal under acidic conditions. The piperidine nitrogen is generally more nucleophilic and less sterically hindered than the azetidine nitrogen, leading to preferential reaction.
-
Procedure:
-
Dissolve the crude 2,5-diazaspiro[3.5]nonane free base (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude oil, tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, can be purified by column chromatography on silica gel.
-
Step 5: Hemioxalate Salt Formation
-
Rationale: The Boc-protected free base is often an oil that can be difficult to handle and accurately weigh. Conversion to a salt provides a stable, crystalline solid that is easier to purify and store. The hemioxalate (2:1 amine to acid) is a common form for this compound.
-
Procedure:
-
Dissolve the purified 5-Boc-2,5-diazaspiro[3.5]nonane (2.0 eq) in a suitable solvent, such as ethyl acetate or methanol.
-
In a separate flask, dissolve oxalic acid (1.0 eq) in the same solvent.
-
Slowly add the oxalic acid solution to the stirred solution of the amine.
-
A precipitate should form upon addition or after a short period of stirring. The mixture can be stirred for an additional 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate salt.
-
Analytical Characterization
A full analytical characterization is essential to confirm the structure and purity of the final compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), and distinct multiplets for the diastereotopic protons of the piperidine and azetidine rings. The integration of the amine protons may vary depending on the solvent and water content. |
| ¹³C NMR | Signals for the quaternary spiro-carbon, the carbons of the piperidine and azetidine rings, and the carbonyl and quaternary carbons of the Boc group. |
| LC-MS | A peak corresponding to the mass of the protonated free base [M+H]⁺. |
| FT-IR | Characteristic peaks for N-H stretching (of the azetidinium and oxalate), C=O stretching (of the Boc-carbamate and oxalate), and C-N stretching. |
Applications in Drug Discovery: A Case Study
The true value of a building block is demonstrated through its successful application. While direct incorporation of 5-Boc-2,5-diazaspiro[3.5]nonane is widespread in patent literature, a compelling example of a closely related scaffold is found in sonrotoclax (BGB-11417) , a potent and selective Bcl-2 inhibitor developed by BeiGene.[3]
Sonrotoclax incorporates a 7-azaspiro[3.5]nonane linker as a key structural element.[3] This scaffold serves to orient the different pharmacophoric elements of the molecule for optimal interaction with the BH3 binding groove of the Bcl-2 protein.
The use of this rigid, 3D linker is a deliberate design choice to:
-
Enhance Potency: By locking the molecule in a bioactive conformation.
-
Improve Selectivity: The defined exit vectors of the spirocycle allow for fine-tuning of interactions to favor binding to Bcl-2 over other related proteins like Mcl-1 or Bcl-xL.
-
Optimize Physicochemical Properties: Spirocyclic scaffolds can improve properties like aqueous solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.[2]
The clinical advancement of sonrotoclax underscores the power of incorporating such sp³-rich, three-dimensional fragments into modern drug candidates.
Conclusion and Future Outlook
5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate is more than just a chemical reagent; it is an enabling tool for medicinal chemists aiming to create differentiated, high-quality clinical candidates. Its rigid, three-dimensional structure provides a validated strategy for optimizing potency and selectivity while maintaining favorable drug-like properties. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the demand for sophisticated, non-flat building blocks like this diazaspirocycle will undoubtedly continue to grow. Its proven utility as a piperazine bioisostere and its successful incorporation into advanced drug candidates position it as a cornerstone scaffold for the future of drug discovery.
References
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
Sources
A Technical Guide to the Molecular Structure and Application of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
Abstract
This technical guide provides an in-depth analysis of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, a key building block in modern medicinal chemistry. We will deconstruct its molecular architecture, examining the diazaspiro[3.5]nonane core, the strategic implementation of the tert-butoxycarbonyl (Boc) protecting group, and the functional role of the oxalate counter-ion. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the compound's synthesis, structural verification, and application. The guide includes detailed protocols, data tables, and workflow diagrams to provide a comprehensive and practical resource for leveraging this versatile scaffold in the rational design of novel therapeutics.
The Strategic Value of Diazaspiro[3.5]nonane Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, moving beyond flat, two-dimensional molecules is paramount for developing novel therapeutics with improved specificity and potency. Spirocyclic scaffolds, which feature two rings connected by a single common atom, offer a rigid and three-dimensionally complex architecture. This inherent rigidity reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target and thus higher affinity.
The diazaspiro[3.5]nonane framework, consisting of a four-membered azetidine ring fused with a six-membered piperidine ring, is a particularly valuable scaffold. It introduces precise vectors for chemical substitution in three-dimensional space, allowing for meticulous exploration of a target's binding pocket. The presence of two distinct nitrogen atoms provides versatile handles for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Recently, derivatives of diazaspiro[3.5]nonane have shown promise in the development of novel antimycobacterial agents, highlighting the scaffold's potential in addressing significant health challenges[1].
Deconstructing the Molecular Structure: A Tripartite Analysis
The compound, identified by CAS number 1523571-07-4, is most accurately described as bis(tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate) oxalate [2]. This nomenclature reveals a specific 2:1 stoichiometric relationship between the parent amine and the oxalic acid, a critical detail for accurate experimental design. Let us examine each component.
The Diazaspiro[3.5]nonane Core
The foundational framework is the diazaspiro[3.5]nonane heterocycle. This structure is composed of:
-
An azetidine ring : A saturated four-membered ring containing one nitrogen atom (at position 2).
-
A piperidine ring : A saturated six-membered ring containing one nitrogen atom (at position 5).
-
A spirocyclic carbon : The quaternary carbon atom that serves as the single point of fusion for both rings.
This arrangement creates a rigid, non-planar structure that serves as a robust anchor for directing substituents into specific spatial orientations.
The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group
The nitrogen at the 5-position (N5) of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This is a deliberate and crucial synthetic strategy. The Boc group is one of the most common amine protecting groups in organic synthesis due to its unique stability profile[3].
Causality Behind Its Use:
-
Chemoselectivity: The two nitrogen atoms in the diazaspiro[3.5]nonane core have different steric and electronic environments, but protecting one is essential for achieving selective functionalization of the other. The Boc group effectively "masks" the N5 amine, preventing it from participating in subsequent reactions.[4]
-
Orthogonal Strategy: The Boc group is stable under a wide range of basic, nucleophilic, and reductive conditions, allowing for extensive chemical modifications to be performed elsewhere on the molecule[5].
-
Mild Deprotection: Crucially, the Boc group can be efficiently removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to liberate the free amine at a later synthetic stage[3][4]. This allows for a two-stage functionalization strategy: first at the N2 position, followed by deprotection and subsequent modification at the N5 position.
The Oxalate Counter-ion: Enhancing Physicochemical Properties
The compound is supplied as an oxalate salt, where the unprotected, basic secondary amine at the N2 position is protonated by oxalic acid.
Functional Significance:
-
Improved Handling and Stability: The free base form of many amines can be oily, viscous, or less stable. Converting them into a crystalline salt provides a free-flowing, solid material with a defined melting point and improved shelf-life.
-
Enhanced Solubility: Salt formation is a cornerstone of pharmaceutical development for improving the aqueous solubility of poorly soluble parent compounds[6]. Enhanced solubility can directly translate to improved bioavailability, as demonstrated in studies with other active pharmaceutical ingredients where oxalate salts showed significantly increased plasma concentrations compared to the free base[7][8].
-
Structural Confirmation: The formation of the salt involves a clear proton transfer from the carboxylic acid groups of oxalate to the basic nitrogen of the azetidine ring, creating distinct ionic N+-H···O- hydrogen bonds that can be definitively characterized[8][9]. As confirmed by its IUPAC name and molecular formula, the salt exists in a 2:1 ratio, with one molecule of oxalic acid (a dicarboxylic acid) protonating two molecules of the diazaspiro[3.5]nonane derivative[2][10].
Caption: 2:1 Molecular structure of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for the reliable use of any chemical building block. The key properties of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate are summarized below.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate (2:1) | [2][10] |
| Synonym(s) | 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | |
| CAS Number | 1523571-07-4 | [2][10] |
| Molecular Formula | C₂₆H₄₆N₄O₈ | [10] |
| Molecular Weight | 542.67 g/mol | [10] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | 2-8°C, Inert atmosphere | [10] |
| InChI Key | SVACKVJTQHYNHY-UHFFFAOYSA-N | [2] |
Spectroscopic analysis provides a fingerprint for structural confirmation. Key expected signatures include:
-
¹H NMR: Resonances corresponding to the protons on the azetidine and piperidine rings, as well as a characteristic singlet at ~1.4-1.5 ppm for the nine equivalent protons of the tert-butyl group. The N-H protons would likely appear as a broad signal.
-
¹³C NMR: Signals for the distinct carbons of the spirocyclic core, the carbonyl and quaternary carbons of the Boc group, and a signal for the oxalate carbon.
-
LC-MS: An Electrospray Ionization (ESI) mass spectrum would show a prominent peak for the protonated parent molecule [M+H]⁺ at an m/z corresponding to the free base (C₁₂H₂₂N₂O₂), which has a molecular weight of 226.32 g/mol [11].
Synthesis and Purification Strategy
While multiple synthetic routes to diazaspirocycles exist[12][13][14], a robust and scalable synthesis of the title compound follows a logical progression of core formation, selective protection, and salt crystallization.
Rationale for Synthetic Design
The synthetic workflow is designed to build complexity in a controlled manner. The initial target is the unprotected diazaspiro[3.5]nonane core. Given the two secondary amine functionalities, selective protection is non-trivial but essential. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation, as it is highly efficient and selective under controlled conditions[3]. The final step, salt formation, serves both as a purification method (crystallization often removes minor impurities) and to convert the product into a more stable, solid form.
Caption: General synthetic workflow for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Exemplar Experimental Protocol
This protocol is a representative methodology based on established chemical principles. Note: All operations should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Step 1: Selective N-Boc Protection
-
To a stirred solution of diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of amine) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the mono-Boc product.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate.
Step 2: Oxalate Salt Formation
-
Dissolve the purified free base (2.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
In a separate flask, dissolve oxalic acid (1.0 eq) in the same solvent, heating gently if necessary.
-
Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.
-
A precipitate should form. Continue stirring for 1-2 hours to ensure complete salt formation.
-
Self-Validation: The formation of a solid precipitate is a primary indicator. The pH of the slurry should be acidic.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent and then with diethyl ether.
-
Dry the product under vacuum to yield 5-Boc-2,5-diazaspiro[3.5]nonane oxalate as a stable, crystalline solid.
Structural Verification: The Definitive Role of X-Ray Crystallography
While NMR and MS can confirm connectivity, only single-crystal X-ray crystallography can provide unambiguous, high-resolution proof of the three-dimensional molecular structure[15]. This technique is invaluable for understanding stereochemistry, conformational preferences, and the precise intermolecular interactions that define the crystal lattice[16][17].
For 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, an X-ray crystal structure would definitively confirm:
-
The spirocyclic nature and conformation of the azetidine and piperidine rings.
-
The exact site of Boc protection (N5) and salt formation (N2).
-
The 2:1 stoichiometry of the amine to the oxalate counter-ion.
-
The hydrogen bonding network between the protonated N2 amine (N⁺-H₂) and the carboxylate groups (COO⁻) of the oxalate dianion.
Sources
- 1. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1523571-07-4|tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)|BLD Pharm [bldpharm.com]
- 11. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 13. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. migrationletters.com [migrationletters.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, a valuable building block in medicinal chemistry. The guide details a plausible synthetic route, protocols for purification and salt formation, and a thorough analysis of the characterization techniques used to verify the structure and purity of the final compound. This document is intended to serve as a practical resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over more flexible linear or monocyclic analogs, enabling more precise interactions with biological targets. The 2,5-diazaspiro[3.5]nonane core, in particular, presents a unique scaffold that can be functionalized at multiple points, making it a versatile component in the design of novel therapeutics.
The introduction of a tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the two nitrogen atoms within the diazaspirocycle. This guide focuses on the synthesis of the mono-Boc protected 5-Boc-2,5-diazaspiro[3.5]nonane and its subsequent conversion to the stable and crystalline oxalate salt, which is often preferred for handling and purification.
Synthetic Strategy and Experimental Protocols
Proposed Synthesis of the 2,5-Diazaspiro[3.5]nonane Core
The synthesis of the core diazaspirocycle can be approached through a multi-step sequence, likely involving an intramolecular cyclization. One potential route, adapted from methodologies for similar spirodiamines, is outlined below.
Caption: Proposed multi-step synthesis of the 2,5-diazaspiro[3.5]nonane core.
-
Step 1 & 2: Formation of a Key Intermediate: The initial steps would focus on constructing a precursor containing both a nucleophilic amine and a suitable electrophilic center, primed for intramolecular cyclization. This could involve reactions such as the alkylation of a protected amine with a bifunctional electrophile.
-
Step 3: Intramolecular Cyclization and Deprotection: The key spirocyclization step would likely be achieved through an intramolecular nucleophilic substitution or reductive amination, followed by the removal of any protecting groups to yield the free 2,5-diazaspiro[3.5]nonane.
Selective Mono-Boc Protection
With the diazaspirocycle in hand, the next critical step is the selective protection of one of the secondary amines. A general and effective method for the mono-Boc protection of diamines can be employed.[1][2]
Protocol for Mono-Boc Protection:
-
Dissolve 2,5-diazaspiro[3.5]nonane in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of di-tert-butyl dicarbonate (Boc)₂O, either neat or dissolved in the same solvent.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-Boc-2,5-diazaspiro[3.5]nonane.
-
Purify the crude product by column chromatography on silica gel.
The rationale for selective mono-protection lies in the controlled stoichiometry of the Boc-anhydride. Using one equivalent of the protecting agent favors the formation of the mono-protected product over the di-protected species.
Oxalate Salt Formation
The final step is the conversion of the purified Boc-protected diamine into its oxalate salt. Oxalate salts are often crystalline and stable, facilitating handling and long-term storage.
Protocol for Oxalate Salt Formation:
-
Dissolve the purified 5-Boc-2,5-diazaspiro[3.5]nonane in a suitable solvent, such as isopropanol (IPA) or ethyl acetate.[3]
-
In a separate flask, dissolve one equivalent of anhydrous oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the solution of the Boc-protected diamine with stirring.
-
A precipitate of the oxalate salt should form. If no precipitate forms immediately, the solution can be cooled or a less polar co-solvent like diethyl ether can be added to induce precipitation.
-
Stir the resulting slurry for a period to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Characterization of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Caption: Workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group, the spirocyclic core, and the protons of the oxalate counter-ion. The nine protons of the tert-butyl group of the Boc moiety will appear as a sharp singlet, typically in the upfield region around 1.4-1.5 ppm. The protons on the carbon atoms adjacent to the nitrogen atoms will be shifted downfield due to the electron-withdrawing effect of the nitrogen and the carbamate group. The protons of the azetidine and piperidine rings will exhibit complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Key signals include the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm). The spiro carbon atom will also have a characteristic chemical shift.
Table 1: Predicted NMR Data for 5-Boc-2,5-diazaspiro[3.5]nonane
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.4 (3C) |
| Boc (C(CH₃)₃) | - | ~79.5 |
| Boc (C=O) | - | ~154.7 |
| Piperidine CH₂ | ~3.4-3.6 (m) | ~45-55 |
| Azetidine CH₂ | ~3.6-3.8 (m) | ~50-60 |
| Spiro C | - | ~40-50 |
| Oxalate (COOH)₂ | broad singlet | ~160-165 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
LC-MS: Liquid chromatography-mass spectrometry is used to confirm the molecular weight of the free base (5-Boc-2,5-diazaspiro[3.5]nonane) and to assess the purity of the sample. The expected [M+H]⁺ ion would be observed.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Table 2: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z |
| LC-MS | ESI+ | [M+H]⁺ for the free base |
| HRMS | ESI+ | Precise mass of [M+H]⁺ for the free base |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the final compound. A suitable reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid. The purity is determined by integrating the peak area of the main product and any impurities. A purity of >95% is typically required for compounds used in drug discovery.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate. By combining established synthetic methodologies for spirocyclic systems with standard protocols for Boc protection and salt formation, a reliable route to this valuable building block can be achieved. The detailed characterization workflow ensures the structural integrity and purity of the final product, making it suitable for use in medicinal chemistry and drug development programs. The information presented herein is intended to empower researchers to confidently synthesize and utilize this important chemical entity in their quest for novel therapeutics.
References
- Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
-
Baxendale Group - Durham University. A Short Multistep Flow Synthesis of a Potential Spirocyclic Fragrance Component. Retrieved from [Link]
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Sciencemadness.org. Forming oxalte salts of amines. Retrieved from [Link]
-
SpectraBase. 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SciSpace. General method for selective Mono-Boc protection of diamines and thereof. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the comprehensive physicochemical characterization of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, a key building block in modern medicinal chemistry. Recognizing the limited availability of published data for this specific salt form, this document serves as both a repository of known information and a practical guide to its empirical determination. We present established protocols, grounded in authoritative methodologies, for elucidating the critical properties that govern its behavior in research and development settings. This guide is designed to empower researchers to generate reliable, reproducible data, ensuring the compound's effective application in drug discovery pipelines.
Introduction and Structural Elucidation
5-Boc-2,5-diazaspiro[3.5]nonane is a valuable spirocyclic scaffold, prized for its ability to introduce conformational rigidity and three-dimensional character into drug candidates, often serving as a bioisostere for more traditional moieties like piperazine.[1][2] The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization in multi-step syntheses. The formation of an oxalate salt enhances the material's handling properties, often improving crystallinity and stability over the free base.
It is critical to note that commercial suppliers predominantly offer this compound as 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate (CAS Number: 1523571-07-4), which indicates a 2:1 stoichiometric ratio of the diazaspiro compound to oxalic acid.[3][4][5][6] This guide will proceed under the assumption of this hemioxalate form, as it is the most commonly available and referenced. Any deviation from this stoichiometry would necessitate a separate and distinct physicochemical characterization.
Chemical Structure
Caption: Structure of 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate.
Summary of Known Physicochemical Properties
The data available from commercial suppliers is summarized below. It is imperative to note the absence of experimentally determined values for several key properties in peer-reviewed literature. The subsequent sections of this guide will detail the methodologies for determining these unknown values.
| Property | Value | Source |
| CAS Number | 1523571-07-4 | [3][4] |
| Molecular Formula | (C₁₂H₂₂N₂O₂)₂ · C₂H₂O₄ | [4] |
| Molecular Weight | 542.67 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Purity | ≥97% (Typical) | [3] |
| Storage Temperature | Refrigerator | [3] |
| Melting Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Experimental Protocols for Physicochemical Characterization
As a Senior Application Scientist, my recommendation is to approach the characterization of a new batch of this compound systematically. The following protocols are designed to be self-validating and are based on standard practices in the pharmaceutical industry.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will lead to a depressed and broader melting range.[7] This is a critical first-pass quality control metric.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any coarse crystals using an agate mortar and pestle.[8]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm.[9]
-
Apparatus Setup: Use a calibrated digital melting point apparatus (e.g., Mel-Temp or similar).
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows the subsequent, more accurate measurements to be performed more efficiently.
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place a fresh, packed capillary into the apparatus.
-
Heat rapidly to about 15-20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Causality: Solubility is a critical parameter that influences bioavailability, formulation development, and performance in biological assays.[10][11] Poor aqueous solubility can be a major hurdle in drug development. Determining solubility in various media (e.g., aqueous buffers at different pH values, organic solvents) provides a comprehensive profile of the compound's behavior.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12]
-
System Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents of interest (e.g., water, PBS pH 7.4, 0.1 M HCl, DMSO, Ethanol). The presence of undissolved solid must be visually confirmed.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet all undissolved material.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. It is crucial not to disturb the solid pellet.
-
Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[12]
-
Quantification:
-
Prepare a standard calibration curve of the compound in the relevant solvent using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Dilute the filtered supernatant with an appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration.
-
-
Reporting: Report the solubility in mg/mL or µg/mL for each solvent at the specified temperature.
Caption: Equilibrium Solubility Determination Workflow.
pKa Determination
Causality: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH.[13] For this compound, the pKa of the un-protected secondary amine is critical. This value dictates its charge at physiological pH (around 7.4), which in turn profoundly affects its solubility, membrane permeability, and potential for ionic interactions with biological targets.[13][14] The pKa of the Boc-protected amine is extremely high (estimated around 24) and not relevant under physiological conditions.[15]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Apparatus Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir continuously.
-
Titration:
-
Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (often found by taking the first or second derivative).
-
The pKa is the pH at the half-equivalence point, where exactly half of the amine has been neutralized.[16]
-
-
Validation: Perform the titration in triplicate. The presence of two basic nitrogens (one free, one Boc-protected) and the oxalate counter-ion may lead to a complex titration curve, but the pKa of the secondary amine should be clearly identifiable in the typical range for aliphatic amines (pH 9-11).[14]
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure and is essential for identity confirmation.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming the connectivity and stereochemistry.[17] It is the most powerful tool for structural elucidation.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable NH protons.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Signals:
-
A sharp singlet around 1.4 ppm, integrating to 18 protons (9H for each Boc group in the 2:1 salt).
-
A complex series of multiplets for the aliphatic protons of the spirocyclic core.
-
A potentially broad signal for the secondary amine (NH) proton, which may exchange with residual water in the solvent.
-
-
Expected ¹³C NMR Signals:
-
A signal for the carbamate carbonyl carbon around 155 ppm.[18]
-
A signal for the quaternary tert-butyl carbon near 80 ppm.[18]
-
A strong signal for the three equivalent methyl carbons of the Boc group around 28 ppm.[18]
-
Signals corresponding to the carbons of the spirocyclic framework.
-
Signals for the oxalate carbons.
-
3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. It is excellent for confirming the presence of the Boc-carbonyl group and the N-H bond.
Protocol:
-
Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Obtain a background spectrum of the clean ATR crystal, then place a small amount of the solid sample on the crystal and acquire the sample spectrum.
-
Expected Key Absorption Bands:
-
A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ , characteristic of the C=O stretch of the Boc-carbamate group.[18]
-
A peak in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretch of the secondary amine.
-
C-H stretching vibrations just below 3000 cm⁻¹ .
-
3.4.3. Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation patterns. This confirms the molecular formula.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Use Electrospray Ionization (ESI) in positive ion mode.
-
Expected Ions:
-
The primary ion observed should be for the protonated free base, [C₁₂H₂₂N₂O₂ + H]⁺, with an expected m/z of 227.18 .
-
The Boc group is known to be labile in the mass spectrometer, so characteristic fragment ions are often observed, such as the loss of isobutylene ([M-56]⁺) or the entire Boc group ([M-100]⁺). The tert-butyl cation at m/z 57 is also a common fragment.[18][19]
-
Conclusion
While the publicly available data on 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is sparse, its physicochemical properties can be thoroughly and reliably determined through the application of standard, well-established analytical protocols. This guide provides the necessary framework for researchers to characterize this important synthetic building block with confidence. Adherence to these methodologies will ensure the generation of high-quality data, facilitating its seamless integration into drug discovery and development programs and contributing to the broader scientific knowledge base.
References
-
AxisPharm. (n.d.). Solubility Test. Retrieved January 19, 2026, from [Link]
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved January 19, 2026, from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved January 19, 2026, from [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved January 19, 2026, from [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved January 19, 2026, from [Link]
-
Pawar, S. P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 19, 2026, from [Link]
-
Aher, N. G., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved January 19, 2026, from [Link]
-
Heravi, M. M., et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 19, 2026, from [Link]
-
Al-Dahhan, W. H. (2021). experiment (1) determination of melting points. Retrieved January 19, 2026, from [Link]
-
Unknown. (n.d.). Determination of Melting Point. Retrieved January 19, 2026, from [Link]
-
Cao, C., et al. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 19, 2026, from [Link]
-
Unknown. (n.d.). Organic Chemistry II. Retrieved January 19, 2026, from [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra for the Boc-aminated and unprotected SWCNT. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (2021). Efficient construction of the hexacyclic ring core of palau'amine: the pKa concept for proceeding with unfavorable equi. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved January 19, 2026, from [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved January 19, 2026, from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved January 19, 2026, from [Link]
-
PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). p-Nitrophenoxycarbonyl Derivatives of Boc-protected Diaminoalkanes in the Synthesis of Enkephalin Peptidomimetics. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved January 19, 2026, from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 19, 2026, from [Link]
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved January 19, 2026, from [Link]
-
J&K Scientific. (n.d.). tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1). Retrieved January 19, 2026, from [Link]
Sources
- 1. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 [sigmaaldrich.com]
- 4. 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 1523571-07-4|tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)|BLD Pharm [bldpharm.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubility Test | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. drughunter.com [drughunter.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Solubility of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate
Abstract
5-Boc-2,5-diazaspiro[3.5]nonane is a valuable spirocyclic scaffold in modern medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular designs. Its oxalate salt is a common form for handling and purification. A thorough understanding of the solubility of this key building block is paramount for its effective use in reaction chemistry, formulation, and preclinical development. As publicly available quantitative solubility data for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is scarce, this technical guide provides a comprehensive framework for its determination. We will delve into the theoretical principles governing its solubility, present a detailed, field-proven experimental protocol for generating reliable data, and discuss the analytical methodologies required for accurate quantification. This document is intended to serve as a complete resource for scientists to independently and accurately characterize the solubility profile of this compound across a range of relevant conditions.
Introduction: The Imperative of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties. Among these, solubility is a cornerstone parameter that dictates bioavailability, influences formulation strategies, and impacts the feasibility of process chemistry.[1][2] Poor solubility can terminate the development of an otherwise promising compound.
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a bifunctional building block featuring a Boc-protected secondary amine and a free secondary amine, built upon a rigid spirocyclic core. This structural amalgam of lipophilic (Boc group, hydrocarbon scaffold) and polar (free amine, oxalate counterion) moieties results in complex solubility behavior. This guide provides the theoretical foundation and a practical, validated methodology to empower researchers to determine the thermodynamic equilibrium solubility of this compound, ensuring data integrity and reproducibility for critical decision-making in the drug development pipeline.[3]
Physicochemical Profile and Predicted Behavior
Before embarking on experimental determination, a structural analysis of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate provides insight into its expected solubility characteristics.
-
IUPAC Name: tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;oxalic acid (Note: Often supplied as a hemioxalate or 2:1 salt, CAS No. 1523571-07-4)[4]
-
Molecular Formula (Hemioxalate): (C₁₂H₂₂N₂O₂)₂ · C₂H₂O₄
-
Molecular Weight (Hemioxalate): 542.67 g/mol
The molecule's amphiphilic nature is key. The principle of "like dissolves like" suggests that its solubility will be highly dependent on the solvent's properties.[5]
-
Polar Protic Solvents (e.g., water, ethanol): The free amine and the oxalate counterion can act as hydrogen bond donors and acceptors, suggesting potential solubility. In aqueous media, solubility is expected to be strongly pH-dependent due to the protonation of the free secondary amine (pKa ~8-10).
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can engage in dipole-dipole interactions and may solvate the molecule effectively.
-
Non-polar Solvents (e.g., Toluene, Hexanes): The bulky, non-polar Boc group and the spirocyclic alkane framework suggest some affinity for non-polar environments, though the presence of the salt moiety will likely limit solubility significantly.
Furthermore, the solid-state properties of the material (e.g., crystallinity, polymorphism) are a critical, often overlooked, variable. The thermodynamically most stable crystalline form will exhibit the lowest equilibrium solubility.[6]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In pharmaceutical research, two types of solubility are commonly measured:
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved in a strong organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[7][8] While useful for early-stage screening, it is prone to generating supersaturated solutions and can be influenced by the solid form that precipitates.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the solution is in equilibrium with the most stable solid form of the solute.[6][9] For definitive characterization and formulation development, thermodynamic solubility is the gold standard.
This guide is exclusively focused on the determination of thermodynamic solubility to ensure the generation of foundational, reliable data.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The Shake-Flask method, established by Higuchi and Connors, remains the most reliable technique for determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure equilibrium is achieved.
Materials and Equipment
-
Compound: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (ensure purity and solid-form characterization if possible).
-
Solvents: HPLC-grade solvents are required. A suggested panel includes:
-
Deionized Water
-
Aqueous Buffers (e.g., pH 2.0, pH 7.4, pH 9.0)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Toluene
-
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a UV detector
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (e.g., 5-10 mg, ensuring solid remains after equilibration) to a tared glass vial and record the exact mass.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[11] Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: Remove the vial from the shaker and let it stand to allow coarse particles to settle. To ensure complete removal of solids, centrifuge the vial (e.g., at 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an additional purification step, pass this aliquot through a 0.22 µm syringe filter. Causality Note: This filtration step is critical to remove any fine particulates that could interfere with the analytical measurement and lead to an overestimation of solubility.
-
Dilution: Accurately perform a serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method as described in Section 5.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and specific method for quantifying the concentration of the dissolved analyte.[12]
HPLC Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid. Causality Note: The acidic modifier ensures the free amine is protonated, leading to sharp, symmetrical peak shapes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: ~210-220 nm (The amide bond of the Boc group provides a suitable chromophore).
-
Column Temperature: 30°C
Calibration and Calculation
-
Stock Solution: Prepare a stock solution of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Standard Curve: Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the solubility samples.
-
Analysis: Inject the standards to generate a calibration curve of peak area versus concentration. The curve must exhibit excellent linearity (R² > 0.999).
-
Solubility Calculation: Inject the diluted solubility samples. Determine their concentration from the calibration curve and multiply by the dilution factor to obtain the final solubility value. Express the result in appropriate units (e.g., mg/mL, µM).
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison and analysis.
Table 1: Experimentally Determined Solubility of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Qualitative Description |
|---|---|---|---|---|
| Deionized Water | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |
| pH 7.4 Buffer | 37 | [Experimental Value] | [Calculated Value] | [e.g., Slightly soluble] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely soluble] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very slightly soluble] |
| [Other Solvents] | | | | |
Note: Qualitative descriptions should follow USP guidelines.
Factors Influencing Solubility: A Conceptual Overview
Caption: Key Factors Governing the Solubility of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Conclusion
References
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
Al-Ghaban, F. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
- Fasipe, B., & Murdan, S. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Swarbrick, J. (2023). Biochemistry, Dissolution and Solubility. NCBI Bookshelf - StatPearls. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]
-
JoVE. (2020). Video: Solubility - Concept. Retrieved from [Link]
-
Solubility of Things. (n.d.). Sodium oxalate. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. The Pharma Innovation Journal. Retrieved from [Link]
-
Kansy, M., & van der Waterbeemd, H. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review. Retrieved from [Link]
- Sahoo, J., et al. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Wenlock, M. C., et al. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
J&K Scientific. (n.d.). tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1). Retrieved from [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. improvedpharma.com [improvedpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a unique three-dimensional geometry that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, diazaspiroalkanes are of particular interest due to their ability to serve as versatile building blocks for introducing conformational rigidity and novel exit vectors in ligand design. This guide provides a comprehensive technical overview of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, a key intermediate for accessing the 2,5-diazaspiro[3.5]nonane core, focusing on its commercial availability, physicochemical properties, synthesis, and applications in drug discovery.
Commercial Availability and Supplier Information
5-Boc-2,5-diazaspiro[3.5]nonane is commercially available, predominantly as its hemioxalate salt . This form enhances the stability and handling of the parent amine. When sourcing this compound, it is crucial to note the stoichiometry of the oxalate salt, as it is typically supplied as a 2:1 complex of the Boc-protected diamine to oxalic acid.
Table 1: Commercial Supplier Information for 5-Boc-2,5-diazaspiro[3.5]nonane Hemioxalate
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich | 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 | ≥97% |
| BLDpharm | tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1) | 1523571-07-4 | 97% |
| Ambeed | tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1) | 1523571-07-4 | 97%+ |
Physicochemical and Safety Profile
Understanding the properties and handling requirements of 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate is essential for its effective and safe use in a laboratory setting.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₆N₄O₈ | [1] |
| Molecular Weight | 542.67 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator (2-8°C) | [1] |
Safety and Handling
Based on available Safety Data Sheets (SDS), 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling Precautions:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
The Strategic Importance of the 2,5-Diazaspiro[3.5]nonane Scaffold
The 2,5-diazaspiro[3.5]nonane scaffold is a valuable building block in drug discovery for several reasons:
-
Three-Dimensionality: The spirocyclic nature of the core introduces a rigid, three-dimensional structure that can improve binding affinity and selectivity by presenting substituents in well-defined spatial orientations.
-
Novel Chemical Space: It allows for the exploration of novel chemical space, moving away from "flat" aromatic structures that are often associated with promiscuity and poor pharmacokinetic profiles.
-
Dual Functionality: The presence of two nitrogen atoms at positions 2 and 5 allows for the introduction of diverse substituents, enabling fine-tuning of a molecule's properties. The Boc-protected form allows for selective functionalization of the secondary amine at the 2-position, followed by deprotection and subsequent modification of the 5-position amine.
While no FDA-approved drugs currently contain the 2,5-diazaspiro[3.5]nonane core, the broader class of diazaspirocycles is gaining significant attention in medicinal chemistry programs targeting a wide range of therapeutic areas.
Synthetic Rationale and Pathways
The synthesis of diazaspiro[3.5]nonanes typically involves a multi-step sequence to construct the spirocyclic core. While a specific peer-reviewed synthesis for 5-Boc-2,5-diazaspiro[3.5]nonane was not found in the immediate literature, a general and plausible synthetic strategy can be inferred from patents for related compounds. The key is the formation of the quaternary spirocyclic center.
A representative synthetic approach is outlined below, demonstrating the chemical logic behind the construction of such scaffolds.
Caption: Generalized synthetic workflow for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Key Applications in Research and Development: Boc Deprotection Protocol
The primary utility of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in a research setting is as a precursor to the free secondary amine at the 5-position. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.
Experimental Protocol: Boc Deprotection of 5-Boc-2,5-diazaspiro[3.5]nonane
This protocol describes a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
5-Boc-2,5-diazaspiro[3.5]nonane oxalate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.0 eq.) in dichloromethane (DCM, approximately 0.1 M concentration).
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (5-10 eq.). The reaction is typically exothermic. For acid-sensitive substrates, the addition can be performed at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Continue adding the basic solution until gas evolution ceases and the aqueous layer is basic (pH > 8). c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 2,5-diazaspiro[3.5]nonane, which can be used in subsequent reactions without further purification or can be purified by chromatography if necessary.
Caption: Step-by-step workflow for the Boc deprotection of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Conclusion
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a commercially available and strategically important building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional spirocyclic core offers a valuable platform for designing novel therapeutics with potentially improved pharmacological profiles. This guide has provided a comprehensive overview of its availability, properties, synthetic rationale, and a detailed protocol for its application in deprotection reactions, empowering researchers to effectively utilize this versatile scaffold in their drug discovery endeavors.
References
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
Sources
The Spirocycle Advantage: A Technical Guide to Harnessing Three-Dimensionality in Modern Drug Discovery
Foreword: Beyond Flatland in Drug Design
For decades, medicinal chemistry has been significantly influenced by methodologies centered around flat, aromatic structures. While this approach has yielded numerous successful therapeutics, it has also led to challenges in achieving optimal potency, selectivity, and physicochemical properties for increasingly complex biological targets. The "escape from flatland" is a now-established paradigm in drug discovery, advocating for the exploration of three-dimensional molecular architectures to better probe the intricate topographies of protein binding sites.[1][2] Among the most promising scaffolds to achieve this three-dimensionality are spirocycles.
This in-depth guide provides a technical exploration of the role of spirocycles in medicinal chemistry. We will delve into the fundamental principles that make these structures so advantageous, examine key synthetic strategies, and showcase compelling case studies that highlight their successful application in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of spirocyclic scaffolds to overcome challenges in their own discovery programs.
The Inherent Advantage of Spirocyclic Scaffolds
Spirocycles are bicyclic systems where two rings are connected by a single, shared atom known as the spiro atom.[3][4] This unique structural feature imparts a rigid, three-dimensional geometry that offers several distinct advantages over traditional planar or more flexible cyclic systems.
Enhanced Three-Dimensionality and Increased sp³ Character
The defining characteristic of spirocycles is their inherent three-dimensionality, which allows for the projection of substituents into distinct vectors in space.[3] This contrasts sharply with flat aromatic systems, enabling a more precise and comprehensive interaction with the complex, three-dimensional binding sites of biological targets.[3]
A key metric in modern drug design is the fraction of sp³ hybridized carbons (Fsp³), which is the number of sp³ carbons divided by the total carbon count.[5] A higher Fsp³ is generally associated with improved clinical success, as it often leads to better solubility, reduced promiscuity, and more favorable pharmacokinetic profiles.[4][5] The quaternary carbon at the core of a spirocycle inherently increases the Fsp³ of a molecule, moving its properties away from the often-problematic "flatland" of aromatic compounds.[1][5]
Physicochemical and Pharmacokinetic Modulation
The introduction of a spirocyclic moiety can profoundly and positively influence a molecule's drug-like properties. This ability to fine-tune physicochemical and pharmacokinetic parameters is a primary driver for their increasing use in medicinal chemistry.[6][7][8]
Improved Solubility and Reduced Lipophilicity
High lipophilicity is a common liability in drug candidates, often leading to poor solubility, high plasma protein binding, and off-target toxicity. The increased sp³ character of spirocycles generally leads to a decrease in lipophilicity (LogP) and an increase in aqueous solubility compared to their flat aromatic counterparts.[3][9] For instance, replacing a morpholine ring with various azaspirocycles has been shown to lower LogD values, a key predictor of a compound's behavior in a biological system.[5]
Enhanced Metabolic Stability
Metabolic instability is a major cause of drug candidate failure. Spirocyclic scaffolds can enhance metabolic stability by shielding metabolically labile sites from enzymatic degradation. The rigid conformation can orient vulnerable functional groups away from metabolic enzymes. Furthermore, the quaternary spiro-carbon itself is not susceptible to common metabolic transformations like oxidation.
Conformational Rigidity and Target Binding
The rigid nature of spirocyclic systems reduces the number of accessible conformations of a molecule, which can have several beneficial effects.[10] By locking the molecule into a bioactive conformation, the entropic penalty of binding to the target is reduced, potentially leading to higher potency. This conformational restriction also allows for the precise orientation of key functional groups to optimize interactions with the target protein, which can significantly improve both potency and selectivity.[11]
Strategic Applications of Spirocycles in Drug Discovery
The theoretical advantages of spirocycles have been borne out in numerous successful drug discovery programs. From their use as core scaffolds to their role as bioisosteric replacements, spirocycles have proven to be a versatile tool for medicinal chemists.
Spirocycles as Core Scaffolds
Employing a spirocycle as the central core of a molecule allows for the creation of novel structures that can explore previously unexploited chemical space.[6][12] This can be particularly advantageous for developing intellectual property around a new class of compounds. The rigid, three-dimensional nature of a spirocyclic core enables the precise positioning of pharmacophoric elements to achieve optimal interactions with the target.[3]
Spirocycles as Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics. Spirocycles have emerged as excellent bioisosteres for a variety of common chemical motifs.[13][14][15][16]
For example, spirocyclic diamines can serve as rigid scaffolds to replace more flexible piperazine moieties. In the case of the PARP inhibitor Olaparib, replacing the piperazine with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other members of the PARP family, along with reduced DNA damage and cytotoxicity.[5] This highlights how the conformational constraint of the spirocycle can fine-tune the selectivity profile of a drug candidate.
Synthesis of Spirocyclic Scaffolds
Historically, the synthetic complexity of spirocycles has been a barrier to their widespread adoption.[6][7] However, recent advances in synthetic methodology have made a diverse array of spirocyclic building blocks more accessible. Key strategies for the synthesis of spirocyclic compounds include:
-
Metal-catalyzed spirocyclization: This approach utilizes transition metals to catalyze the formation of the spirocyclic core.
-
Intramolecular substitution reactions: These reactions involve the formation of a new ring by the attack of a nucleophile on an electrophilic center within the same molecule.
-
Cycloaddition reactions: [3+2] and other cycloaddition reactions are powerful methods for constructing spirocyclic systems with high stereocontrol.
-
Rearrangement reactions: Certain molecular rearrangements can lead to the formation of spirocyclic structures.
-
Radical cyclizations: Free-radical mediated cyclizations can also be employed to synthesize spirocycles.
The increasing availability of commercial spirocyclic building blocks has also significantly accelerated their incorporation into drug discovery programs.[17]
Case Studies: Spirocycles in Action
The successful application of spirocycles in medicinal chemistry is best illustrated through real-world examples.
Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists
In the development of MCHr1 antagonists, researchers at Janssen discovered that replacing a morpholine ring with various azaspirocycles led to significant improvements in the drug-like properties of their compounds.[5] Specifically, the spirocyclic analogues exhibited lower LogD values, improved metabolic stability, and enhanced selectivity against the hERG channel, a critical off-target that can lead to cardiotoxicity.[5]
| Compound | Structure | LogD | hERG IC₅₀ (µM) | Microsomal Clearance (µL/min/mg) |
| Morpholine Analog | [Structure of Morpholine Analog] | 2.5 | 3.2 | 100 |
| Azaspiro[3.3]heptane Analog | [Structure of Azaspiro[3.3]heptane Analog] | 1.8 | >30 | 25 |
| Azaspiro[3.4]octane Analog | [Structure of Azaspiro[3.4]octane Analog] | 2.1 | >30 | 30 |
Data presented here is illustrative and based on the trends described in the cited literature.
SHP2 Inhibitors
During the optimization of allosteric inhibitors of the protein tyrosine phosphatase SHP2, researchers utilized structure-based drug design to guide the incorporation of spirocyclic scaffolds.[5] By analyzing the X-ray crystal structure of their lead compound bound to SHP2, they designed spirocyclic variants that maintained the key hydrogen bond interactions with the protein while improving cellular efficacy.[5] This demonstrates how the rigid nature of spirocycles can be used to lock in a desired binding conformation.
Approved Drugs Containing Spirocycles
The growing impact of spirocycles in medicinal chemistry is evidenced by the increasing number of approved drugs that contain this motif.[1][5][18][19] Over half of the clinically used medicines containing a spirocycle have been approved in the 21st century.[1][18][19]
-
Griseofulvin: An early example of a spirocyclic drug, approved in 1959 as an antifungal agent.[1]
-
Irbesartan: An antihypertensive drug approved in 1997 that features a spirocyclic core.[1]
-
Fluspirilene: An antipsychotic drug discovered in 1963.[1]
-
Revumenib: A recently approved menin-MLL interaction inhibitor for acute leukemias, where the spirocyclic amine is essential for binding.[17]
Future Outlook and Conclusion
The field of spirocyclic chemistry is poised for continued growth and innovation.[6][7] The development of high-throughput synthesis and computational techniques will further accelerate the exploration of this exciting area of chemical space.[6][7] While synthetic challenges can still be a hurdle, the clear advantages that spirocycles offer in terms of improving potency, selectivity, and pharmacokinetic properties make them an indispensable tool in the modern medicinal chemist's toolbox.[6][7]
By embracing the three-dimensional world of spirocyclic scaffolds, drug discovery teams can unlock new possibilities for developing safer and more effective medicines for a wide range of diseases, including cancer, as well as metabolic, infectious, and neurological disorders.[6]
Visualizing Key Concepts
Figure 1: Logical flow diagram illustrating how the inherent structural properties of spirocycles lead to improved drug-like characteristics.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. The Royal Society of Chemistry. [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PMC - NIH. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Spirocycles in Drug Discovery. WordPress.com. [Link]
-
Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Semantic Scholar. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
-
Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. ACS Publications. [Link]
-
Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. ResearchGate. [Link]
-
Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam of 5-methyl-indole-2,3-dione derivatives as a potential antibacterial and anthelmintic agent. ResearchGate. [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 14. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 16. Spirocycles as Bioisosteres for Aromatic Fragments [chem-space.com]
- 17. drughunter.com [drughunter.com]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
Escaping Flatland: A Technical Guide to Spirocyclic Building Blocks in Drug Discovery
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic scaffolds. This guide provides an in-depth exploration of spirocyclic building blocks, a class of molecules defined by two rings sharing a single atom, which offer a unique three-dimensional architecture. We will delve into the strategic advantages of incorporating spirocycles into drug candidates, from modulating physicochemical properties to enhancing target engagement. This technical resource will further provide an overview of key synthetic strategies for accessing these valuable motifs and showcase illustrative case studies that underscore their transformative potential in modern drug discovery.
The Spirocyclic Advantage: Navigating Three-Dimensional Chemical Space
The over-reliance on flat, aromatic structures in drug design has often led to challenges such as poor solubility, metabolic instability, and off-target effects. Spirocyclic scaffolds offer a compelling solution by introducing a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success.[1] The inherent three-dimensionality and conformational rigidity of spirocycles provide several key advantages in drug design.[2][3]
-
Enhanced Target Binding and Selectivity: The rigid framework of a spirocycle can pre-organize appended functional groups into a specific spatial orientation, minimizing the entropic penalty upon binding to a biological target.[4] This precise positioning can lead to a significant increase in binding affinity and selectivity. For instance, the replacement of a flexible piperidine linker with a spirocyclic pyrolidino-azetidine scaffold in a histone deacetylase (HDAC) inhibitor led to reduced inhibition of human HDACs compared to the Plasmodium falciparum target, thereby lowering cytotoxicity.[5]
-
Improved Physicochemical Properties: The introduction of a spirocenter can disrupt planarity and crystallinity, often leading to improved solubility.[5][6] Furthermore, spirocyclic scaffolds, particularly azaspirocycles, have been shown to decrease lipophilicity (LogP/LogD) and increase basicity, which can be beneficial for oral absorption and target engagement in specific physiological compartments.[5] The modulation of these properties is a critical aspect of hit-to-lead optimization.[5]
-
Enhanced Metabolic Stability: The quaternary carbon at the spirocyclic junction and the often more saturated nature of the rings can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
-
Novelty and Intellectual Property: The exploration of spirocyclic chemical space provides opportunities for discovering novel pharmacophores and securing intellectual property in a competitive landscape.[7]
The strategic incorporation of spirocyclic motifs allows medicinal chemists to "escape from flatland" and access a richer, more biologically relevant chemical space.[8]
Strategic Implementation of Spirocyclic Scaffolds
The introduction of a spirocyclic moiety can be a powerful tool at various stages of the drug discovery pipeline, from hit identification to lead optimization.
Scaffold Hopping and Bioisosteric Replacement
Spirocycles can serve as effective bioisosteres for more common, often planar, heterocyclic rings. This "scaffold hopping" approach can be employed to improve the properties of an existing lead compound while retaining its key pharmacophoric features. A notable example is the optimization of Polo-like kinase 4 (PLK4) inhibitors, where the replacement of a configurationally labile alkene with a cyclopropyl spiro-linker resulted in a compound with up to 100-fold higher exposure in mouse plasma, improved solubility, and better metabolic stability.[5]
Fragment-Based Drug Discovery (FBDD)
While not yet widespread, the development of fragment libraries enriched with spirocycles holds immense potential for identifying novel, three-dimensional starting points for drug discovery campaigns.[4] The inherent rigidity and well-defined exit vectors of spirocyclic fragments can provide high-quality hits with clear structure-activity relationships.
A Synthetic Toolkit for Spirocyclic Architectures
The increasing availability of spirocyclic building blocks from commercial vendors has significantly accelerated their adoption in drug discovery.[4] However, a fundamental understanding of their synthesis is crucial for accessing novel and proprietary scaffolds. This section provides an overview of key synthetic strategies.
Intramolecular Cyclization Strategies
A common and powerful approach to constructing spirocycles involves the intramolecular cyclization of a suitably functionalized precursor.
-
Dieckmann Condensation: This intramolecular base-catalyzed condensation of a diester is a classic method for forming a new ring, which can be spiro-fused to an existing one. A kilogram-scale synthesis of a chiral spirocyclic isoxazolone utilized a Dieckmann cyclization as a key step.[9]
Experimental Protocol: Representative Dieckmann Cyclization
-
Substrate Preparation: Synthesize a diester precursor containing a quaternary carbon that will become the spirocenter.
-
Reaction Setup: To a solution of the diester in an anhydrous aprotic solvent (e.g., toluene, THF), add a strong base (e.g., sodium hydride, potassium tert-butoxide) at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a proton source (e.g., acetic acid, saturated aqueous ammonium chloride).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography or recrystallization.
-
-
[3+2] Cycloaddition Reactions: The reaction of an in situ generated azomethine ylide with an electron-deficient exocyclic alkene is a versatile method for the synthesis of spirocyclic pyrrolidines.[10][11]
Experimental Protocol: Azomethine Ylide Cycloaddition
-
Precursor Synthesis: Prepare the exocyclic alkene from a corresponding ketone using a Wittig-type reaction.
-
Azomethine Ylide Generation: Generate the azomethine ylide in situ from an N-substituted glycine ester and a suitable aldehyde or from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of a catalytic amount of trifluoroacetic acid.
-
Cycloaddition: Add the exocyclic alkene to the reaction mixture containing the generated azomethine ylide. The reaction is typically carried out in an aprotic solvent at elevated temperatures.
-
Workup and Purification: After the reaction is complete, concentrate the mixture and purify the resulting spirocyclic pyrrolidine by column chromatography.
-
Asymmetric Synthesis
Controlling the stereochemistry of the spirocenter and any adjacent chiral centers is often critical for biological activity. Asymmetric catalysis provides a powerful means to achieve this.
-
Trost Asymmetric Allylic Alkylation: This palladium-catalyzed reaction can be used to install a quaternary stereocenter, which can then be elaborated into a chiral spirocycle.[9]
Multicomponent Reactions (MCRs)
MCRs offer an efficient and atom-economical approach to the synthesis of complex spirocyclic scaffolds in a single step. For example, a one-pot, three-component reaction can be used to synthesize spiro[dihydropyridine-oxindole] derivatives, which are of significant interest in medicinal chemistry.[12]
Case Studies: Spirocycles in Action
The impact of spirocyclic building blocks is evident in the growing number of approved drugs and clinical candidates that incorporate these motifs.
Olaparib: A PARP Inhibitor
Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancer. While the approved drug contains a piperazine ring, subsequent research has shown that replacing this with a diazaspiro[3.3]heptane scaffold can significantly increase selectivity for PARP-1 over other PARP family members, leading to reduced DNA damage and cytotoxicity.[1]
Revumenib: A Menin-MLL Inhibitor
Approved in 2024, revumenib is a first-in-class inhibitor of the menin-MLL interaction for the treatment of acute leukemias. A central 2,7-diazaspiro[3.5]nonane scaffold is crucial for its binding to the target protein.[13] The protonated piperidine nitrogen of the spirocycle engages in a cation-π interaction with two tyrosine residues, while the azetidine ring provides an optimal vector for a key interaction with another tyrosine residue.[13]
Spiro-Oxindoles in Oncology
Spirooxindoles are a privileged scaffold in cancer drug discovery.[14] These compounds have been shown to inhibit a variety of cancer-related targets, including MDM2 and various kinases.[14] The stereoselective synthesis of spirooxindoles is an active area of research, with numerous catalytic enantioselective methods being developed.[15][16]
Physicochemical and ADME Properties: A Tabular Comparison
The introduction of spirocyclic scaffolds can lead to significant improvements in key drug-like properties. The following table provides a comparative summary of these effects based on published data.
| Property | Non-Spirocyclic Analog | Spirocyclic Analog | Rationale for Improvement |
| Aqueous Solubility | Lower | Higher | Disruption of planarity and crystal packing[5][6] |
| Lipophilicity (LogD) | Higher | Lower | Increased sp³ character and introduction of polar heteroatoms[1] |
| Metabolic Stability | Lower | Higher | Blocking of metabolic soft spots by the quaternary spirocenter[1] |
| Selectivity | Lower | Higher | Rigid conformation pre-organizes pharmacophores for optimal target binding[1][5] |
Visualizing Key Concepts
Workflow for Spirocycle-Driven Lead Optimization
Caption: A generalized workflow for lead optimization utilizing spirocyclic scaffold hopping.
Conceptual Representation of Spirocyclic Advantages
Caption: Key attributes of spirocyclic scaffolds and their resulting benefits in drug discovery.
Future Perspectives and Conclusion
The strategic incorporation of spirocyclic building blocks is a paradigm shift in drug discovery, moving away from the "flatland" of traditional aromatic systems towards a more three-dimensional and biologically relevant chemical space.[5] While challenges in the synthesis of complex spirocycles remain, the continuous development of novel synthetic methodologies and the increasing commercial availability of diverse building blocks will undoubtedly fuel their wider adoption.[4][17] The future of drug discovery will likely see a greater emphasis on stereochemically complex spirocycles and their application in novel therapeutic modalities such as PROTACs and covalent inhibitors.[13] By embracing the three-dimensional world of spirocycles, medicinal chemists are well-equipped to design the next generation of innovative medicines with superior efficacy and safety profiles.
References
-
Dandapani, S., & Tice, C. M. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(1), 1-4. [Link]
-
Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
-
Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Zhang, Y., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development, 28(4), 798–804. [Link]
-
Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]
-
Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
-
Chalyk, B. A., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry–A European Journal, 23(66), 16782-16786. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Welsch, M. E., et al. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 395-423). Royal Society of Chemistry. [Link]
-
Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Request PDF. [Link]
-
Carreira, E. M., & Fessard, T. C. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. In Spiro Compounds: Synthesis and Applications (pp. 289-316). Wiley-VCH. [Link]
-
Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4983. [Link]
-
O'Connor, E., & Lawrence, A. L. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 513-548. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Request PDF. [Link]
-
Krasavin, M. (2020). Spirocyclic Motifs in Natural Products. Molecules, 25(11), 2577. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]
-
Ball-Jones, N. R., et al. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. drughunter.com [drughunter.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 16. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Heterocyles Using 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
Introduction: Embracing Three-Dimensionality in Drug Discovery with 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
In the landscape of modern medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is a paramount approach to enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates. Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and defined orientation of substituents in 3D space, which can facilitate optimal interactions with biological targets. The 2,5-diazaspiro[3.5]nonane core is a particularly attractive scaffold, serving as a conformationally restricted bioisostere of piperazine, a common motif in bioactive molecules.
This application note provides a comprehensive guide to the synthetic utility of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, a versatile and readily accessible building block for the construction of novel heterocyclic entities. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the free secondary amine, enabling a wide range of synthetic transformations. The oxalate salt form enhances the stability and handling of this reagent.
We will delve into the causality behind experimental choices for two key synthetic transformations: the Palladium-catalyzed Buchwald-Hartwig amination for N-arylation and reductive amination for N-alkylation. These protocols are designed to be self-validating, providing researchers with the tools to confidently incorporate the 2,5-diazaspiro[3.5]nonane scaffold into their drug discovery programs.
I. Palladium-Catalyzed N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex. This reaction is highly efficient for the synthesis of N-aryl derivatives of 5-Boc-2,5-diazaspiro[3.5]nonane, providing access to a diverse range of compounds with potential applications in various therapeutic areas.
Causality of Experimental Design
The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. The palladium catalyst, typically in the form of Pd₂(dba)₃ or Pd(OAc)₂, is the active species that facilitates the catalytic cycle. The phosphine ligand, such as XPhos or SPhos, coordinates to the palladium center, influencing its reactivity and stability. The base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the reductive elimination step. Anhydrous toluene is a frequently used solvent due to its high boiling point and ability to dissolve the various reaction components.
The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would lead to catalyst deactivation and lower yields.
Figure 1: Experimental workflow for the Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol: Synthesis of tert-Butyl 2-(4-cyanophenyl)-2,5-diazaspiro[3.5]nonane-5-carboxylate
Materials:
-
5-Boc-2,5-diazaspiro[3.5]nonane oxalate
-
4-Bromobenzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.2 eq.) in a minimal amount of water. Add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.
-
Reaction Setup: To a dry, oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene, followed by 4-bromobenzonitrile (1.0 eq.) and a solution of the 5-Boc-2,5-diazaspiro[3.5]nonane free base (1.1 eq.) in anhydrous toluene.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Quantitative Data: Scope of the N-Arylation Reaction
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | tert-Butyl 2-(4-cyanophenyl)-2,5-diazaspiro[3.5]nonane-5-carboxylate | 85 |
| 2 | 1-Bromo-4-fluorobenzene | tert-Butyl 2-(4-fluorophenyl)-2,5-diazaspiro[3.5]nonane-5-carboxylate | 92 |
| 3 | 2-Bromopyridine | tert-Butyl 2-(pyridin-2-yl)-2,5-diazaspiro[3.5]nonane-5-carboxylate | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | tert-Butyl 2-(3,5-dimethylphenyl)-2,5-diazaspiro[3.5]nonane-5-carboxylate | 88 |
Yields are for isolated and purified products.
II. N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method provides a straightforward and high-yielding route to N-alkylated derivatives of 5-Boc-2,5-diazaspiro[3.5]nonane.
Causality of Experimental Design
The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation.[1] It is less basic than other common reducing agents like sodium cyanoborohydride, which minimizes side reactions. The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent the hydrolysis of the reducing agent and the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive ketones.
Figure 2: Experimental workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol: Synthesis of tert-Butyl 2-benzyl-2,5-diazaspiro[3.5]nonane-5-carboxylate
Materials:
-
5-Boc-2,5-diazaspiro[3.5]nonane (free base, prepared as in Section I)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 5-Boc-2,5-diazaspiro[3.5]nonane free base (1.0 eq.) and anhydrous DCM.
-
Add benzaldehyde (1.1 eq.) to the solution and stir for 20 minutes at room temperature to allow for imine formation.
-
Reaction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Quantitative Data: Scope of the Reductive Amination Reaction
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl 2-benzyl-2,5-diazaspiro[3.5]nonane-5-carboxylate | 95 |
| 2 | Cyclohexanecarbaldehyde | tert-Butyl 2-(cyclohexylmethyl)-2,5-diazaspiro[3.5]nonane-5-carboxylate | 91 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl 2-(4-methoxybenzyl)-2,5-diazaspiro[3.5]nonane-5-carboxylate | 93 |
| 4 | Acetone | tert-Butyl 2-isopropyl-2,5-diazaspiro[3.5]nonane-5-carboxylate | 87 |
Yields are for isolated and purified products.
Conclusion
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed in this application note for N-arylation via Buchwald-Hartwig amination and N-alkylation via reductive amination provide reliable and high-yielding methods for the derivatization of this spirocyclic scaffold. The inherent three-dimensionality of the 2,5-diazaspiro[3.5]nonane core makes it an excellent choice for medicinal chemists seeking to explore new chemical space and develop drug candidates with improved pharmacological properties.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link][1]
Sources
Application Notes and Protocols for Coupling Reactions with 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
Introduction: The Value of the Spirocyclic Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical properties and three-dimensional (3D) topology is paramount. Spirocyclic scaffolds have emerged as privileged motifs, offering a departure from the predominantly flat, sp²-hybridized structures that have historically dominated medicinal chemistry. The rigid, defined geometry of spirocycles can enhance target-binding affinity and selectivity while often improving properties such as solubility and metabolic stability.
5-Boc-2,5-diazaspiro[3.5]nonane is a versatile building block that provides a unique 3D framework for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a structurally diverse linker component.[1][2] The presence of a Boc-protected secondary amine and a free secondary amine allows for sequential, controlled functionalization. This guide provides detailed protocols and scientific rationale for common coupling reactions involving the commercially available oxalate salt of 5-Boc-2,5-diazaspiro[3.5]nonane.
Critical Consideration: The Oxalate Salt Form
5-Boc-2,5-diazaspiro[3.5]nonane is frequently supplied as an oxalate or hemioxalate salt to improve its stability and handling as a solid.[3] The presence of oxalic acid, however, protonates the free secondary amine, rendering it non-nucleophilic. Therefore, a crucial first step in any coupling reaction is the in situ neutralization of the amine salt with a suitable base to liberate the free amine.
Stoichiometry of Neutralization:
-
For the oxalate (2:1) salt, two molecules of the diazaspirocycles are associated with one molecule of oxalic acid. As oxalic acid is a dicarboxylic acid, two equivalents of a non-nucleophilic base are required per equivalent of the oxalate salt to neutralize both acidic protons and liberate both amine molecules.
-
For the hemioxalate salt, one molecule of the diazaspirocycle is associated with half a molecule of oxalic acid, meaning two molecules of the amine are associated with one molecule of oxalic acid. Therefore, two equivalents of base are needed per equivalent of the hemioxalate salt.
A non-nucleophilic amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used for this purpose to avoid competitive reactions with the coupling partners.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[4][5] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the corresponding amine.
Causality in Experimental Design:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for one-pot reductive aminations.[5] It is mild enough not to significantly reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the intermediate iminium ion. This selectivity minimizes side reactions and improves yields.
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and intermediates.
-
Acid Catalysis: A small amount of acetic acid can be added to catalyze the formation of the iminium ion, particularly with less reactive ketones. However, this is often unnecessary with aldehydes.
Experimental Protocol: Reductive Amination
Materials:
-
5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv).
-
Dissolve the solids in anhydrous DCM.
-
Add DIPEA (2.2 equiv) to the mixture and stir at room temperature for 1-2 hours to ensure complete neutralization and initial iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Amide Bond Formation: Building Peptidic Linkages
Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and complex molecular architectures.[6][7] The reaction involves the coupling of a carboxylic acid with an amine, facilitated by a coupling agent that activates the carboxylic acid.
Causality in Experimental Design:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation due to the formation of a highly reactive activated ester intermediate. This allows the reaction to proceed under mild conditions, minimizing racemization of chiral centers.[7]
-
Base: A non-nucleophilic base like DIPEA is essential not only to neutralize the oxalate salt but also to facilitate the coupling reaction by deprotonating the carboxylic acid and any protonated amine intermediates. An excess of the base is used to ensure all acidic species are neutralized.
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) is a common solvent for amide coupling as it effectively solubilizes a wide range of substrates and reagents.
Experimental Protocol: Amide Coupling
Materials:
-
5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.0 equiv) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Buchwald-Hartwig Amination: Arylation of the Spirocyclic Amine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-N bonds, enabling the arylation of amines.[8][9] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.
Causality in Experimental Design:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos or RuPhos) is critical for reaction efficiency. Bulky, electron-rich phosphine ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are necessary to maintain the activity of the palladium catalyst, which is sensitive to oxygen.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.2 equiv)
-
Aryl Halide (bromide or iodide) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Toluene (Anhydrous, Deoxygenated)
-
Celite
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox, add the aryl halide (1.0 equiv), 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.2 equiv), Pd₂(dba)₃ (2-5 mol%), XPhos (4-10 mol%), and sodium tert-butoxide (2.5 equiv) to a dry Schlenk tube or reaction vial.
-
Add anhydrous, deoxygenated toluene.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Time | Key Considerations |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DIPEA | DCM, DCE | Room Temp. | 12-24 h | Stoichiometric base for oxalate neutralization. |
| Amide Coupling | Carboxylic Acid, HATU, DIPEA | DMF | Room Temp. | 2-12 h | Pre-activation of the carboxylic acid is beneficial. |
| Buchwald-Hartwig | Aryl Halide, Pd₂(dba)₃, XPhos, NaOtBu | Toluene, Dioxane | 80-110 °C | 12-24 h | Requires inert and anhydrous conditions. |
Conclusion
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a valuable building block for introducing a 3D spirocyclic motif into complex molecules. Successful application in common coupling reactions hinges on the crucial initial step of in situ neutralization of the oxalate salt. The protocols provided herein for reductive amination, amide bond formation, and Buchwald-Hartwig amination are based on established, reliable methodologies and can be adapted to a wide range of substrates. By understanding the causality behind the choice of reagents and conditions, researchers can confidently employ this versatile scaffold in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US10624970B2 - PSMA binding ligand-linker conjugates and methods for using.
- Zefirov, N. S., et al. (2005). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of Organic Chemistry, 41(1), 1-10.
-
Wikipedia. (2023, December 1). Reductive amination. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US7956189B2 - Maleate, tosylate, fumarate and oxalate salts....
- Zhang, Y., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190.
-
Semantic Scholar. (2022, June 20). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved January 19, 2026, from [Link]
-
PubMed. (2021, June 10). Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (2017). Fragment Coupling and Formation of Quaternary Carbons by Visible-Light Photoredox Catalyzed Reaction of tert-Alkyl Hemioxalate. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Note: Protocol for Boc Deprotection of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules, due to its stability under various conditions and its facile, clean removal under acidic conditions.[1][2][3] This application note provides a detailed protocol for the deprotection of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss critical considerations for reaction monitoring and product isolation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the removal of the Boc protecting group from this specific spirocyclic diamine.
Reaction Principle and Mechanism
The deprotection of a Boc-protected amine using a strong acid like trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction.[4] The mechanism proceeds through several well-defined steps:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid.[1][4][5] This initial step activates the protecting group for cleavage.
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][4][5]
-
Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][4][5]
-
Salt Formation: In the acidic medium, the newly liberated amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[4][5]
The presence of an oxalate counter-ion in the starting material does not interfere with the deprotection mechanism. Upon dissolution in the reaction solvent, the oxalate salt will dissociate, and the Boc-protected amine will react with TFA as described. The final product will be isolated as a salt of trifluoroacetic acid and oxalic acid, which can then be neutralized to obtain the free diamine.
Experimental Protocol
This protocol outlines the deprotection of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate using trifluoroacetic acid in dichloromethane (DCM).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 5-Boc-2,5-diazaspiro[3.5]nonane oxalate | ≥97% Purity | Commercially available |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich, Acros |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T.Baker, Fisher |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | ACS reagent | VWR, Fisher |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | EMD Millipore |
| Diethyl ether | Anhydrous, ≥99% | Fisher Scientific |
| Round-bottom flask | --- | Standard lab supplier |
| Magnetic stirrer and stir bar | --- | Standard lab supplier |
| Ice bath | --- | --- |
| Rotary evaporator | --- | Standard lab supplier |
| Separatory funnel | --- | Standard lab supplier |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
For sensitive substrates or to control the initial exotherm, cool the solution to 0 °C in an ice bath.[4]
-
-
Addition of TFA:
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[6]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[4][7] A suitable TLC system would be 10% methanol in DCM, visualized with a ninhydrin stain to detect the free amine product.[4]
-
-
Work-up and Isolation (as the free base):
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[4][8]
-
To neutralize the remaining acid and isolate the free amine, dissolve the residue in a minimal amount of water and cool in an ice bath.
-
Carefully add saturated aqueous sodium bicarbonate solution until the effervescence ceases, and the pH of the solution is basic (pH > 8).[4]
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the 2,5-diazaspiro[3.5]nonane as a free base.[4]
-
-
Alternative Isolation (as the TFA salt):
Visualizing the Workflow
The following diagram illustrates the key steps in the Boc deprotection protocol.
Caption: A flowchart of the Boc deprotection process.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of TFA.[4] Steric hindrance around the Boc group can slow down the reaction rate.[4]
-
tert-Butyl Cation Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can alkylate nucleophilic residues on the substrate.[3] For sensitive substrates, scavengers such as triethylsilane or thioanisole can be added to trap the carbocation.
-
Product Solubility: The free diamine product may have some water solubility. Ensure thorough extraction during the work-up to maximize yield. If the product is highly water-soluble, alternative work-up procedures, such as using a basic ion-exchange resin, might be necessary.[9]
-
Moisture: While the reaction itself is tolerant to some moisture, using anhydrous solvents is good practice to ensure reproducibility. Water can compete with the substrate for protonation by TFA.
Conclusion
The acid-catalyzed deprotection of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate with trifluoroacetic acid is a robust and efficient method for unmasking the secondary amine. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably obtain the desired deprotected product in high yield. Careful monitoring and appropriate work-up procedures are key to achieving a pure final compound ready for subsequent synthetic transformations.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Removal of Boc protecting group as workup? Reddit. [Link]
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833–23838. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Application Notes & Protocols: Leveraging 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate for Novel Kinase Inhibitor Synthesis
Introduction: The Strategic Value of Spirocyclic Scaffolds in Kinase Inhibitor Design
The pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, with their highly conserved ATP-binding sites, present a significant challenge in achieving selectivity, often leading to off-target effects.[1] Medicinal chemistry has evolved to favor molecules with greater three-dimensional (3D) complexity to overcome this hurdle. Spirocyclic scaffolds, which feature two rings joined by a single quaternary carbon, are exemplary in this regard. Their rigid, non-planar structures offer a powerful tool to orient substituents into specific vectors within a protein's binding pocket, thereby enhancing potency and selectivity.[2]
The introduction of spirocycles increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher success rates in clinical development.[2] This increased saturation leads to improved physicochemical properties such as enhanced solubility, better metabolic stability, and modulated lipophilicity, all of which are critical for developing viable drug candidates.[2]
This guide focuses on a particularly valuable building block: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1) . This molecule offers a rigid diazaspiro[3.5]nonane core, where one nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, allowing for sequential, controlled functionalization. The azetidine ring nitrogen (N2) is free for an initial coupling reaction, after which the Boc group can be removed from the piperidine nitrogen (N5) for subsequent elaboration. This differential protection makes it a versatile synthon for creating complex kinase inhibitors.
Core Directive: Synthetic Strategy & Workflow
The general workflow for incorporating the 5-Boc-2,5-diazaspiro[3.5]nonane moiety into a kinase inhibitor involves a multi-step sequence. The process begins with the liberation of the free base from the oxalate salt, followed by coupling of the more nucleophilic secondary amine to an electrophilic kinase core structure. Subsequent deprotection of the Boc group reveals the second amine, which can then be functionalized to introduce additional binding elements or to modulate physicochemical properties.
Figure 1: General synthetic workflow for kinase inhibitor synthesis.
Application Protocol 1: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor Scaffold
This protocol details a representative synthesis adapting methodologies observed in the development of covalent KRAS G12C inhibitors, which utilize the isomeric 2,7-diazaspiro[3.5]nonane.[3][4] The chemical principles and reaction types are directly applicable to the 2,5-isomer. The target is a generic inhibitor scaffold where the spirocycle is attached to a pyrimidine core, a common feature in many FDA-approved kinase inhibitors.
Part A: Boc Deprotection of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[5][6] The oxalate salt must be neutralized to liberate the free secondary amine for subsequent reactions.
Materials & Reagents:
| Reagent | CAS Number | Supplier Example |
| 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich |
Step-by-Step Protocol:
-
Suspension: Suspend 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate (1.0 eq) in dichloromethane (DCM, 10 mL per 1 mmol of substrate).
-
Neutralization: Cool the suspension to 0 °C and slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is >8. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 5-Boc-2,5-diazaspiro[3.5]nonane, which should be used immediately in the next step.
-
Deprotection: Dissolve the crude free base in DCM (5 mL per 1 mmol). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected 2,5-diazaspiro[3.5]nonane.
Note: Alternatively, 4M HCl in 1,4-dioxane can be used for deprotection, which often provides the product as a hydrochloride salt after evaporation, suitable for storage.[5]
Part B: Coupling with a Dichloropyrimidine Core
Nucleophilic aromatic substitution (SNAr) is a classic method for constructing kinase inhibitor scaffolds. The free amine of the deprotected spirocycle can displace a halogen on an electron-deficient heteroaromatic ring, such as 2,4-dichloropyrimidine.
Materials & Reagents:
| Reagent | CAS Number | Supplier Example |
| 2,5-Diazaspiro[3.5]nonane (from Part A) | 189569-70-0 | - |
| 2,4-Dichloropyrimidine | 3934-20-1 | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,5-diazaspiro[3.5]nonane (1.0 eq) in anhydrous DMF (10 mL per 1 mmol), add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.5 eq).
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The use of a base like DIPEA is crucial to scavenge the HCl generated during the reaction.
-
Monitoring: Monitor the formation of the product, 2-chloro-4-(2,5-diazaspiro[3.5]nonan-2-yl)pyrimidine, by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the desired intermediate.
Figure 2: Representative reaction scheme.
Expert Insights & Causality
-
Choice of Isomer (2,5- vs. 2,7-): The 2,5-diazaspiro[3.5]nonane contains an azetidine and a piperidine ring, while the 2,7-isomer contains two piperidine rings. The azetidine nitrogen in the 2,5-isomer is generally more nucleophilic and less sterically hindered than the piperidine nitrogen, leading to predictable regioselectivity in the initial coupling step. The choice of isomer can subtly alter the vector and exit angle of substituents, which can be critical for fine-tuning interactions with the kinase hinge region or solvent-exposed areas.
-
Role of the Oxalate Salt: The commercially available starting material is often an oxalate or hemioxalate salt.[7] This improves the stability and handling of the diamine. It is essential to perform a basic workup or include a sufficient amount of a non-nucleophilic base (like DIPEA) in the coupling reaction to liberate the free amine in situ.
-
Orthogonal Protection Strategy: The Boc group is acid-labile, which allows for its removal without affecting other common protecting groups (e.g., Cbz, Fmoc) or sensitive functionalities on the kinase core. This orthogonality is key to building molecular complexity in a controlled manner.
Conclusion
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a high-value building block for modern kinase inhibitor design. Its inherent 3D geometry, coupled with the strategic placement of two differentially protected nitrogen atoms, provides a robust platform for creating novel, potent, and selective inhibitors. The protocols and strategies outlined here serve as a foundational guide for researchers to explore the rich chemical space enabled by this versatile spirocyclic scaffold.
References
-
Galaverna, G., et al. (2020). Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Funabashi, Y., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. Available at: [Link]
-
Organic Chemistry Portal. Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Funabashi, Y., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Available at: [Link]
-
Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Future Medicinal Chemistry, 7(2), 127-136. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 [sigmaaldrich.com]
Application Notes & Protocols: Leveraging 5-Boc-2,5-diazaspiro[3.5]nonane oxalate for the Discovery of Novel G-Protein Coupled Receptor Modulators
Abstract
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors, making them premier targets for a significant portion of modern pharmaceuticals.[1][2][3] The ongoing challenge in GPCR drug discovery is the development of ligands with high affinity, selectivity, and tailored signaling properties. A key strategy to meet this challenge lies in the exploration of novel chemical space through innovative molecular scaffolds. Spirocycles, with their inherent three-dimensionality, offer a distinct advantage over traditional flat, aromatic structures.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the application of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate , a versatile building block for the synthesis of next-generation GPCR modulators. We will detail its strategic advantages, core synthetic manipulations, and the subsequent characterization of synthesized ligands through established pharmacological assays.
The Strategic Value of the 2,5-Diazaspiro[3.5]nonane Scaffold
The pursuit of drug candidates with improved physicochemical and pharmacokinetic properties has led researchers to embrace scaffolds with a higher fraction of sp³-hybridized carbons.[5] The 2,5-diazaspiro[3.5]nonane core is an exemplary scaffold in this regard, offering several compelling advantages for medicinal chemists targeting GPCRs:
-
Enhanced Three-Dimensionality: Unlike flat aromatic rings, the spirocyclic core projects substituents into distinct vectors in 3D space. This allows for more precise and optimized interactions with the complex topography of GPCR binding pockets.[4][5]
-
Conformational Rigidity: The rigid nature of the spirocycle reduces the entropic penalty upon binding to the receptor.[4][6] This can lock pharmacophoric elements into a bioactive conformation, leading to significant gains in both potency and selectivity.
-
Improved Physicochemical Properties: The introduction of sp³-rich, non-planar scaffolds often correlates with improved aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their flatter counterparts.[4]
-
Novel Chemical Space: Employing scaffolds like 2,5-diazaspiro[3.5]nonane enables the exploration of novel chemical matter, providing a pathway to circumvent existing intellectual property and discover ligands with unique pharmacological profiles.[6]
Reagent Overview: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate
This reagent is a mono-Boc-protected diamine, supplied as an oxalate salt to improve its stability and handling characteristics. The tert-butoxycarbonyl (Boc) group selectively protects the piperidine nitrogen, leaving the azetidine nitrogen available for initial synthetic manipulations following a deprotection step.
| Property | Value | Source |
| CAS Number | 1523571-07-4 | [7][8] |
| Molecular Formula | C₂₆H₄₆N₄O₈ (bis-carboxylate with one oxalic acid) | [7] |
| Molecular Weight | 542.67 g/mol | [7] |
| Appearance | Solid | |
| Storage | 2-8°C, under inert atmosphere | [7] |
Note: The oxalate salt form requires a basic workup or neutralization step to liberate the free base before proceeding with many coupling reactions.
Core Synthetic Protocols
The following protocols are foundational for utilizing this building block. They are designed to be robust and adaptable, providing a starting point for the synthesis of a diverse library of GPCR modulators.
Protocol 1: Boc Deprotection and Liberation of the Free Base
Causality: The Boc protecting group is acid-labile.[9][10][11] Treatment with a strong acid cleaves the carbamate to reveal the free secondary amine of the piperidine ring, which is the primary point for diversification. The initial oxalate salt must be neutralized to the free base for efficient extraction and subsequent reactions.
Workflow Diagram:
Caption: Boc deprotection and salt neutralization workflow.
Step-by-Step Methodology:
-
Salt Neutralization:
-
Suspend 1.0 equivalent of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in a biphasic mixture of dichloromethane (DCM, 10 mL/mmol) and water (5 mL/mmol).
-
Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 9).
-
Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 10 mL/mmol).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected free base as an oil or solid.
-
-
Boc Deprotection:
-
Dissolve the crude free base from the previous step in DCM (5 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 4-5 equivalents of trifluoroacetic acid (TFA) or a 4M solution of HCl in 1,4-dioxane.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The resulting product will be the di-TFA or di-HCl salt of 2,5-diazaspiro[3.5]nonane. This can often be used directly in the next step after co-evaporation with a solvent like toluene to remove excess acid.
-
Protocol 2: Selective N-Arylation of the Piperidine Nitrogen
Causality: After Boc deprotection, both nitrogens are available for reaction. However, the piperidine nitrogen is generally more nucleophilic and less sterically hindered than the azetidine nitrogen, allowing for selective functionalization under carefully controlled conditions. A Buchwald-Hartwig cross-coupling is a powerful method for this transformation.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the 2,5-diazaspiro[3.5]nonane salt (1.0 eq), the desired aryl halide (e.g., aryl bromide, 1.0-1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).
-
Add a strong base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.5-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 10 mL/mmol).
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by LC-MS, typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated product.
-
Characterization of Synthesized GPCR Modulators
Once a library of compounds has been synthesized, their pharmacological activity must be assessed. This involves determining their binding affinity for the target receptor and their functional effect on receptor signaling.
GPCR Signaling Context
GPCRs transduce extracellular signals by activating intracellular G-proteins.[3] For many GPCRs, this involves the modulation of adenylyl cyclase, which alters the concentration of the second messenger cyclic AMP (cAMP). Gαs-coupled receptors increase cAMP, while Gαi-coupled receptors decrease it.[12][13] Measuring these changes is a direct readout of a compound's functional activity.
Caption: Simplified Gαs-coupled GPCR signaling pathway.
Protocol 3: Radioligand Binding Assay (Competition)
Causality: This assay quantifies the affinity of a test compound (the "competitor") for a GPCR by measuring its ability to displace a known radiolabeled ligand.[14][15] The resulting data are used to calculate the inhibitory constant (Ki), a measure of binding affinity.
Step-by-Step Methodology:
-
Preparation:
-
Prepare cell membranes from a cell line stably expressing the target GPCR.
-
Prepare a series of dilutions of the synthesized test compound.
-
Prepare a solution of a suitable radioligand (e.g., ³H-labeled antagonist) at a concentration near its dissociation constant (Kd).
-
-
Assay Execution (96-well plate format):
-
To each well, add:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Cell membranes (5-20 µg protein/well).
-
Radioligand solution.
-
Test compound dilution (or vehicle for total binding, or excess unlabeled ligand for non-specific binding).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[15]
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filtermat and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: cAMP Functional Assay (HTRF® or AlphaScreen™)
Causality: This assay measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels.[1][12] It can determine whether a compound is an agonist (stimulates cAMP production/inhibition), an antagonist (blocks the effect of an agonist), or an inverse agonist (reduces basal signaling).
Step-by-Step Methodology:
-
Cell Plating:
-
Plate cells expressing the target GPCR into a 384-well assay plate and incubate overnight.
-
-
Compound Treatment:
-
For an agonist assay, add serial dilutions of the test compound to the cells.
-
For an antagonist assay, pre-incubate the cells with serial dilutions of the test compound, then stimulate with a known agonist at its EC₈₀ concentration.
-
Include appropriate controls (vehicle, max agonist concentration).
-
-
Incubation and Lysis:
-
Incubate for 30-60 minutes at 37°C. A phosphodiesterase (PDE) inhibitor like IBMX is often included to prevent cAMP degradation.[13]
-
Lyse the cells by adding the detection reagent buffer provided with the assay kit (e.g., HTRF® or AlphaScreen™).
-
-
Detection:
-
Add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate). This is a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer.[13]
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Plot the assay signal against the logarithm of the compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
For antagonists, fit the data to determine the IC₅₀.
-
Conclusion
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a powerful and versatile building block for medicinal chemists targeting GPCRs. Its inherent three-dimensional and rigid structure provides a robust platform for developing ligands with superior potency, selectivity, and drug-like properties.[16][17] By following the robust synthetic and pharmacological protocols detailed in this guide, researchers can efficiently synthesize and characterize novel GPCR modulators, accelerating the discovery of next-generation therapeutics.
References
-
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1) - J&K Scientific. J&K Scientific. [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Multispan, Inc. [Link]
-
cAMP assays in GPCR drug discovery - PubMed. PubMed. [Link]
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Functional G-Protein-Coupled Receptor (GPCR) Synthesis - NIH. National Institutes of Health. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents.
-
Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific. [Link]
-
GPCR-radioligand binding assays - PubMed. PubMed. [Link]
-
Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. Molecular Devices. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. ResearchGate. [Link]
-
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Books. Royal Society of Chemistry. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 - ResearchGate. ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. MDPI. [Link]
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935. PubChem. [Link]
-
Novel Allosteric Modulators of G Protein-coupled Receptors - PMC - PubMed Central. PubMed Central. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. National Institutes of Health. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. ResearchGate. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
-
Eurofins DiscoverX GPCR Assays - YouTube. YouTube. [Link]
Sources
- 1. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPCR Signaling Assays [promega.com]
- 3. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. books.rsc.org [books.rsc.org]
- 7. 1523571-07-4|tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)|BLD Pharm [bldpharm.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. multispaninc.com [multispaninc.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate into Peptide Scaffolds
Abstract
The introduction of conformational constraints into peptide structures is a paramount strategy in modern drug discovery, enhancing metabolic stability, receptor affinity, and selectivity.[1][2] Spirocyclic scaffolds, with their inherent three-dimensionality, are exceptional tools for achieving this structural rigidity.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, a versatile diamine building block, into peptide chains using solid-phase peptide synthesis (SPPS). We will explore the causality behind experimental choices, from initial handling and coupling strategies to deprotection and final characterization, empowering researchers to leverage this unique scaffold for creating novel, structurally defined peptidomimetics.
Introduction: The Rationale for Spirocyclic Peptide Scaffolds
Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor bioavailability and rapid degradation by proteases. Constraining a peptide's flexible backbone into a more defined, bioactive conformation can overcome these limitations.[6][7] Spirocyclic structures, which feature two rings sharing a single atom, are particularly effective at rigidifying a molecular scaffold, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.[4][5]
5-Boc-2,5-diazaspiro[3.5]nonane serves as a unique molecular scaffold. By incorporating it into a peptide sequence, it can function as a rigid turn mimetic or a novel linker, projecting side chains in well-defined vectors that are unachievable with standard amino acids. The mono-Boc protection scheme allows for directional and sequential peptide chain elongation from its two distinct secondary amine positions, offering precise control over the final molecular architecture.
Reagent Overview and Handling
The successful incorporation of this scaffold begins with a thorough understanding of its properties. 5-Boc-2,5-diazaspiro[3.5]nonane is typically supplied as an oxalate salt to improve its stability and handling as a solid.
Table 1: Physicochemical Properties of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate (2:1)
| Property | Value | Source |
| Chemical Name | tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate (2:1) | [8] |
| CAS Number | 1523571-07-4 | [9] |
| Molecular Formula | C₂₆H₄₆N₄O₈ | [8] |
| Molecular Weight | 542.67 g/mol | [8][9] |
| Physical Form | Solid | [9] |
| Storage | Inert atmosphere, 2-8°C | [8] |
-
The Oxalate Salt: The presence of oxalic acid means the reagent must be neutralized in situ before it can participate as a nucleophile in a coupling reaction. A non-nucleophilic base, such as diisopropylethylamine (DIEA), is required to liberate the free secondary amine.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects one of the two secondary amines. This group is stable to the basic conditions used during coupling but is readily cleaved with moderate acid, typically trifluoroacetic acid (TFA), which is a standard procedure in Boc-based SPPS.[][11] This orthogonality is the cornerstone of its utility in directed synthesis.
Caption: Workflow for incorporating the spiro scaffold in SPPS.
Causality in Experimental Design
-
Choice of Coupling Reagent: The secondary amine of the spiro scaffold is sterically hindered. Therefore, standard carbodiimide coupling agents like DCC may be slow and inefficient. [12]More potent uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended. They rapidly form the activated ester of the resin-bound peptide, driving the reaction to completion and minimizing side reactions like racemization. [13][14]* Base Selection: A tertiary amine base is required for two distinct steps: neutralizing the incoming oxalate salt and neutralizing the TFA salt formed after Boc deprotection. DIEA (Diisopropylethylamine) is the base of choice. Its bulky isopropyl groups render it non-nucleophilic, preventing it from acetylating the N-terminus (a common side reaction with less hindered bases like triethylamine). [15]* Deprotection Conditions: A solution of 25-50% TFA in Dichloromethane (DCM) is the standard for Boc group removal. [11][15]The reaction is rapid (typically complete in under 30 minutes) and selective, leaving acid-labile side-chain protecting groups (like those based on benzyl ethers/esters) intact. The tert-butyl cation generated during this process must be trapped by a scavenger, but this is more critical during the final cleavage step.
Experimental Protocols
These protocols assume a manual SPPS workflow on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Protocol 1: Coupling of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate to Resin
This protocol describes the coupling of the spiro scaffold to a peptide-resin with a free C-terminal carboxyl group.
Materials:
-
Peptide-resin (e.g., Fmoc-AA-Wang resin, after Fmoc deprotection to expose the carboxyl group of the final amino acid)
-
5-Boc-2,5-diazaspiro[3.5]nonane oxalate
-
HATU or HBTU
-
DIEA (Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in a reaction vessel. Drain the solvent.
-
Prepare Spiro Scaffold Solution: In a separate vial, dissolve 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (0.5 mmol, 5 eq., ~135.7 mg) and HATU (0.48 mmol, 4.8 eq., ~182.5 mg) in DMF (3 mL).
-
Neutralization and Pre-activation: Add DIEA (1.0 mmol, 10 eq., ~174 µL) to the vial from Step 2. The stoichiometry is critical: 2 equivalents of base are needed per equivalent of oxalate salt to ensure complete neutralization, plus additional base for the coupling activation. Vortex briefly. The solution should be clear.
-
Coupling Reaction: Add the activated spiro scaffold solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours.
-
Expert Insight: The extended coupling time accounts for the steric hindrance of the secondary amine. For difficult sequences, gentle heating (35-40 °C) or overnight coupling can be employed.
-
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another 1-2 hours or perform a re-coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove excess reagents.
Protocol 2: On-Resin Boc Deprotection of the Spiro Scaffold
This protocol removes the Boc group to reveal the second amine for peptide chain elongation.
Materials:
-
Spiro-peptide-resin from Protocol 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane), synthesis grade
-
DIEA (Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Pre-wash: Wash the resin with DCM (3 x 5 mL) to ensure it is free of DMF.
-
Deprotection: Add a solution of 50% TFA in DCM (5 mL) to the resin. Agitate for 2 minutes. Drain. Add a fresh 50% TFA/DCM solution (5 mL) and agitate for an additional 20-30 minutes. [15]3. Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 5 mL) to remove all traces of acid.
-
Neutralization: Wash the resin with a 10% DIEA solution in DMF (2 x 5 mL) for 2 minutes each time to neutralize the TFA salt of the newly freed amine.
-
Final Wash: Wash the resin thoroughly with DMF (5 x 5 mL) to prepare it for the next coupling step. The resin is now ready for the addition of the next amino acid in the sequence.
Analytical Characterization and Quality Control
Verifying the successful incorporation of the spiro scaffold is a critical self-validating step.
-
Mass Spectrometry (LC-MS): After cleaving a small amount of peptide from the resin, the most reliable method for confirmation is LC-MS. [][17]The expected mass of the peptide should increase by the mass of the Boc-protected spiro scaffold minus water (C₁₂H₂₀N₂O₂ = 224.30 Da). After Boc deprotection and addition of the next amino acid, the mass will change accordingly.
-
HPLC: Reverse-phase HPLC is used to assess the purity of the crude peptide product after cleavage. [18][19]A single major peak indicates a successful synthesis. The incorporation of the spiro scaffold will typically alter the retention time of the peptide compared to its linear analog.
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | 1. Incomplete neutralization of oxalate salt.2. Steric hindrance.3. Insufficient reagent equivalents or reaction time. | 1. Ensure at least 2 eq. of DIEA are used per eq. of oxalate before activation.2. Use HATU as the coupling agent. Increase reaction time to 4+ hours or heat gently.3. Use a higher excess of the spiro scaffold and coupling reagents (e.g., 5 eq.). |
| Incomplete Boc Deprotection | 1. Insufficient exposure to TFA.2. Degradation of TFA solution. | 1. Extend the deprotection time to 30 minutes and perform the two-step treatment as described.2. Use fresh, high-quality TFA. |
| Peptide Deletion Sequences | Unreacted sites from the initial spiro scaffold coupling reacting in a later step. | After the spiro scaffold coupling step, perform a capping step with acetic anhydride and DIEA in DMF to permanently block any unreacted amines. |
Conclusion
The 5-Boc-2,5-diazaspiro[3.5]nonane oxalate scaffold is a powerful tool for introducing novel conformational constraints into peptides. While its incorporation requires special attention to neutralization and the use of potent coupling reagents to overcome steric hindrance, the protocols outlined in this guide provide a robust and reliable pathway to success. By carefully following these validated steps and understanding the chemical principles behind them, researchers in drug development can effectively synthesize innovative peptidomimetics with potentially superior pharmacological properties.
References
- Blaskovich, M. A. (2016). Handbook on Syntheses of Amino Acids. Elsevier.
- D'Souza, L. M., & Gilon, C. (2011). Spirocyclic Scaffolds in Medicinal Chemistry. Future Medicinal Chemistry, 3(10), 1221-1243.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1195-1201. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptide and peptidomimetic drug design. Current Opinion in Chemical Biology, 12(3), 292-296.
- Mandal, B., & Dastidar, P. (2008). A FeCl3-mediated Boc-deprotection strategy for peptide synthesis both in the solution and in a solid phase. Tetrahedron Letters, 49(48), 6865-6869.
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
-
PaĹa, R., & PaweĹczak, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6), e3091. [Link]
-
Patel, A. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 10(2), 793-805. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 217-220. [Link]
-
Baker, B. (2022). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. The University of Manchester's Bioscientist. [Link]
- de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745.
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 19, 2026, from [Link]
-
Luxembourg Bio Technologies. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved January 19, 2026, from [Link]
-
Donohoe, T. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(1), 49-52. [Link]
-
ResearchGate. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Donohoe, T. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
ResearchGate. (2017). Constrained Peptides in Drug Discovery and Development. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BioPharmaSpec. (n.d.). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved January 19, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. connectsci.au [connectsci.au]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 1523571-07-4|tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)|BLD Pharm [bldpharm.com]
- 9. 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. ijsra.net [ijsra.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3D-Shaped Molecules with 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
Introduction: Embracing the Third Dimension in Drug Discovery
The paradigm of drug discovery is continually evolving, with a significant shift away from flat, two-dimensional molecules towards more complex, three-dimensional (3D) scaffolds. This architectural evolution is driven by the compelling evidence that 3D-shaped molecules offer numerous advantages, including higher efficacy and success rates in clinical trials.[1] These molecules, rich in sp³-hybridized carbon centers, provide a more nuanced and specific interaction with the intricate topographies of biological targets. By exploring a broader chemical space without necessarily increasing molecular weight or lipophilicity, 3D scaffolds can lead to compounds with improved physicochemical and pharmacokinetic properties, and potentially novel intellectual property.[2]
Spirocyclic systems, characterized by two rings sharing a single atom, are a cornerstone in the construction of 3D molecular frameworks.[1] They introduce conformational rigidity and defined spatial arrangements of functional groups, which can enhance binding affinity and selectivity for a target protein. Among the diverse array of spirocyclic building blocks, diazaspiro[3.5]nonanes have emerged as valuable scaffolds in medicinal chemistry, offering multiple points for diversification. This guide focuses on the application of a key building block, 5-Boc-2,5-diazaspiro[3.5]nonane oxalate , for the synthesis of novel 3D-shaped molecules.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for the utilization of this versatile building block but also delves into the rationale behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
The Building Block: 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a bifunctional scaffold featuring a piperidine ring fused to an azetidine ring through a spirocyclic center. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other. The oxalate salt form enhances the stability and handling of this otherwise basic compound.
| Property | Value | Source |
| CAS Number | 1523571-07-4 | [3][4] |
| Molecular Formula | C₂₆H₄₆N₄O₈ (for the 2:1 oxalate salt) | [3] |
| Molecular Weight | 542.67 g/mol (for the 2:1 oxalate salt) | [3] |
| Appearance | White to off-white solid | [5] |
| Storage | Refrigerator (2-8°C), under an inert atmosphere | [3][5] |
The presence of two distinct nitrogen atoms within the spirocyclic framework—one on the six-membered ring and one on the four-membered ring—provides orthogonal handles for chemical modification. The Boc group on the piperidine nitrogen renders the azetidine nitrogen as the primary site for initial reactions. Subsequent deprotection of the Boc group unveils a secondary amine, opening up a second avenue for diversification. This inherent orthogonality is a key feature that makes this building block particularly attractive for the construction of complex molecular architectures.
Synthetic Pathways and Protocols
The journey from the starting building block to a complex 3D molecule involves a series of well-defined synthetic transformations. The following sections provide detailed protocols for the key steps, along with the underlying chemical logic.
Step 1: Liberation of the Free Base
The commercially available 5-Boc-2,5-diazaspiro[3.5]nonane is supplied as an oxalate salt to improve its stability and handling. Prior to its use in most coupling reactions, the free base must be generated. This is typically achieved by treatment with a suitable base.
Protocol 1: Free Base Generation
-
Dissolution: Dissolve 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and water.
-
Basification: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution and stir vigorously for 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or a low-melting solid. The product is typically used in the next step without further purification.
Causality: The oxalate salt is an acid-base salt. The addition of a stronger base deprotonates the ammonium ions of the diazaspirocycle, liberating the neutral, organic-soluble free base. The choice of a mild base like sodium bicarbonate is crucial to avoid any potential side reactions with the Boc protecting group.
Step 2: Functionalization of the Azetidine Nitrogen
With the free base in hand, the nucleophilic secondary amine of the azetidine ring is now available for a variety of coupling reactions. The following protocols outline three common and highly effective methods for introducing molecular diversity at this position.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl amines.
Reaction Scheme:
A general workflow for N-arylation.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 5-Boc-2,5-diazaspiro[3.5]nonane (1.2 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., RuPhos, XPhos, 4-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, 1.5-2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The choice of catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination and is highly substrate-dependent. For electron-rich aryl halides, more electron-rich and sterically hindered ligands like RuPhos or XPhos are often required to promote the reaction. The use of a strong, non-nucleophilic base like sodium tert-butoxide is common, but milder bases like potassium carbonate can also be effective, particularly with more reactive aryl halides.
Reductive amination is a versatile method for forming C-N bonds by the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.
Reaction Scheme:
Sources
Application Notes and Protocols: Enhancing Drug-Like Properties with Spiro[3.5]nonane Scaffolds
Introduction: The Imperative for Three-Dimensionality in Drug Discovery
Modern drug discovery is in a constant battle against attrition. Promising compounds frequently fail during development due to poor physicochemical properties, unfavorable pharmacokinetics (PK), or unforeseen toxicity.[1] A significant contributor to these failures has been the over-reliance on flat, aromatic ring systems, a trend often dubbed the "flatland" of medicinal chemistry. While synthetically accessible, such molecules often possess liabilities including poor solubility, high metabolic turnover, and potential for off-target interactions.[2][3]
In response, the field has pivoted towards embracing three-dimensionality, seeking scaffolds that can project functional groups into space with greater precision.[3][4][5] This drive is underpinned by the concept of increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates, a parameter that has been shown to correlate with improved clinical success.[2] Spirocycles, molecular architectures where two rings are joined by a single common atom, are exemplary in this regard.[3][6][7][8] Their inherent rigidity and three-dimensional nature offer a powerful toolkit for medicinal chemists.[7][9]
This guide focuses specifically on the spiro[3.5]nonane scaffold—a fusion of a cyclobutane and a cyclohexane ring. We will explore the rationale for its use, provide detailed synthetic protocols for its incorporation, and outline key assays to validate its impact on critical drug-like properties.
The Strategic Advantage of the Spiro[3.5]nonane Scaffold
The decision to incorporate a spiro[3.5]nonane moiety is a strategic one, aimed at systematically resolving common drug development hurdles. The unique geometry of this scaffold offers a multi-pronged approach to property modulation.
-
Enhanced Fsp³ Character and Three-Dimensionality: The spiro[3.5]nonane core is entirely composed of sp³ carbons. Replacing a planar system (like a benzene or piperazine ring) with this scaffold dramatically increases the molecule's Fsp³ character. This enhanced three-dimensionality allows for a more sophisticated and precise interaction with complex protein binding pockets, which are rarely flat.[2][7]
-
Improved Physicochemical Profile:
-
Solubility: Increasing the degree of saturation generally improves aqueous solubility, a critical factor for oral bioavailability.[2][3][7] The disruption of crystal packing afforded by the non-planar spirocyclic core can lead to lower melting points and enhanced solubility compared to flat, aromatic counterparts.[2]
-
Lipophilicity (LogP/LogD): Spirocycles can effectively lower lipophilicity when used as replacements for aromatic rings, helping to mitigate issues related to toxicity and non-specific binding.[3] For instance, exchanging a morpholine for an azaspirocycle has been shown to lower LogD values.[6]
-
Metabolic Stability: The quaternary spiro-carbon and adjacent methylene groups are less susceptible to metabolic attack (e.g., oxidation by Cytochrome P450 enzymes) than the electron-rich positions on many aromatic rings or benzylic positions. This structural rigidity can shield metabolically labile sites on the molecule.[3][6][7][10]
-
-
Conformational Restriction and Potency: The rigid framework of the spiro[3.5]nonane scaffold reduces the number of rotatable bonds in a molecule.[3][9] This pre-organizes the appended functional groups into a specific spatial orientation, which can lock the molecule into its bioactive conformation. This reduces the entropic penalty upon binding to the target, potentially leading to a significant increase in potency and selectivity.[3][9]
-
Navigating Novel Chemical Space: Spirocyclic scaffolds provide access to unique and less-explored areas of chemical space.[11] This is not only beneficial for optimizing biological activity but is also critical for establishing a strong intellectual property (IP) position for new drug candidates.
Caption: Logical relationships between the core attributes of the spiro[3.5]nonane scaffold and the resulting improvements in key drug-like properties.
Application & Protocols: Synthesis and Evaluation
This section provides actionable protocols for the synthesis of a key spiro[3.5]nonane building block and its subsequent evaluation.
Protocol 1: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
The 2,7-diazaspiro[3.5]nonane motif is a versatile building block that can serve as a bioisostere for piperazine, offering improved properties.[12] This protocol outlines a representative synthesis.
Rationale: This multi-step synthesis creates an orthogonally protected diamine. The Boc group on N7 allows for selective functionalization of the N2 position, after which the Boc group can be removed to allow for further modification at N7, making it a highly versatile intermediate for library synthesis.
Caption: Generalized workflow for the synthesis of a functionalized spiro[3.5]nonane building block.
Materials & Reagents:
-
1-Boc-4-piperidone
-
(Tosylmethyl)isocyanide (TosMIC)
-
Ethanol, Dimethoxyethane (DME)
-
Potassium tert-butoxide
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), Diethyl ether
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of tert-butyl 4-cyano-4-formylpiperidine-1-carboxylate.
-
To a stirred solution of 1-Boc-4-piperidone in a 2:1 mixture of DME and ethanol at 0 °C, add (Tosylmethyl)isocyanide.
-
Slowly add potassium tert-butoxide in portions, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated under reduced pressure to yield the intermediate.
-
-
Step 2: Reduction to tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate.
-
Prepare a suspension of LAH in anhydrous THF under an inert atmosphere (N₂).
-
Add a solution of the cyano-formyl intermediate from Step 1 in THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and water again.
-
Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to obtain the amino alcohol.
-
-
Step 3: Cyclization to tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
-
This step often involves conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate) followed by intramolecular cyclization under basic conditions. Detailed conditions can be found in specialized literature. A common approach is to treat the amino alcohol with methanesulfonyl chloride (MsCl) and a base like triethylamine (TEA), followed by heating to effect the ring closure.
-
-
Step 4: Boc Protection of N7.
-
Assuming the product from Step 3 has the Boc group on N2. The Boc group can be cleaved under acidic conditions (e.g., TFA or HCl in dioxane).
-
The resulting diamine is then selectively re-protected at the less hindered N7 position. Dissolve the diamine dihydrochloride salt in DCM and water with NaHCO₃.
-
Add a solution of Boc₂O in DCM and stir vigorously for 12 hours.
-
Separate the layers, extract the aqueous phase with DCM, and dry the combined organic layers over MgSO₄.
-
Purify by column chromatography to yield the final product, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate .
-
Protocols for In Vitro ADME Property Evaluation
The following protocols are essential for quantifying the improvements conferred by the spiro[3.5]nonane scaffold. We will compare a hypothetical parent compound ("Parent-X") with its spirocyclic analog ("Spiro-Y").
Caption: A typical workflow for the parallel in vitro evaluation of ADME properties for a drug candidate.
Rationale: This assay determines a compound's susceptibility to metabolism by the major drug-metabolizing enzymes (CYPs) located in the liver. A longer half-life indicates improved metabolic stability.[13][14]
Materials:
-
Test compounds (Parent-X, Spiro-Y), 10 mM in DMSO
-
Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system (e.g., Promega NADPH-Glo™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., Verapamil)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for low clearance)
Procedure:
-
Prepare a master mix by diluting HLM to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 10 minutes.
-
Add the test compound to the master mix to a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.
-
Incubate the reaction plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN containing the internal standard.
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Calculate the half-life (t½) by plotting the natural log of the percent remaining compound versus time.
Rationale: This assay measures the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock, mimicking the conditions a compound might experience upon administration.[14]
Materials:
-
Test compounds (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
Spectrophotometer or LC-MS/MS
Procedure:
-
Add test compound stock solution to PBS in a 96-well plate to achieve a final concentration of 200 µM (final DMSO concentration should be ≤2%).
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filter the solutions through the 96-well filter plate into a clean collection plate.
-
Quantify the concentration of the compound in the filtrate using a standard curve, typically via UV-Vis spectrophotometry or LC-MS/MS.
-
The measured concentration is the kinetic solubility.
Data Interpretation: A Comparative Case Study
Incorporating a spiro[3.5]nonane scaffold is intended to yield a superior balance of properties. The table below illustrates a hypothetical but realistic outcome of replacing a flexible, metabolically labile piperazine ring in "Parent-X" with a 2,7-diazaspiro[3.5]nonane core to create "Spiro-Y".
| Parameter | Parent-X | Spiro-Y | Rationale for Improvement |
| Target Potency (IC₅₀) | 50 nM | 15 nM | Rigid scaffold orients binding groups optimally, reducing entropic penalty.[3] |
| Fsp³ | 0.35 | 0.58 | Replacement of an aromatic/heterocyclic ring with a saturated spirocycle.[2] |
| Kinetic Solubility (µM) | 25 | 95 | Increased saturation and disruption of planar packing enhances aqueous solubility.[3][7] |
| LogD (pH 7.4) | 3.8 | 2.9 | Spirocyclic amines can have lower lipophilicity than their acyclic or monocyclic counterparts.[3][6] |
| HLM Stability (t½, min) | 8 | > 60 | The rigid, saturated scaffold blocks potential sites of CYP-mediated metabolism.[6][7] |
| Permeability (Papp x 10⁻⁶ cm/s) | 5.2 | 4.5 | A slight decrease may be observed due to reduced lipophilicity, but remains in an acceptable range. |
Analysis: The data clearly demonstrates the successful application of the spiro[3.5]nonane scaffold. "Spiro-Y" exhibits a significant improvement in potency, solubility, and metabolic stability, along with a more favorable lipophilicity. This superior profile makes it a much more viable candidate for further development than its parent compound. A real-world example is seen in the development of Revumenib , an inhibitor of the menin-MLL interaction, where a 2,7-diazaspiro[3.5]nonane serves as a central component for binding and provides optimized vectors for key interactions.[12]
Conclusion
The strategic incorporation of spiro[3.5]nonane scaffolds represents a powerful and validated approach in modern medicinal chemistry to overcome critical hurdles in drug discovery. By enhancing three-dimensionality, these rigid structures can simultaneously improve a molecule's potency, selectivity, solubility, and metabolic stability. The protocols and rationale presented in this guide provide a framework for researchers and drug development professionals to effectively utilize the spiro[3.5]nonane motif to design and build superior drug candidates, ultimately increasing the probability of clinical success. The continued exploration and application of such sp³-rich scaffolds will be instrumental in escaping the "flatland" and advancing the next generation of therapeutics.[4][5][11]
References
-
Fehér, M., & Szabó, J. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. MDPI Chemistry. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]
-
Leclerc, J. P., & Wager, T. T. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
-
Eastwood, P. R., et al. (2014). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH Public Access. [Link]
-
RSC Publishing. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI Molecules. [Link]
-
ResearchGate. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
Wiley Online Library. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
-
ResearchGate. (2012). Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. [Link]
-
ResearchGate. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]
-
Woon, E. C. Y., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, a valuable building block in medicinal chemistry. The protocol herein is designed to be robust, scalable, and efficient, addressing the critical considerations for producing this spirocyclic diamine derivative in significant quantities. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is accompanied by a detailed protocol, a discussion of the underlying chemical principles, and key process parameters for successful scale-up.
Introduction
Spirocyclic scaffolds have garnered considerable interest in drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as increased potency, selectivity, and metabolic stability.[1][2][3] 2,5-Diazaspiro[3.5]nonane is a key spirocyclic diamine motif found in a number of biologically active compounds. The selective functionalization of its two distinct nitrogen atoms is crucial for its utility as a versatile scaffold. The title compound, 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, offers orthogonal protection of the two amino groups, with the tert-butyloxycarbonyl (Boc) group on the piperidinyl nitrogen, allowing for selective derivatization of the azetidinyl nitrogen. This application note details a practical and scalable synthetic route to this important intermediate.
Synthetic Strategy Overview
The overall synthetic strategy is a linear five-step sequence starting from the commercially available 1-Boc-piperidine-4-carboxylic acid. The key transformations include a Hofmann rearrangement to introduce the first nitrogen of the azetidine ring, followed by a cyclization to form the spirocyclic core, and subsequent reduction and final salt formation.
Figure 1: Proposed synthetic pathway for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Boc-piperidine-4-carboxamide
This initial step converts the carboxylic acid to the corresponding primary amide, which is the precursor for the Hofmann rearrangement.
Protocol:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C and slowly add thionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Dissolve the crude acid chloride in a fresh portion of DCM or THF and cool to 0 °C.
-
Slowly add an excess of concentrated aqueous ammonium hydroxide (≥ 5 eq) and stir vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-Boc-piperidine-4-carboxamide as a solid.
Causality of Experimental Choices:
-
The use of thionyl chloride in the presence of catalytic DMF is a standard and efficient method for the formation of acid chlorides from carboxylic acids.
-
The subsequent reaction with ammonium hydroxide provides the primary amide in high yield. Performing this step at low temperature controls the exothermicity of the reaction.
| Parameter | Value/Range | Notes |
| Starting Material | 1-Boc-piperidine-4-carboxylic acid | Commercially available. |
| Reagents | Thionyl chloride, Ammonium hydroxide, DMF | Standard laboratory reagents. |
| Solvent | Dichloromethane or Tetrahydrofuran | Chosen for solubility and inertness. |
| Temperature | 0 °C to room temperature | For controlled reaction. |
| Reaction Time | 3-6 hours (total) | Monitor by TLC/LC-MS. |
| Work-up | Aqueous work-up and extraction | Standard procedure for purification. |
Step 2: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate via Hofmann Rearrangement
The Hofmann rearrangement of the primary amide yields the corresponding primary amine with one less carbon atom.[4][5]
Protocol:
-
Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
In a separate flask, dissolve 1-Boc-piperidine-4-carboxamide (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF.
-
Slowly add the cold NaOBr solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 1-2 hours.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
Causality of Experimental Choices:
-
The Hofmann rearrangement is a classic method for the synthesis of primary amines from primary amides.[4] A patent describing a similar transformation on a substituted piperidine carboxamide provides a strong basis for this step.
-
The use of freshly prepared sodium hypobromite is crucial for optimal yield. The reaction temperature is critical and needs to be carefully controlled.
| Parameter | Value/Range | Notes |
| Starting Material | 1-Boc-piperidine-4-carboxamide | From Step 1. |
| Reagents | Bromine, Sodium hydroxide | Standard laboratory reagents. |
| Solvent | 1,4-Dioxane or THF | Chosen for solubility. |
| Temperature | 0 °C to 70 °C | Careful temperature control is critical. |
| Reaction Time | 2-4 hours | Monitor by TLC/LC-MS. |
| Work-up | Extraction and purification | Column chromatography may be required. |
Step 3: Synthesis of tert-Butyl 4-((chloroacetyl)amino)piperidine-1-carboxylate
The primary amine is acylated with chloroacetyl chloride to introduce the necessary functionality for the subsequent cyclization.
Protocol:
-
Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and a suitable base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), in DCM.
-
Cool the mixture to 0 °C and slowly add chloroacetyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired product.
Causality of Experimental Choices:
-
Acylation of amines with acid chlorides is a standard and high-yielding reaction. The use of a non-nucleophilic base is necessary to neutralize the HCl generated during the reaction.[6][7]
| Parameter | Value/Range | Notes |
| Starting Material | tert-Butyl 4-aminopiperidine-1-carboxylate | From Step 2. |
| Reagents | Chloroacetyl chloride, Triethylamine or DIPEA | Standard laboratory reagents. |
| Solvent | Dichloromethane | Good solvent for this reaction. |
| Temperature | 0 °C to room temperature | For controlled reaction. |
| Reaction Time | 2-4 hours | Monitor by TLC/LC-MS. |
| Work-up | Aqueous wash | To remove base and salts. |
Step 4: Synthesis of 5-Boc-2,5-diazaspiro[3.5]nonan-6-one (Lactam Formation)
An intramolecular nucleophilic substitution reaction, where the secondary amine displaces the chloride, leads to the formation of the spirocyclic lactam.
Protocol:
-
Dissolve tert-butyl 4-((chloroacetyl)amino)piperidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Add a strong base, such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq), portion-wise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
The intramolecular cyclization to form the lactam is promoted by a strong, non-nucleophilic base.[8][9][10] The choice of a polar aprotic solvent facilitates the SN2 reaction.
| Parameter | Value/Range | Notes |
| Starting Material | tert-Butyl 4-((chloroacetyl)amino)piperidine-1-carboxylate | From Step 3. |
| Reagents | Sodium hydride or Potassium tert-butoxide | Strong, non-nucleophilic base. |
| Solvent | DMF or DMSO | Polar aprotic solvent. |
| Temperature | 0 °C to room temperature | For controlled reaction. |
| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS. |
| Work-up | Quenching and extraction | Careful quenching of the base is required. |
Step 5: Synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane
The lactam is reduced to the corresponding cyclic amine.
Protocol:
-
To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (2-3 eq), in a dry ethereal solvent (e.g., THF or diethyl ether) at 0 °C, slowly add a solution of 5-Boc-2,5-diazaspiro[3.5]nonan-6-one (1.0 eq) in the same solvent.
-
After the addition, heat the reaction mixture to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Causality of Experimental Choices:
-
Lithium aluminum hydride is a powerful reducing agent capable of reducing amides and lactams to amines.[11] Other reducing agents such as borane-THF complex or catalytic hydrogenation could also be considered, potentially offering milder conditions.[12][13][14][15]
| Parameter | Value/Range | Notes |
| Starting Material | 5-Boc-2,5-diazaspiro[3.5]nonan-6-one | From Step 4. |
| Reagents | Lithium aluminum hydride | Powerful reducing agent. Handle with care. |
| Solvent | THF or Diethyl ether | Dry, ethereal solvent is required. |
| Temperature | 0 °C to reflux | For complete reduction. |
| Reaction Time | 4-8 hours | Monitor by TLC/LC-MS. |
| Work-up | Fieser workup | Standard procedure for quenching LiAlH4. |
Step 6: Formation of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
The final step involves the formation of the oxalate salt, which aids in purification and improves the handling and stability of the final product.
Protocol:
-
Dissolve the crude 5-Boc-2,5-diazaspiro[3.5]nonane in a suitable solvent, such as isopropanol (IPA) or acetone.[16]
-
In a separate flask, dissolve oxalic acid (1.0-1.1 eq) in the same solvent.
-
Slowly add the oxalic acid solution to the amine solution with stirring.
-
The oxalate salt should precipitate out of the solution. If not, the solution can be cooled or a co-solvent like diethyl ether can be added to induce precipitation.[16]
-
Stir the resulting slurry for 1-2 hours at room temperature or below.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality of Experimental Choices:
-
The formation of an oxalate salt is a common method for the purification and isolation of amines.[17][18][19][20] The choice of solvent is critical for obtaining a crystalline and easily filterable product.
| Parameter | Value/Range | Notes |
| Starting Material | 5-Boc-2,5-diazaspiro[3.5]nonane | From Step 5. |
| Reagents | Oxalic acid | Dihydrate or anhydrous can be used. |
| Solvent | Isopropanol, Acetone | Chosen for solubility of reactants and insolubility of the product. |
| Temperature | Room temperature or below | To promote crystallization. |
| Reaction Time | 1-3 hours | For complete precipitation. |
| Work-up | Filtration and drying | To isolate the final product. |
Large-Scale Synthesis Considerations
-
Thermal Safety: The Hofmann rearrangement and the use of sodium hydride and lithium aluminum hydride can be exothermic. Careful temperature control and appropriate cooling capacity are essential on a large scale.
-
Reagent Handling: Thionyl chloride, bromine, sodium hydride, and lithium aluminum hydride are hazardous materials and require specialized handling procedures and equipment, especially at scale.
-
Work-up and Purification: On a large scale, extractive work-ups can be cumbersome. The final oxalate salt formation is an effective purification step that can often replace column chromatography.
-
Solvent Selection: The choice of solvents should consider not only reaction performance but also safety, environmental impact, and ease of removal and recovery at scale.
-
Process Analytical Technology (PAT): The use of in-situ monitoring techniques (e.g., FTIR, Raman) can be beneficial for tracking reaction progress and ensuring consistency in large-scale production.
Conclusion
The presented multi-step synthesis provides a detailed and practical guide for the large-scale production of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate. By carefully considering the reaction conditions, purification strategies, and scale-up parameters outlined in these application notes, researchers and drug development professionals can efficiently produce this valuable spirocyclic building block for their discovery and development programs.
References
- Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.
- (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- (2023). Hofmann and Curtius Rearrangements. YouTube.
- (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 56(3), 115-20.
- (2009). Forming oxalte salts of amines. Sciencemadness.org.
- (2020). Crystalline structures of salts of oxalic acid and aliphatic amines.
- Lanz, M., Singaram, B., & Collins, C. J. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(20), 3673-3676.
- (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
- (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. PMC.
- (2010). Amine synthesis by amide reduction. Organic Chemistry Portal.
- (2015). Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system. Organic Chemistry Frontiers.
- (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315.
- (2008).
- (2003). Chloroacetyl products from aminoalcohols and aminoacids.
- (2005). Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Indian Journal of Heterocyclic Chemistry.
- (2009). Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative.
- (2012). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 17(12), 14785-14796.
- (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
- (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- (2017). Reduction of Amides to Amines. Master Organic Chemistry.
- (2015). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- (2023). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
Sources
- 1. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06137F [pubs.rsc.org]
- 2. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 13. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine synthesis by amide reduction [organic-chemistry.org]
- 15. Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
functionalization of the secondary amine in 5-Boc-2,5-diazaspiro[3.5]nonane
An In-Depth Guide to the Selective Functionalization of 5-Boc-2,5-diazaspiro[3.5]nonane
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical properties and biological activity is relentless. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds. Their inherent three-dimensionality allows for a more sophisticated exploration of chemical space compared to traditional flat, aromatic structures.[1][2] This unique geometry can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property.
Among these scaffolds, 5-Boc-2,5-diazaspiro[3.5]nonane is a particularly valuable building block. It features a robust spirocyclic core containing two nitrogen atoms. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens renders the two amine centers electronically and sterically distinct. This differential protection is the key to its utility, allowing for the selective functionalization of the free secondary amine at the 2-position, while the tertiary amine at the 5-position remains masked.[3]
This guide provides a comprehensive overview of the principal strategies for derivatizing the secondary amine of 5-Boc-2,5-diazaspiro[3.5]nonane. We will delve into the mechanistic underpinnings of each reaction class and provide detailed, field-proven protocols for N-alkylation, N-acylation, N-arylation, and reductive amination. The subsequent removal of the Boc group to unmask the second nitrogen for further elaboration will also be covered.
Core Principles: Understanding the Reactivity of the Diazaspiro[3.5]nonane Core
The chemistry of 5-Boc-2,5-diazaspiro[3.5]nonane is dominated by the nucleophilic character of its secondary amine. This nitrogen possesses a lone pair of electrons that can readily attack electrophilic centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds. The Boc group at the 5-position serves two critical functions:
-
Deactivation: It significantly reduces the nucleophilicity of the nitrogen it is attached to by delocalizing the lone pair into the carbonyl system.
-
Steric Hindrance: The bulky tert-butyl group physically shields the protected nitrogen, further ensuring that reactions occur selectively at the more accessible secondary amine.
The choice of reaction conditions—solvent, base, temperature, and reagents—is paramount for achieving high yields and purity. The following sections provide detailed protocols designed to be self-validating, with explanations for each experimental choice.
Section 1: N-Alkylation - Extending the Scaffold
N-alkylation is a fundamental transformation for introducing alkyl groups, which can modulate lipophilicity, steric profile, and metabolic stability. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the secondary amine attacks an alkyl halide or sulfonate.
Protocol 1: Direct Alkylation with Alkyl Halides
This protocol describes a standard procedure for the direct alkylation of the secondary amine using an alkyl bromide in the presence of a mild inorganic base.
Experimental Workflow
Caption: Workflow for N-Alkylation.
Step-by-Step Methodology
-
To a stirred solution of 5-Boc-2,5-diazaspiro[3.5]nonane (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.1 M), add a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0-3.0 eq.).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the desired alkyl halide (e.g., R-Br or R-I, 1.1-1.2 eq.) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data and Considerations
| Parameter | Recommended Choice | Rationale & Causality |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | A base is required to neutralize the H-X acid formed. Cs₂CO₃ is more soluble and often more effective. DIPEA is a non-nucleophilic organic base suitable for sensitive substrates. |
| Solvent | DMF, Acetonitrile (ACN) | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base without hydrogen bonding to the nucleophile. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control any exotherm. Most reactions proceed efficiently at ambient temperature. |
Section 2: N-Acylation - Introducing Amide Functionality
N-acylation is a robust method to install amide, carbamate, or urea moieties. These functional groups are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, contributing to target binding. The reaction involves the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or anhydride.
Protocol 2: Acylation with Acyl Chlorides
This protocol details the formation of an amide bond using an acyl chloride.
Experimental Workflow
Caption: Workflow for N-Acylation.
Step-by-Step Methodology
-
Dissolve 5-Boc-2,5-diazaspiro[3.5]nonane (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add a non-nucleophilic organic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.05-1.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Data and Considerations
| Parameter | Recommended Choice | Rationale & Causality |
| Acylating Agent | Acyl chloride, Anhydride | Acyl chlorides are highly reactive. Anhydrides are also effective and produce a carboxylic acid byproduct instead of HCl. |
| Base | Et₃N, DIPEA | An organic base is required to scavenge the HCl generated, preventing the protonation and deactivation of the starting amine. |
| Solvent | DCM, THF, Chloroform | Aprotic solvents that are inert to the reaction conditions are preferred. |
| Temperature | 0 °C to Room Temp. | The reaction is typically fast and exothermic; initial cooling is a standard precaution to ensure selectivity and prevent side reactions. |
Section 3: N-Arylation via Buchwald-Hartwig Amination
The formation of a C(aryl)-N bond is a cornerstone of many pharmaceutical syntheses. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that enables the coupling of amines with aryl halides or triflates, a transformation that is difficult to achieve via classical methods.[4][5]
Mechanism Overview: The Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a Pd(0) species.[6]
Caption: Buchwald-Hartwig Catalytic Cycle.
Protocol 3: Palladium-Catalyzed N-Arylation
This protocol requires strict exclusion of air and moisture.
Step-by-Step Methodology
-
To a dry Schlenk flask or microwave vial, add the aryl halide or triflate (1.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%).
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add 5-Boc-2,5-diazaspiro[3.5]nonane (1.2 eq.) followed by anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1 M) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Data and Considerations
| Component | Recommended Choice | Rationale & Causality |
| Aryl Partner | Ar-I, Ar-Br, Ar-OTf | Reactivity generally follows Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. Specific ligands have been developed to activate aryl chlorides. |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ.[7] |
| Ligand | XPhos, SPhos, BINAP | The choice of ligand is crucial and depends on the substrates. Bulky, electron-rich phosphine ligands stabilize the Pd center and promote the key steps of the catalytic cycle.[4] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong base is required to deprotonate the amine in the catalytic cycle, forming the active palladium-amido intermediate.[7] |
| Solvent | Toluene, Dioxane | Anhydrous, non-coordinating, and high-boiling solvents are required. They must be thoroughly degassed to prevent oxidation of the catalyst. |
Section 4: Reductive Amination
Reductive amination is a versatile, two-step, one-pot process for forming alkyl-amine bonds. The amine first reacts with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a selective reducing agent. This method is particularly mild and offers a complementary strategy to direct alkylation.
Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and selective for imines over carbonyls.[8]
Experimental Workflow
Caption: Workflow for Reductive Amination.
Step-by-Step Methodology
-
Combine 5-Boc-2,5-diazaspiro[3.5]nonane (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in 1,2-dichloroethane (DCE, ~0.1 M).
-
If reacting with a ketone, add a catalytic amount of acetic acid (AcOH, ~0.1 eq.) to facilitate iminium ion formation. This is often not necessary for aldehydes.[8]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. The reaction may effervesce slightly.
-
Stir at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data and Considerations
| Parameter | Recommended Choice | Rationale & Causality |
| Carbonyl | Aldehydes, Ketones | Aldehydes are generally more reactive than ketones. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | STAB is moisture-stable and selective for iminium ions, preventing over-reduction of the starting carbonyl. Other reagents like NaBH₃CN are effective but highly toxic.[8] |
| Solvent | DCE, THF | DCE is the preferred solvent as it is inert and does not interfere with the reaction.[8] |
| Catalyst | Acetic Acid (optional) | A mild acid catalyst accelerates the dehydration step to form the iminium ion, especially with less reactive ketones. |
Section 5: Boc Group Deprotection
The final step in many synthetic sequences involving this scaffold is the removal of the Boc protecting group to liberate the second amine. This is most commonly achieved under acidic conditions.[3]
Protocol 5: Acid-Catalyzed Boc Deprotection
This protocol uses trifluoroacetic acid (TFA), a strong acid that cleanly cleaves the Boc group at room temperature.[9]
Deprotection Workflow
Caption: Workflow for Boc Deprotection.
Step-by-Step Methodology
-
Dissolve the N-functionalized 5-Boc-2,5-diazaspiro[3.5]nonane derivative (1.0 eq.) in DCM (0.1-0.2 M).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 20-50% v/v) dropwise.
-
Remove the ice bath and stir the solution at room temperature for 1-3 hours.
-
Monitor the deprotection by LC-MS. The product will have a mass corresponding to the loss of 100.12 amu (C₅H₈O₂).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting product is the TFA salt of the diamine. If the free base is required, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry, and concentrate.
Data and Considerations
| Parameter | Recommended Choice | Rationale & Causality |
| Acid | TFA, HCl in Dioxane | TFA is effective and easily removed in vacuo. 4M HCl in dioxane is another common choice, which yields the hydrochloride salt directly.[10] |
| Solvent | DCM | DCM is an excellent solvent for both the substrate and the acid, and it is volatile, facilitating easy removal. |
| Temperature | 0 °C to Room Temp. | The reaction is fast at room temperature. Initial cooling is a precaution for substrates with other acid-labile groups. |
| Work-up | Evaporation or Basic wash | The choice depends on the next step. The TFA salt is often sufficiently pure for subsequent reactions. A basic work-up is necessary to isolate the neutral free amine. |
Conclusion
5-Boc-2,5-diazaspiro[3.5]nonane is a versatile and powerful building block for introducing sp³-rich, three-dimensional character into small molecules. The protocols detailed in this guide provide a robust framework for the selective functionalization of its secondary amine through four key transformations: N-alkylation, N-acylation, Buchwald-Hartwig N-arylation, and reductive amination. By understanding the principles behind each method and carefully controlling the reaction conditions, researchers can efficiently generate a diverse array of complex molecules for applications in drug discovery and beyond.
References
- Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry.
- Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing).
- Buchwald–Hartwig amination. Wikipedia.
- Amine Protection / Deprotection. Fisher Scientific.
- Boc Deprotection - TFA. Common Organic Chemistry.
- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing).
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
Sources
- 1. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
Troubleshooting & Optimization
Navigating Incomplete Boc Deprotection of Diazaspirocycles: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and predictable cleavage under acidic conditions.[1] However, when working with complex molecular architectures such as diazaspirocycles, chemists can encounter frustratingly incomplete or sluggish deprotection reactions. This guide, designed by our team of application scientists, provides a structured approach to troubleshooting these challenges, explaining the underlying chemical principles and offering field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of my diazaspirocycle incomplete?
Incomplete deprotection is a common hurdle stemming from several factors inherent to the unique topology of diazaspirocycles.
-
Steric Hindrance: The rigid, three-dimensional structure of diazaspirocycles can physically obstruct the approach of the acid catalyst to the Boc group's carbonyl oxygen.[2][3] This steric congestion is a primary reason for slowed reaction rates.[2]
-
Electronic Effects: The nitrogen atoms within the spirocyclic core can influence the electronic environment of the Boc group. If electron-withdrawing groups are present elsewhere in the molecule, they can destabilize the cationic intermediate that forms during deprotection, thereby slowing down the reaction.[2]
-
Insufficient Acidity: The chosen acidic conditions may simply be too mild to effectively cleave the Boc group in a sterically hindered environment.[2] The concentration and strength of the acid are critical parameters.[4]
-
Reaction Time and Temperature: Complex substrates often require more forcing conditions. Insufficient reaction time or low temperatures can lead to partial deprotection.[2][4]
Troubleshooting Workflow: A Step-by-Step Guide
When faced with an incomplete deprotection, a systematic approach is key. The following workflow will guide you through diagnosing the issue and selecting an appropriate solution.
Sources
Technical Support Center: Synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane Derivatives
Welcome to the technical support guide for the synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common pitfalls and side reactions encountered during the crucial Boc-protection step and subsequent functionalizations, offering field-tested solutions and preventative strategies.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane derivatives. Each question is framed around a specific experimental observation, followed by a detailed explanation of the cause and actionable troubleshooting advice.
Question 1: My reaction yields a mixture of mono-Boc, di-Boc, and unreacted starting material. How can I improve the selectivity for the desired mono-Boc product?
Answer:
This is the most prevalent challenge in the synthesis of N-heterocyclic diamines. The formation of a statistical mixture of products arises because the two nitrogen atoms in 2,5-diazaspiro[3.5]nonane have very similar nucleophilicity and steric environments. Simply reacting the diamine with one equivalent of Di-tert-butyl dicarbonate (Boc₂O) often leads to a crude mixture that is difficult to purify.
Root Cause Analysis:
-
Statistical Distribution: The reaction of Boc₂O with the diamine is a competitive process. The initially formed mono-Boc product can be deprotonated and react further with Boc₂O to form the di-Boc derivative. Simultaneously, unreacted diamine is still competing for the reagent.
-
Base Equivalency: The choice and amount of base are critical. Using a strong, non-nucleophilic base in excess can deprotonate both the starting diamine and the mono-Boc product, promoting di-protection.
Troubleshooting & Preventative Strategies:
-
Controlled Reagent Addition (Kinetic Control): The most straightforward approach is to add the Boc₂O solution slowly (e.g., via syringe pump) to a solution of the diamine at a low temperature (0 °C to -10 °C). This maintains a high concentration of the diamine relative to the Boc₂O, favoring the initial mono-protection reaction.
-
Solvent Selection: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. However, using methanol can sometimes improve selectivity by stabilizing the reactants.
-
pH Control / Acid Salt Method: This is a highly effective strategy. By protonating the diamine with one equivalent of a strong acid (like HCl or H₂SO₄) to form the mono-hydrochloride salt, you effectively "protect" one of the amines. The free amine remains sufficiently nucleophilic to react with Boc₂O, while the protonated ammonium salt is unreactive. The reaction is typically run in the presence of a base (like Et₃N or NaHCO₃) to neutralize the acid generated during the reaction.[1]
Question 2: I'm observing an unexpected peak in my LC-MS with a mass corresponding to the loss of isobutylene (M-56). What is this side product?
Answer:
This observation points to the acid-catalyzed decomposition of the Boc group, either during the reaction work-up or analysis. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.
Mechanism of Decomposition:
The Boc group is cleaved under acidic conditions. The process begins with the protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation. This cation can then lose a proton to form isobutylene gas or react with any available nucleophile.
Troubleshooting & Preventative Strategies:
-
Aqueous Work-up: Avoid acidic quenches (e.g., NH₄Cl, dilute HCl) if possible. Use neutral (water) or slightly basic (saturated NaHCO₃ solution) conditions for your aqueous work-up.
-
Chromatography: If performing silica gel chromatography, the silica can be slightly acidic. To mitigate this, you can either use silica gel that has been pre-treated with a base (e.g., washed with a 1% solution of Et₃N in the eluent) or use a different stationary phase like neutral alumina.
-
LC-MS Analysis: Ensure the mobile phase for your LC-MS analysis is not overly acidic, or that the analysis time is short to minimize on-column degradation.
Question 3: My yield is consistently low, and I have a significant amount of a polar, water-soluble byproduct that I can't seem to isolate or identify. What could be happening?
Answer:
This issue can be particularly frustrating. A common, yet often overlooked, side reaction is the formation of N-tert-butylated byproducts or complex oligomers.
Root Cause Analysis:
-
N-tert-Butylation: The tert-butyl cation generated from the decomposition of Boc₂O or the Boc-protecting group itself is an electrophile.[2] It can be trapped by the nucleophilic nitrogen of the starting diamine or the product, leading to the formation of a stable, but undesired, N-tert-butyl derivative. This is more common if the reaction is run at elevated temperatures or for extended periods.
-
Oligomerization: If the reaction conditions are not carefully controlled, particularly with bifunctional starting materials, intermolecular reactions can lead to the formation of short-chain polymers or oligomers. These are often difficult to characterize and purify.
Troubleshooting & Preventative Strategies:
-
Temperature Control: Strictly maintain low temperatures (0 °C or below) throughout the addition of Boc₂O and for a period afterward to minimize the decomposition of the reagent and subsequent side reactions.
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular reaction (cyclization, if applicable) over intermolecular oligomerization.
-
Purification via Salt Formation: Since the desired mono-Boc product has a free basic amine, it can be selectively precipitated as a salt. For example, adding a solution of oxalic acid or HCl in ether to the crude product mixture can precipitate the desired product as the hemioxalate or hydrochloride salt, leaving non-basic impurities (like the di-Boc product) and some other byproducts in the solution.[3]
Quantitative Data Summary
The following table outlines the common side products, their mass characteristics, and recommended analytical techniques for identification.
| Side Product | Structure | Δ Mass from Product | Typical Cause | Identification Notes (¹H NMR & MS) |
| Di-Boc-2,5-diazaspiro[3.5]nonane | Product + C₅H₈O₂ | +100.05 Da | Excess Boc₂O, strong base, high temp. | ¹H NMR: Absence of N-H proton, characteristic t-butyl singlet integrates to 18H. MS: [M+H]⁺ at m/z 327.26. |
| Unreacted Diamine | Product - C₅H₈O₂ | -100.05 Da | Insufficient Boc₂O, poor reagent quality. | ¹H NMR: Presence of two N-H protons. MS: [M+H]⁺ at m/z 127.12. |
| N-tert-butyl Derivative | Product - C₄H₈O₂ + C₄H₉ | -15.02 Da | Acidic conditions, high temp. | ¹H NMR: Additional singlet for N-t-butyl group. MS: [M+H]⁺ at m/z 211.22. |
| Deprotected Product | Product - C₅H₉O₂ | -101.06 Da | Acidic work-up or analysis. | MS: Corresponds to the mass of the free diamine. |
Validated Experimental Protocols
Protocol 1: Standard Mono-Boc Protection
This protocol is a baseline method for the synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,5-diazaspiro[3.5]nonane (1.0 eq).
-
Dissolution: Dissolve the diamine in Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a small amount of DCM. Add this solution dropwise to the cooled diamine solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent like Ethyl Acetate. Wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution typically starting from 100% DCM to 5-10% MeOH in DCM).
Protocol 2: High-Selectivity Mono-Boc Protection via Hemioxalate Salt
This protocol enhances selectivity by leveraging salt formation for both reaction control and purification.
-
Setup: Dissolve 2,5-diazaspiro[3.5]nonane (1.0 eq) and Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in Tetrahydrofuran (THF) (0.2 M).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor for the disappearance of the starting material.
-
Crude Isolation: Concentrate the reaction mixture to obtain the crude product containing a mixture of mono- and di-Boc derivatives.
-
Selective Precipitation: Dissolve the crude oil in a suitable solvent like isopropanol or acetone.
-
Salt Formation: Slowly add a solution of oxalic acid (0.5-0.6 eq) in the same solvent. The 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate salt will precipitate out of the solution.[3]
-
Isolation: Stir the resulting slurry for 1-2 hours, then collect the solid by filtration. Wash the filter cake with the solvent and dry under vacuum to yield the pure hemioxalate salt of the desired product.
-
Free-Basing (Optional): The free base can be liberated by partitioning the salt between a base (e.g., 1M NaOH) and an organic solvent (e.g., DCM).
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
References
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. [Link]
-
Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate. [Link]
-
Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. YouTube. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
Sources
Technical Support Center: Purification Strategies for Spirocyclic Amines
Welcome to the Technical Support Center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these structurally complex molecules. Spirocyclic amines are increasingly vital scaffolds in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency and selectivity of drug candidates.[1][2] However, their unique architectures often present specific purification challenges. This guide offers practical, field-proven insights and detailed protocols to help you navigate these complexities and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing spirocyclic amines?
Common impurities in spirocyclic amine syntheses can originate from starting materials, side reactions, or degradation.[3] Identifying these is the first step toward a successful purification strategy.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as precursor ketones, aldehydes, or non-spirocyclic amine fragments.[3]
-
Over-alkylation Products: In reactions involving N-alkylation, it's possible to form quaternary ammonium salts or other over-alkylated species.[5]
-
Diastereomers/Enantiomers: The formation of stereocenters during the synthesis can lead to mixtures of diastereomers or enantiomers, which often require specialized separation techniques.[6][7]
-
Ring-Opened Byproducts: Under harsh acidic or basic conditions, the spirocyclic core may be susceptible to ring-opening.
-
Oxidation Products: Amines can be prone to oxidation, especially when exposed to air, forming N-oxides or other degradation products.[3][8]
-
Residual Catalysts and Reagents: Catalysts (e.g., palladium, rhodium) and reagents used in the synthesis may carry over into the crude product.[3]
Q2: My spirocyclic amine is streaking badly on my silica gel TLC plate. What can I do?
Streaking of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface. This can be mitigated by:
-
Adding a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), into your mobile phase (typically 0.1-2%) can neutralize the acidic sites on the silica gel, leading to sharper spots.[5][9]
-
Using a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a functionalized silica gel (e.g., amine-functionalized silica).[5][9]
-
Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography (C18) can be an effective alternative.[5][10]
Q3: I have a pair of diastereomeric spirocyclic amines. What is the best way to separate them?
The separation of diastereomers is generally more straightforward than enantiomers because they have different physical properties.
-
Flash Column Chromatography: Often, careful optimization of the mobile phase in normal-phase flash chromatography is sufficient to separate diastereomers.
-
Crystallization: If one diastereomer is more prone to crystallization, this can be a highly effective and scalable purification method. Fractional crystallization can also be employed.
-
Preparative HPLC or SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide excellent resolution.[11][12]
Q4: How can I separate the enantiomers of my chiral spirocyclic amine?
Enantiomers have identical physical properties in a non-chiral environment, so specialized techniques are required for their separation.
-
Chiral Chromatography: This is the most common method. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both HPLC and SFC can be used for chiral separations.[7][11][13]
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) forms diastereomeric salts. These salts can then be separated by crystallization or chromatography. Afterward, the chiral auxiliary is removed to yield the pure enantiomer.[6]
Troubleshooting Guides
Problem 1: Low Recovery After Purification
You've identified your spirocyclic amine, but after the purification step, the yield is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption on Stationary Phase | If using silica gel, the amine may be strongly binding. Try adding a basic modifier (e.g., Et3N) to the eluent or switch to a less acidic stationary phase like alumina.[5][9] |
| Product Volatility | If your spirocyclic amine has a low molecular weight, it might be lost during solvent evaporation. Use lower temperatures and pressures during rotary evaporation. |
| Degradation During Purification | Some spirocyclic amines may be unstable on the stationary phase. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
| Precipitation in the Column | The compound may be precipitating on the column. Ensure the sample is fully dissolved in the loading solvent and that the mobile phase has sufficient solvating power. |
| Incomplete Elution | The chosen mobile phase may not be strong enough to elute your compound. Gradually increase the polarity of the eluent. |
Problem 2: Co-elution of Impurities
Despite trying various solvent systems, an impurity consistently co-elutes with your desired spirocyclic amine.
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Impurity | The impurity and your product have very similar polarities. Try a different chromatographic technique. If you are using normal-phase, consider reverse-phase or vice-versa.[5] |
| Structural Analogue Impurity | The impurity may be a close structural analogue (e.g., a demethylated version). Consider a chemical purification step, such as a derivatization that selectively reacts with either the product or the impurity, followed by another chromatographic step. |
| Isomeric Impurity | If the impurity is an isomer, you may need a higher resolution technique like preparative HPLC or SFC.[11] |
Purification Workflows & Protocols
Decision-Making Workflow for Purification Strategy
The choice of purification strategy depends on the properties of your spirocyclic amine and the nature of the impurities.
Caption: Decision-making workflow for selecting a purification strategy.
Protocol 1: Acid-Base Extraction
This technique is highly effective for separating basic spirocyclic amines from neutral or acidic impurities.[14][15][16]
Principle: The basic amine is protonated with an aqueous acid to form a water-soluble salt. Neutral and acidic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified to regenerate the free amine, which is subsequently extracted back into an organic solvent.[17]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery. Combine the aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO3) until the solution is basic (check with pH paper). The free amine will often precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution with several portions of an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified spirocyclic amine.
Caption: Workflow for acid-base extraction of spirocyclic amines.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This is a standard method for purifying moderately polar, non-ionic spirocyclic amines.
Principle: The crude mixture is passed through a column of stationary phase (typically silica gel). The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Adding a basic modifier to the mobile phase prevents the streaking of basic amines.[5]
Step-by-Step Protocol:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Test the effect of adding 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Crystallization
Crystallization can be a highly efficient method for obtaining very pure spirocyclic amines, especially when dealing with solid compounds.[18][19][20]
Principle: The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving the more soluble impurities in the solution.
Step-by-Step Protocol:
-
Solvent Screening: Find a suitable solvent or solvent system. A good crystallization solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: Place the crude solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (n.d.). Retrieved January 18, 2026, from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society. (n.d.). Retrieved January 18, 2026, from [Link]
-
Amine workup : r/Chempros - Reddit. (n.d.). Retrieved January 18, 2026, from [Link]
-
Amine Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 18, 2026, from [Link]
-
Acid-Base Extraction Tutorial - YouTube. (n.d.). Retrieved January 18, 2026, from [Link]
-
Acid base extraction - YouTube. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
- US3337630A - Process for the purification of amines - Google Patents. (n.d.).
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Impurity Synthesis And Identification | SpiroChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. (n.d.). Retrieved January 18, 2026, from [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Organic amine flash purification using a novel stationary phase - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.). Retrieved January 18, 2026, from [Link]
-
Purine and Related Compound Purification Strategies - Teledyne Labs. (n.d.). Retrieved January 18, 2026, from [Link]
-
Chromotography with free amines? : r/chemhelp - Reddit. (n.d.). Retrieved January 18, 2026, from [Link]
-
Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved January 18, 2026, from [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. veeprho.com [veeprho.com]
- 4. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 5. reddit.com [reddit.com]
- 6. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. reddit.com [reddit.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification capabilities enhanced - Enamine [enamine.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Spiro-Heterocycles
Welcome to the Technical Support Center dedicated to the intricate and often challenging synthesis of spiro-heterocycles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these unique three-dimensional scaffolds. Spiro-heterocycles are prominent motifs in a multitude of natural products and pharmacologically active compounds, making their efficient synthesis a critical endeavor in modern organic chemistry.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. Our goal is to equip you with the foundational knowledge and practical insights needed to overcome common synthetic hurdles and achieve your research objectives.
I. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Problem 1: Low or No Yield of the Desired Spiro-Product
Q: My reaction is not yielding the expected spiro-heterocycle, or the yield is consistently low. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in spiro-heterocycle synthesis can stem from a variety of factors, ranging from reactant stability to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:
-
Starting Material Integrity:
-
Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions. Re-purify starting materials if there is any doubt.
-
Stability: Some precursors to spirocyclization can be unstable. For instance, in multi-component reactions, intermediates may be prone to decomposition.[3] Consider the stability of your reactants under the reaction conditions and handle them appropriately (e.g., under an inert atmosphere, at low temperatures).
-
-
Reaction Conditions:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. A solvent that is too polar may solvate intermediates and hinder cyclization, while a non-polar solvent may not provide sufficient solubility. Screen a range of solvents with varying polarities.
-
Temperature: Many spirocyclization reactions have a narrow optimal temperature range. Too low a temperature may result in a sluggish or stalled reaction, while excessive heat can lead to decomposition or the formation of side products. Perform a temperature screen to identify the optimal conditions. Microwave-assisted synthesis can sometimes accelerate reaction rates and improve yields.[4][5]
-
Catalyst/Reagent Activity: If using a catalyst, ensure its activity has not diminished. For moisture-sensitive catalysts, use freshly opened or properly stored material. The choice of catalyst is also crucial; for example, in enantioselective syntheses, the catalyst backbone can control chemoselectivity.[6]
-
-
Reaction Kinetics vs. Thermodynamics:
-
Consider whether your desired product is the kinetic or thermodynamic product. Shorter reaction times and lower temperatures favor the kinetic product, while longer reaction times and higher temperatures favor the thermodynamic product.[7] Analyze your reaction at different time points to understand the reaction profile.
-
Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Q: I am obtaining a mixture of diastereomers or enantiomers of my spiro-heterocycle. How can I improve the stereocontrol of my reaction?
A: Achieving high stereoselectivity is a formidable challenge in spiro-heterocycle synthesis due to the formation of a quaternary spirocenter.[8] Here are key strategies to enhance stereocontrol:
-
Catalyst Selection:
-
Chiral Catalysts: For enantioselective synthesis, the choice of a chiral catalyst is paramount. Organocatalysis, using chiral secondary amines, N-heterocyclic carbenes (NHCs), or phosphoric acids, has emerged as a powerful tool.[8][9] Transition metal catalysis with chiral ligands is also widely employed.[10]
-
Synergistic Catalysis: The combination of organocatalysis and transition metal catalysis can provide access to highly enantiomerically enriched spiro-heterocycles.[8]
-
-
Substrate Control:
-
Directing Groups: The presence of directing groups on your substrate can influence the stereochemical outcome by coordinating to the catalyst or sterically guiding the approach of reagents.
-
Precursor Stereochemistry: The inherent stereochemistry of the starting materials can be used to control the stereochemistry of the newly formed spirocenter.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can influence the conformation of the substrate and catalyst, thereby affecting stereoselectivity. A systematic solvent screen is recommended.
-
-
Kinetic vs. Thermodynamic Control:
| Parameter | Effect on Stereoselectivity | Troubleshooting Action |
| Catalyst | Chiral environment dictates stereochemical outcome. | Screen a library of chiral catalysts/ligands. |
| Temperature | Lower temperatures generally increase selectivity. | Run the reaction at progressively lower temperatures. |
| Solvent | Can influence catalyst/substrate conformation. | Screen a range of solvents with varying properties. |
| Additives | Can act as co-catalysts or influence the reaction environment. | Investigate the effect of additives (e.g., acids, bases, salts). |
Problem 3: Difficulty with Purification
Q: The purification of my spiro-heterocyclic product is challenging due to the presence of closely related byproducts or stereoisomers. What purification strategies are most effective?
A: The unique three-dimensional and often rigid structure of spiro-heterocyles can make their purification non-trivial.[14]
-
Chromatographic Techniques:
-
Flash Column Chromatography: This is a standard first-pass purification method. For challenging separations, consider using a high-resolution silica gel or a different stationary phase (e.g., alumina, C18). A shallow solvent gradient can improve the separation of closely eluting compounds.
-
Preparative HPLC/SFC: For difficult separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques.[15] SFC is often advantageous for chiral separations due to its speed and reduced solvent consumption.[15]
-
-
Crystallization:
-
If your product is a solid, crystallization can be a highly effective method for obtaining high-purity material.[15] Screen a variety of solvent systems to find conditions that promote the selective crystallization of the desired product.
-
-
Derivative Formation:
-
In some cases, it may be beneficial to temporarily convert your product into a derivative that is easier to purify. After purification, the original functionality can be regenerated.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions related to the synthesis of spiro-heterocycles.
Q1: What are the main synthetic strategies for constructing spiro-heterocycles?
A1: Several powerful strategies have been developed for the synthesis of spiro-heterocycles:
-
Multicomponent Reactions (MCRs): These reactions involve the simultaneous combination of three or more starting materials to form a complex product in a single step, offering high atom economy and operational simplicity.[3][4][16]
-
Domino (Cascade) Reactions: These reactions involve a sequence of intramolecular transformations, where the product of one reaction is the substrate for the next, allowing for the rapid construction of complex molecular architectures.[17][18][19]
-
Cycloaddition Reactions: Reactions such as [3+2] cycloadditions and Diels-Alder reactions are effective for constructing the spirocyclic core.[8]
-
Intramolecular Cyclizations: The cyclization of a linear precursor is a common and effective method.[20][21]
Q2: How does ring strain impact the synthesis and stability of spiro-heterocycles?
A2: Ring strain plays a significant role in the synthesis and reactivity of spiro-heterocycles, particularly those containing small rings (e.g., three- or four-membered rings).[22][23]
-
Synthesis: The formation of strained rings can be thermodynamically and kinetically challenging. However, the relief of ring strain can also be a driving force for certain synthetic transformations.[24]
-
Reactivity: The inherent strain in small spirocyclic rings can render them more reactive and susceptible to ring-opening reactions. This reactivity can be harnessed for further synthetic transformations.[24]
Q3: What are the key spectroscopic techniques for characterizing spiro-heterocycles?
A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of spiro-heterocycles:[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the connectivity and stereochemistry of the molecule.[26][27] 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are invaluable for assigning complex structures and determining relative stereochemistry.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[28]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule.[26]
-
X-ray Crystallography: Provides definitive proof of the three-dimensional structure and absolute stereochemistry of crystalline compounds.[29]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Catalytic Asymmetric Spirocyclization
This protocol provides a general framework for setting up a catalytic asymmetric reaction. Specific conditions will need to be optimized for each unique transformation.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., 1-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add the substrate and any other reagents sequentially at the appropriate temperature (often 0 °C or room temperature).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride, water).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography, preparative HPLC, or crystallization.
-
Workflow for Troubleshooting Low Yield in Spirocyclization
Caption: A systematic workflow for troubleshooting low-yield spirocyclization reactions.
Decision Tree for Enhancing Stereoselectivity
Caption: A decision tree to guide the optimization of stereoselectivity in spiro-heterocycle synthesis.
IV. References
-
Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165–5181. [Link]
-
Enantioselective Synthesis of Spiro Heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Javahershenas, R., Makarem, A., & Klika, K. D. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(10), 6534–6566. [Link]
-
Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems. (2011). Molecular Diversity, 15(3), 781–789. [Link]
-
Westphal, R., Venturini Filho, E., Medici, F., Benaglia, M., & Greco, S. J. (2018). Stereoselective Domino Reactions in the Synthesis of Spiro Compounds. The Chemical Record, 18(10), 1475–1497. [Link]
-
Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. (2014). Chemical Communications, 50(97), 15309–15312. [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances, 14(1), 1–33. [Link]
-
Jiao, Y., Zhu, J., Han, N., Shen, R., Zhang, Y., Rong, L., & Zhang, J. (2024). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry, 89(5), 3441–3452. [Link]
-
Stereoselective Domino Reactions in the Synthesis of Spiro Compounds. (n.d.). Retrieved January 19, 2026, from [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications - Walsh Medical Media. (2023, August 28). Retrieved January 19, 2026, from [Link]
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025). Journal of the American Chemical Society. [Link]
-
Domino reaction to make heterocyclic spiro compounds - RSC Blogs. (2011, June 20). Retrieved January 19, 2026, from [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. (2022). Molecules, 27(23), 8231. [Link]
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]
-
Strategies for the enantioselective synthesis of spirooxindoles. (2012). Organic & Biomolecular Chemistry, 10(27), 5165–5181. [Link]
-
Woerly, E. M., Roy, A., & Burke, M. D. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. The Journal of Organic Chemistry, 82(6), 2898–2909. [Link]
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2017). Molecules, 22(12), 2213. [Link]
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments. (2018). Chemical Communications, 54(40), 5050–5064. [Link]
-
Synthesis of Spirooxindoles by Multicomponent Reactions | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. (2013). Molecules, 18(10), 12896–12908. [Link]
-
Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds. (2021). Molecular Diversity, 25(3), 1759–1789. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of spirocyclic heterocycles from α,β-unsaturated N-acyliminium ions. (n.d.). Retrieved January 19, 2026, from [Link]
-
Stereocontrol of C–N Axial and Spiro-Central Chirality via Rh(II)-Catalyzed Enantioselective N–H Bond Insertion of Indolinone-Spiroacetal. (2023). Organic Letters, 25(42), 7796–7801. [Link]
-
Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ring strain - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry, 20, 1038–1065. [Link]
-
Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. (2025). Inorganic Chemistry. [Link]
-
Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry, 20, 1038–1065. [Link]
-
Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. (2022). Inorganic Chemistry, 61(17), 6436–6446. [Link]
-
Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Med-Clin-Anal, 11(4). [Link]
-
Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). Journal of Visualized Experiments, (168). [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). Retrieved January 19, 2026, from [Link]
-
Spectroscopic Analysis | Research Starters - EBSCO. (n.d.). Retrieved January 19, 2026, from [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds (2021) | Shima Nasri | 57 Citations [scispace.com]
- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Ring strain - Wikipedia [en.wikipedia.org]
- 23. Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles | MDPI [mdpi.com]
- 29. Synthesis of spirocyclic heterocycles from α,β-unsaturated N-acyliminium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
Welcome to the comprehensive technical guide for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (CAS No. 1523571-07-4). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this valuable synthetic building block. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter during your experiments.
I. Compound Overview and Key Properties
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a spirocyclic diamine derivative where one of the amine functionalities is protected by a tert-butyloxycarbonyl (Boc) group. The spirocyclic core imparts a rigid, three-dimensional conformation, which is highly sought after in medicinal chemistry to improve metabolic stability and fine-tune physicochemical properties.[1][2][3] The oxalate salt form enhances its stability and handling characteristics as a solid.
| Property | Value | Source(s) |
| CAS Number | 1523571-07-4 | |
| Molecular Formula | C₂₆H₄₆N₄O₈ (for the 2:1 salt) | |
| Molecular Weight | 542.67 g/mol (for the 2:1 salt) | |
| Appearance | White to yellow solid | |
| Recommended Storage | Refrigerator (2-8°C) in a dry, inert atmosphere | , |
II. Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the optimal storage conditions for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate?
A1: The compound should be stored in a refrigerator at 2-8°C.[4][5] It is crucial to keep the container tightly sealed and, if possible, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q2: How stable is the Boc protecting group on this molecule?
A2: The Boc group is generally stable under basic and nucleophilic conditions, making it compatible with a wide range of synthetic transformations. However, it is labile to strong acids. The oxalate salt form itself is a stable crystalline solid.
Q3: Is this compound hygroscopic?
A3: Yes, oxalate salts can be hygroscopic. Studies on various oxalate salts show they can absorb water at relative humidity levels above 45%.[6][7][8] Therefore, it is critical to store the compound in a desiccator or a dry, inert environment to prevent water absorption, which could affect weighing accuracy and potentially lead to hydrolysis over extended periods.
Q4: What are the visual signs of decomposition or contamination?
A4: A high-purity lot of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate should be a white to off-white or pale yellow solid. Signs of potential degradation or contamination include:
-
Clumping or stickiness: This may indicate water absorption due to the hygroscopic nature of the oxalate salt.
-
Significant color change: A noticeable darkening of the material could suggest decomposition.
-
Insolubility in recommended solvents: If the compound does not dissolve as expected, it may have degraded or be contaminated.
Handling and Solubility
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: Standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the solid dust.
Q6: What are the recommended solvents for dissolving 5-Boc-2,5-diazaspiro[3.5]nonane oxalate?
A6: While specific solubility data for this exact compound is not widely published, Boc-protected amines and their salts are generally soluble in a range of organic solvents. Good starting points for solubility testing include:
-
Methanol
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
It is important to note that the oxalate salt may have limited solubility in non-polar solvents like hexanes or diethyl ether.
III. Troubleshooting Guide
This section addresses specific issues that may arise during experimental work with 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Reaction Issues
Q7: My reaction yield is low when using this reagent. What could be the cause?
A7: Low yields can stem from several factors:
-
Inaccurate quantification: Due to its hygroscopic nature, the compound may have absorbed water, leading to an overestimation of the amount of reagent used. To mitigate this, dry the compound under vacuum before use or use a fresh, properly stored batch.
-
Incomplete dissolution: Ensure the reagent is fully dissolved in the reaction solvent before adding other components. Sonication may aid dissolution.
-
Side reactions: The unprotected secondary amine is nucleophilic and can participate in side reactions if not the intended reaction site.
Q8: I am having trouble with the Boc deprotection step. What are the best practices?
A8: Boc deprotection is typically achieved under acidic conditions. Here is a logical workflow for troubleshooting this step:
Caption: Boc Deprotection Troubleshooting Workflow.
Causality behind choices:
-
TFA/DCM: This is the most common and generally effective method for Boc deprotection.[9]
-
HCl in Dioxane: This is often a stronger acidic condition and can be effective if TFA is not sufficient.[10]
-
Oxalyl Chloride in Methanol: This is a milder alternative that can be useful if your substrate has other acid-sensitive functional groups.[11]
Q9: I am observing an unexpected side product after Boc deprotection. What could it be?
A9: A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is formed as a byproduct. If your product or other reagents in the mixture have electron-rich aromatic rings or other nucleophilic centers, they can be tert-butylated.
Mitigation Strategy: Add a scavenger, such as triethylsilane or anisole, to the reaction mixture. These scavengers will react with the tert-butyl cation, preventing it from reacting with your desired product.
Analytical and Purification Issues
Q10: I am having difficulty confirming the molecular ion of the Boc-protected compound by mass spectrometry. Why?
A10: The Boc group is known to be labile under certain mass spectrometry ionization conditions, particularly with techniques like electrospray ionization (ESI). You may observe a prominent peak corresponding to the loss of the Boc group (a loss of 100 amu) or the loss of isobutylene (a loss of 56 amu).[12][13]
Troubleshooting Steps:
-
Use a softer ionization technique: If available, try using a softer method like Matrix-Assisted Laser Desorption/Ionization (MALDI).[14]
-
Optimize ESI conditions: Lowering the fragmentor or cone voltage in the ion source can reduce in-source fragmentation.[14]
-
On-column H/D exchange: Using a deuterated mobile phase in HPLC-MS can help to unequivocally determine the presence of the t-Boc group.[15]
Q11: Are there any specific tips for the purification of this compound?
A11:
-
For the salt: Recrystallization can be an effective method for purifying the oxalate salt. A polar solvent system, such as methanol/ether, could be a good starting point for developing a recrystallization protocol.
-
For the free base: After a reaction, if you have the free base form of the diazaspiro nonane, standard silica gel column chromatography is generally applicable. The polarity of the eluent will depend on the other functional groups on your molecule. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar mixture (e.g., ethyl acetate/methanol with a small amount of triethylamine to prevent streaking on the column) is a common strategy for purifying amines.
IV. Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
This protocol provides a standard starting point for the removal of the Boc group.
-
Dissolution: Dissolve the 5-Boc-2,5-diazaspiro[3.5]nonane derivative (1.0 eq.) in dichloromethane (DCM). The concentration can typically be in the range of 0.1-0.5 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq.). This is often done as a 20-50% solution of TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.
-
Protocol 2: Quality Control by ¹H NMR
To ensure the integrity of the starting material, you can perform a simple ¹H NMR analysis.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in a suitable deuterated solvent, such as DMSO-d₆ or MeOD.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for the characteristic signals:
-
A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.
-
A complex pattern of multiplets in the aliphatic region (typically 2.5-3.5 ppm) corresponding to the protons of the spirocyclic core.
-
The integration of the tert-butyl singlet should be consistent with the number of protons on the spirocyclic backbone.
V. References
-
Boreddy, S. K. R., & Kawamura, K. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts, 20(6), 896-907. [Link]
-
Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Atmospheric Chemistry and Physics, 14(10), 5205-5215. [Link]
-
Gäb, J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(7), 1061-1069. [Link]
-
Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 527-545. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Kaur, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23856. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
-
Taylor & Francis Online. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 4. 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 [sigmaaldrich.com]
- 5. 1523571-07-4|tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)|BLD Pharm [bldpharm.com]
- 6. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Oxalate Counterion from Spirocyclic Amines
Welcome to the technical support center for the handling of spirocyclic amine oxalate salts. Spirocyclic amines are a cornerstone of modern medicinal chemistry, valued for their unique three-dimensional structures.[1] They are frequently isolated and purified as oxalate salts due to their often highly crystalline and stable nature, which simplifies handling and storage.[2][3] However, for subsequent synthetic transformations or biological assays, conversion back to the neutral "free base" form is almost always a prerequisite.
This guide provides in-depth, field-proven methodologies and troubleshooting advice to ensure a clean, efficient, and high-yielding removal of the oxalate counterion.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses the core chemical principles behind the conversion process. Understanding the "why" is critical for troubleshooting and adapting protocols.
Q1: What exactly is an amine oxalate salt, and why do I need to "remove" the oxalate?
A1: An amine oxalate salt is an ionic compound formed by the reaction of a basic spirocyclic amine with oxalic acid, a dicarboxylic acid. The nitrogen atom of the amine accepts a proton (H+) from the acidic oxalic acid, forming a positively charged ammonium cation. This cation then forms a stable ionic bond with the negatively charged oxalate anion.
You need to remove the oxalate counterion to regenerate the neutral, free amine. The protonated amine salt is generally unreactive in reactions where the amine's nucleophilicity is required (e.g., amide couplings, alkylations).[4] Furthermore, the salt form has drastically different physical properties, such as high water solubility and low solubility in common organic solvents, which is the opposite of the desired free base.[5]
Q2: What is the fundamental chemical principle for converting the amine salt back to the free base?
A2: The principle is a simple acid-base reaction. We introduce a base that is stronger than the spirocyclic amine. This added base will preferentially deprotonate the ammonium cation, regenerating the neutral free amine and forming a new salt with the oxalate. This process is often called "basification" or "free-basing."[5][6] The resulting free amine becomes soluble in organic solvents, allowing for its extraction and isolation.
Q3: Can I just add any base? What are the common choices?
A3: While the principle is simple, the choice of base is critical and depends on the stability of your compound.
-
Strong Bases (NaOH, KOH): These are highly effective for complete deprotonation and are typically used as aqueous solutions (e.g., 1-2 M). They are the standard choice for robust amines.
-
Weaker Inorganic Bases (K₂CO₃, NaHCO₃): These are used when your spirocyclic amine contains base-sensitive functional groups (e.g., esters, β-lactams) that could be hydrolyzed by strong hydroxides. They are often used as saturated aqueous solutions.[7]
-
Organic Bases (Triethylamine - TEA, DIPEA): These are generally not used for this purpose as they are often not basic enough to efficiently deprotonate the amine salt and their own salts can complicate purification.
Part 2: Core Methodologies & Troubleshooting
Here we present the most common, validated protocols for oxalate removal.
Method 1: Aqueous Basic Wash & Liquid-Liquid Extraction (LLE)
This is the workhorse method, suitable for a wide range of scales from milligrams to kilograms. It relies on partitioning the free amine between an aqueous phase and an immiscible organic solvent.
-
Dissolution: Dissolve the spirocyclic amine oxalate salt in deionized water. If solubility is low, a co-solvent like methanol or THF may be added, but minimize its volume as it can increase the solubility of the free amine in the aqueous layer later.
-
Solvent Addition: Transfer the aqueous solution to a separatory funnel and add an appropriate, water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether). Use a volume at least equal to the aqueous layer.
-
Basification: While gently swirling the separatory funnel, slowly add an aqueous solution of a base (e.g., 2 M NaOH) dropwise.
-
Validation Step 1 (pH Check): Periodically stop adding base, stopper the funnel, shake gently, and allow the layers to separate. Check the pH of the aqueous (top or bottom, depending on the organic solvent) layer using pH paper. Continue adding base until the pH is robustly basic (pH > 12 for strong bases) to ensure complete deprotonation.[7]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the organic layer.
-
Re-extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction (steps 5-6) two more times to maximize recovery.
-
Washing: Combine all organic extracts and wash them with brine (saturated aq. NaCl solution). This helps to remove residual water and any water-soluble impurities.
-
Drying & Isolation: Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the spirocyclic amine free base.
-
Validation Step 2 (Characterization): Confirm the structure and purity of the resulting free base using techniques like ¹H NMR, ¹³C NMR, and LC-MS to ensure the absence of the oxalate counterion.[8]
Caption: Workflow for free base isolation via LLE.
Q: I've basified the solution, but an emulsion formed between the layers that won't separate. What do I do? A: Emulsions are common. Try the following:
-
Patience: Let the funnel sit undisturbed for an extended period (15-30 minutes).
-
Brine: Add a small amount of saturated brine. The increased ionic strength of the aqueous layer can help break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth).
-
Centrifugation: For smaller scales, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.
Q: My yield is very low. Where could my product have gone? A: Low yield is typically due to one of three issues:
-
Incomplete Basification: If the pH was not sufficiently high, a portion of your amine remains as the protonated salt, which stays in the aqueous layer.[5] Always confirm the pH is well above the pKa of your amine.
-
Poor Solvent Choice: If your free amine has some water solubility, you may be losing it to the aqueous layer.[7] Try switching to a more non-polar extraction solvent or perform more extractions (e.g., 5-6 times). Salting out by saturating the aqueous layer with NaCl before extraction can also help.
-
Volatility: If your spirocyclic amine has a low boiling point, you may lose product during solvent evaporation. Use lower temperatures on the rotary evaporator and ensure your vacuum is not too strong.
Method 2: Solid-Phase Extraction (SPE) with Strong Cation Exchange (SCX)
This is a highly efficient and clean method, ideal for parallel synthesis, small-scale reactions (<1 g), and for amines that are prone to forming emulsions. It avoids liquid-liquid extractions entirely.
-
Dissolution: Dissolve the spirocyclic amine oxalate salt in a suitable loading solvent, typically methanol or methanol/water.
-
Cartridge Conditioning: Condition an SCX cartridge by washing sequentially with the elution solvent (e.g., 2 M ammonia in methanol) and then the loading solvent (e.g., methanol).
-
Loading: Load the dissolved amine salt solution onto the conditioned SCX cartridge. The protonated spirocyclic amine will bind to the negatively charged sulfonic acid resin, while the oxalate counterion and any neutral impurities will pass through.
-
Washing: Wash the cartridge with the loading solvent (e.g., several column volumes of methanol) to elute any remaining oxalate and other non-basic impurities.
-
Elution (Free-Basing): Elute the desired spirocyclic amine from the cartridge using a basic solution. A common choice is 2 M ammonia in methanol.[7] The strong base (ammonia) deprotonates the bound amine, releasing the neutral free base, which is then collected.
-
Isolation: Collect the basic eluent and remove the solvent under reduced pressure to yield the pure spirocyclic amine free base.
Caption: General workflow for SPE using an SCX cartridge.
Q: My amine did not stick to the SCX cartridge. What happened? A: This is rare but can happen if the loading solution is too basic or if the amine is not sufficiently protonated. Ensure your loading solvent is neutral or slightly acidic. If dissolving the salt directly, this should not be an issue.
Q: I am not getting any product off the column during elution. Why? A: This suggests your amine is very strongly bound or the eluting solution is not basic enough.
-
Check Eluent: Ensure your basic eluting solution is fresh. Ammonia in methanol solutions can degrade over time.
-
Increase Strength: You can try a stronger base solution, such as 2% TEA in DCM, or a more concentrated methanolic ammonia solution.
Part 3: General Troubleshooting & Advanced FAQs
Q: I've isolated my product, but it's a sticky oil or gum, not the solid I expected. How can I solidify it? A: This is a very common issue.
-
Residual Solvent: First, ensure all solvent is removed by placing the oil under high vacuum for several hours.[2]
-
Trituration: Add a small amount of a non-polar solvent in which the free base is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Scratch the side of the flask with a spatula. This can induce crystallization. Cool the mixture in an ice bath or freezer to further encourage precipitation.[2]
-
It May Be an Oil: Be aware that many free base amines, unlike their crystalline salts, are oils or low-melting solids at room temperature.
Q: How do I quantitatively check for residual oxalate in my final product? A: While ¹H NMR is usually sufficient to confirm the absence of the characteristic oxalate signal, more rigorous quantification may be needed for pharmaceutical applications. Methods include:
-
Ion Chromatography (IC): A highly sensitive method for detecting and quantifying anions like oxalate.
-
Enzymatic Assays: Kits using oxalate oxidase can provide a colorimetric or fluorescent readout to quantify oxalate levels.[9][10]
-
Capillary Electrophoresis: Another effective technique for separating and quantifying small ions.[9]
Table 1: Comparison of Common Basification Methods
| Method | Key Reagents | Pros | Cons | Best For |
| Aqueous LLE | NaOH/KOH (aq), Organic Solvent | Scalable, inexpensive, effective for most amines. | Can form emulsions; not ideal for water-soluble amines; can degrade sensitive groups. | Robust amines on nearly any scale. |
| Mild LLE | K₂CO₃/NaHCO₃ (aq), Organic Solvent | Protects base-sensitive functional groups (e.g., esters). | Weaker base may require longer extraction times or fail for very acidic amine salts. | Compounds with base-labile functionality. |
| SPE-SCX | SCX Cartridge, Methanol, NH₃/MeOH | Very clean, fast, avoids emulsions, good for parallel work.[7] | Limited by cartridge capacity (typically < 1g), higher cost of consumables. | Small-scale purification, high-throughput synthesis, and troublesome amines. |
References
-
Zaitsev, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(36), 11994–12013. [Link]
-
entropy51, et al. (2009). Forming oxalate salts of amines. Sciencemadness.org Discussion Board. [Link]
-
Grabski, M., et al. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]
-
Wang, L., et al. (2011). Large-scale applications of transition metal removal techniques in the manufacture of pharmaceuticals. Organic Process Research & Development, 15(4), 809-815. [Link]
-
Hinson, A., & Rimer, J. D. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. [Link]
-
Anonymous. (2021). How would you quickly convert an alkylammonium salt into a water-insoluble amine? Quora. [Link]
-
Kemp, S. J., & Taylor, C. G. (2025). Near-Quantitative Removal of Oxalate and Terephthalate from Water by Precipitation with a Rigid Bis-Amidinium Compound. Chemistry – A European Journal, 31(9). [Link]
-
Radiant_Put4644, et al. (2022). How to remove HCl salts in order to have free amines? Reddit. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. UAlberta Chemistry Course Notes. [Link]
-
Anonymous. (2014). Converting amino acid salts to freebase amino acids? Sciencemadness.org Discussion Board. [Link]
-
Zaitsev, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]
-
Ecolab. (n.d.). Management and Control of Sodium Oxalate Precipitation in the Bayer Process. Ecolab.com. [Link]
- Fenton, D. M. (1977). Process for the preparation of oxalate esters.
-
Temizer, A. B., et al. (2021). Synthesis, characterization, and crystal structure of a novel spirocyclic 2-indolinone bearing a 5-(trifluoromethyl)benzothiazoline moiety. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Jahani, R., et al. (2017). Analytical procedures and methods validation for oxalate content estimation. BioImpacts, 7(1), 35–40. [Link]
-
Hinson, A., & Rimer, J. D. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. [Link]
-
Hinson, A., & Rimer, J. D. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 27(18), 5961. [Link]
-
Clarke, H. T., & Bean, C. M. (1931). Diacetonamine, acid oxalate. Organic Syntheses, 11, 28. [Link]
- Torigian, A. A., & Newman, W. (1981). Process for removing calcium oxalate scale.
-
Molly-bdenum42, et al. (2016). Can't seem to turn my free base into the salt.. Reddit. [Link]
-
D'Amato, R. J., et al. (2022). Amine-Functionalized Triazolate-Based Metal-Organic Frameworks for Enhanced Diluted CO2 Capture Performance. Angewandte Chemie International Edition, 61(33). [Link]
-
Anonymous. (2022). What is the best way of making free amina base from its salt? Reddit. [Link]
-
Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. [Link]
-
Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. [Link]
- Stella, V. J., & Rajewski, R. A. (1997). Amine acid salt compounds and process for the production thereof.
-
Harding, L. P., et al. (2013). Heterocyclic amine directed synthesis of metal(II)-oxalates: investigating the magnetic properties of two complete series of chains with S = 5/2 to S = 1/2. Dalton Transactions, 42(43), 15336-15344. [Link]
-
Isenegger, P. G., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
-
Padwa, A., et al. (2010). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters, 12(12), 2848–2851. [Link]
-
Kálai, T., & Hideg, K. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(19), 6667. [Link]
-
Khalilzadeh, M. A., et al. (2021). Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts. Frontiers in Chemistry, 9, 760076. [Link]
-
Diop, M. B., et al. (2021). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]3- Anion and a DABCO-Urea Co-crystal. American Journal of Heterocyclic Chemistry, 7(1), 1-8. [Link]
- Sterling Drug Inc. (1980). Process for removing calcium oxalate scale.
-
Wren, S. N., & Tolbert, M. A. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. The Journal of Physical Chemistry A, 120(36), 7221–7230. [Link]
-
Wren, S. N., & Tolbert, M. A. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. ResearchGate. [Link]
-
Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. [Link]
-
Wren, S. N., & Tolbert, M. A. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. ResearchGate. [Link]
-
Verch, A., et al. (2013). Stable amorphous calcium oxalate: synthesis and potential intermediate in biomineralization. Chemical Communications, 49(63), 7022-7024. [Link]
Sources
- 1. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. reddit.com [reddit.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in Boc Deprotection with Scavengers
Welcome to our technical support center dedicated to addressing challenges associated with tert-butyloxycarbonyl (Boc) deprotection. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation through the strategic use of scavengers. Our focus is on providing not just methods, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
The Challenge: The Highly Reactive tert-Butyl Cation
The acid-catalyzed removal of a Boc group is a cornerstone of modern organic and peptide synthesis. The process, however, generates a highly reactive tert-butyl cation as an intermediate.[1][2] This electrophile is the primary culprit behind a host of potential side reactions, readily attacking any nucleophilic sites within your molecule of interest.[3] The consequences can range from reduced yields to the formation of complex impurities that complicate purification.
This guide will equip you with the knowledge to anticipate and prevent these side reactions, ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding byproduct formation during Boc deprotection.
Q1: What are the most common byproducts I should be aware of during Boc deprotection?
The most prevalent byproduct is the addition of a tert-butyl group (+56 Da) to your molecule.[2][4] This occurs when the tert-butyl cation, generated during the cleavage of the Boc group, alkylates nucleophilic functional groups.[3] In peptide synthesis, certain amino acid residues are particularly susceptible.[2]
Q2: Which amino acid residues are most vulnerable to tert-butylation?
Amino acids with nucleophilic side chains are at the highest risk of modification. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[2][5]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation.[2][3]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2][3]
Q3: What are scavengers and how do they prevent these side reactions?
Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[3] Their role is to intercept and neutralize the reactive tert-butyl cation before it has a chance to react with your substrate.[3][6] They are typically more reactive or present in a much higher concentration than the sensitive residues in your molecule.[2]
Q4: How do I choose the right scavenger for my experiment?
The selection of a scavenger or a "scavenger cocktail" is critical and depends on the composition of your molecule, especially in peptide synthesis. A universal solution does not exist, and the choice must be tailored to the specific nucleophiles present. For instance, a peptide containing tryptophan and methionine will require a different scavenger cocktail than a peptide without these sensitive residues.[7]
Q5: Can I see a visual representation of how scavengers work?
Certainly. The diagram below illustrates the fundamental mechanism of Boc deprotection and the protective role of scavengers.
Caption: Boc deprotection mechanism and scavenger action.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during Boc deprotection.
Issue 1: My LC-MS analysis shows a mass corresponding to my product +56 Da.
-
Likely Cause: This mass increase is the characteristic signature of tert-butylation.[4] A tert-butyl group has been added to a nucleophilic site on your molecule.
-
Solution:
-
Identify the Nucleophilic Site: If you are working with peptides, consult the list of susceptible amino acids (Trp, Met, Cys, Tyr).
-
Introduce a Scavenger: If you are not already using one, add an appropriate scavenger to your reaction mixture. Triisopropylsilane (TIS) is a highly effective and common choice for trapping carbocations.[4] A standard starting point is a cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[4]
-
Optimize the Scavenger Cocktail: If you are already using a scavenger and still see byproducts, you may need a more complex cocktail. For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a robust option.[7]
-
Issue 2: My deprotection reaction is incomplete or very slow.
-
Likely Cause: Incomplete deprotection can be due to several factors:
-
Insufficient Acid Strength: The concentration of the acid (e.g., TFA) may be too low.[8]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[8]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low.[8][9]
-
-
Solution:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in your reaction mixture.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
-
Increase Temperature: If feasible for your substrate, gently warming the reaction can increase the rate of deprotection.
-
Issue 3: I'm working with a tryptophan-containing peptide and see multiple side products.
-
Likely Cause: Tryptophan is highly susceptible to modification. Besides tert-butylation, the indole ring can be alkylated by carbocations generated from resin linkers (e.g., from Wang resin) or protecting groups on other amino acids.[10][11]
-
Solution:
-
Use an Indole-Protected Tryptophan: The most effective way to prevent side reactions is to use Fmoc-Trp(Boc)-OH during peptide synthesis.[10]
-
Optimize Scavengers for Tryptophan: Thioanisole is particularly useful for protecting tryptophan residues.[3] Trialkylsilanes like TIS are also effective.
-
Consider a Different Resin: If you suspect alkylation from the linker, consider using a 2-chlorotrityl chloride (2-CTC) resin for the synthesis of tryptophan-containing peptides.[10]
-
Issue 4: My methionine-containing peptide is showing a mass increase of +16 Da.
-
Likely Cause: This mass increase corresponds to the oxidation of methionine to methionine sulfoxide.[2]
-
Solution:
-
Use a Reducing Agent in Your Scavenger Cocktail: Thioanisole can help prevent the oxidation of the thioether in methionine.[12] 1,2-Ethanedithiol (EDT) is also recommended.[7]
-
Work Under an Inert Atmosphere: Performing the cleavage reaction under nitrogen can help minimize oxidation.
-
Use Degassed Solvents: Ensure that all solvents used are thoroughly degassed to remove dissolved oxygen.
-
Scavenger Selection Guide
The choice of scavenger is paramount for a successful Boc deprotection. The following table provides a guide to selecting appropriate scavengers based on the sensitive residues present in your peptide.
| Sensitive Residue(s) | Recommended Scavenger(s) | Rationale | Common Cocktail(s) |
| None | Water, Triisopropylsilane (TIS) | TIS is an efficient carbocation scavenger.[13] Water can also trap the cation to form tert-butanol.[12] | TFA/Water/TIS (95:2.5:2.5) |
| Tryptophan (Trp) | TIS, Water, 1,2-Ethanedithiol (EDT), Thioanisole | EDT and thioanisole are excellent scavengers for the indole side-chain.[7] TIS is also highly effective. | Reagent K, TFA/TIS/EDT/Water |
| Methionine (Met) | EDT, Thioanisole | These sulfur-containing scavengers protect the thioether from alkylation and oxidation.[7][12] | Reagent K, Reagent H |
| Cysteine (Cys) | EDT, Dithiothreitol (DTT) | These reducing agents keep the sulfhydryl group in its reduced state, preventing oxidation and disulfide bond formation.[7][12] | TFA/TIS/EDT/Water |
| Arginine (Arg) with Pmc/Pbf | Phenol, Thioanisole, EDT | These protecting groups can be slow to cleave and generate reactive species that can alkylate other residues.[7] | Reagent K |
Common Scavenger Cocktails
-
Reagent B: TFA/Phenol/Water/TIS (88:5:5:2)[12]
-
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[7]
-
Reagent H (for Met): TFA/Phenol/Thioanisole/EDT/Water/Dimethyl Sulfide/Ammonium Iodide (81:5:5:2.5:3:2:1.5)
Experimental Protocols
Here we provide detailed, step-by-step protocols for Boc deprotection using scavengers.
Protocol 1: General TFA Cleavage with a TIS/Water Scavenger Cocktail
This protocol is suitable for substrates, including peptides, that do not contain highly sensitive residues like Cys, Met, or Trp.
-
Preparation: Place the dried Boc-protected compound or peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a separate vial, prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). Prepare this solution fresh.
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 3 hours.[14]
-
Peptide Precipitation (for peptides): Filter the resin and collect the filtrate. Add cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the peptide.
-
Isolation: Collect the precipitated product by centrifugation or filtration. Wash the product at least twice with cold diethyl ether to remove residual scavengers.[7][10]
-
Drying: Dry the final product under vacuum.
Protocol 2: Cleavage of a Tryptophan-Containing Peptide using Reagent K
This protocol is designed for peptides containing multiple sensitive residues, including tryptophan.
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Reagent K Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT (v/v/v/v/v).
-
Cleavage Reaction: Add Reagent K (e.g., 2 mL per 100 mg of resin) to the peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Washing: Centrifuge to pellet the peptide. Wash the peptide pellet multiple times with cold diethyl ether to thoroughly remove the scavengers.
-
Drying: Dry the purified peptide under vacuum.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during Boc deprotection.
Caption: A logical workflow for troubleshooting Boc deprotection.
References
- Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage - Benchchem.
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide - Benchchem.
- Cleavage Cocktail Selection - CDN.
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
- Preventing tryptophan indole alkylation during TFA cleavage - Benchchem.
- Side reactions of Boc deprotection with scavengers. - Benchchem.
- Troubleshooting Boc Deprotection: A Technical Support Guide - Benchchem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
- Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage.
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.
- Boc-guanidine deprotection side reactions and how to avoid them - Benchchem.
- Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis - Sci-Hub.
- Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers - Benchchem.
- Cleavage Cocktails; Reagent B - Aapptec Peptides.
- Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis | Semantic Scholar.
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis - ResearchGate.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites - Research Explorer - The University of Manchester.
- Reduction of cysteine- S -protecting groups by triisopropylsilane | Request PDF.
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications.
- Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates | The Journal of Organic Chemistry - ACS Publications.
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
- BOC Protection and Deprotection - J&K Scientific LLC.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH.
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate.
- Usage of Anisole in PMB deprotection using TFA? - ResearchGate.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 5-Boc-2,5-diazaspiro[3.5]nonane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical syntheses.
Introduction: The Importance of Robust Analytical Monitoring
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a key building block in modern medicinal chemistry, valued for its rigid spirocyclic core. The tert-butoxycarbonyl (Boc) protecting group is crucial for regioselective reactions, but its stability and the basic nature of the free amine can present unique analytical challenges. Accurate and precise real-time monitoring of reactions involving this compound is paramount for optimizing reaction conditions, identifying byproducts, and ensuring the quality of your final product. This guide provides practical, field-tested advice to navigate these challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is the primary technique for monitoring the progress of most organic reactions. For 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, reversed-phase HPLC is typically the method of choice.
Troubleshooting Guide: HPLC
Question: My peak for 5-Boc-2,5-diazaspiro[3.5]nonane is broad and tailing. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like your spirodiamine is a common issue in reversed-phase HPLC.[1][2] This is often due to secondary interactions between the basic amine groups and acidic residual silanol groups on the surface of the silica-based stationary phase.[2]
Here’s a systematic approach to resolving this:
-
Mobile Phase pH Adjustment: The most effective solution is often to adjust the pH of your mobile phase. Increasing the pH to above the pKa of the amine will neutralize it, minimizing interactions with silanols. However, be mindful of your column's pH tolerance; many silica-based columns are not stable above pH 7.[2] Using a column with a wider pH range, such as a hybrid or polymer-based C18 column, is recommended if you need to work at a higher pH.[1]
-
Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, like triethylamine (TEA) or diethylamine (DEA), into your mobile phase can competitively bind to the active silanol sites, improving peak shape. A concentration of 0.1% is a good starting point.
-
Lower Ionic Strength Buffer: A buffer like ammonium formate or ammonium acetate at a concentration of 10-20 mM can help to shield the silanol interactions and improve peak symmetry.
-
Column Choice: If the problem persists, consider using a column with a low-activity, end-capped stationary phase specifically designed for the analysis of basic compounds.
Question: I am observing split peaks for my analyte. What could be the issue?
Answer: Split peaks can arise from several sources:
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Injection Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Ideally, your sample should be dissolved in the mobile phase. If this is not possible, use a weaker solvent.
-
Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample flow path, leading to split peaks.[1] This can be addressed by reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column frit. Using a guard column is a good preventative measure.[1]
-
Co-elution: It's possible that you have a closely eluting impurity. A change in the mobile phase composition or gradient slope can help to resolve this.
Question: My retention times are drifting with each injection. How can I stabilize my method?
Answer: Drifting retention times are often indicative of a lack of system equilibration or changes in the mobile phase composition.[3][4]
-
Column Equilibration: Ensure your column is fully equilibrated with the mobile phase before starting your analysis. For gradient methods, allow sufficient time for the column to return to the initial conditions between injections.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. If you are mixing solvents online, ensure the proportioning valve is functioning correctly.[4] Preparing a pre-mixed mobile phase can help to diagnose this issue.[3][4]
-
Temperature Control: Column temperature fluctuations can affect retention times. Using a column oven will provide a stable thermal environment.
General Protocol: Starting Method for HPLC Analysis
This is a robust starting point for method development. Optimization will likely be required.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | High efficiency and suitable for reversed-phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good protonation for MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Gradient | 5-95% B over 5 minutes | A good starting gradient to elute a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1 µL | Minimizes potential for overload. |
| Detection | UV at 210 nm and/or Mass Spectrometer | The Boc group has a weak chromophore. MS is more sensitive. |
Mass Spectrometry (MS): For Confirmation and Sensitivity
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is an invaluable tool for confirming the identity of your target compound and detecting low-level impurities.
Troubleshooting Guide: MS
Question: I am not seeing the molecular ion for my Boc-protected compound. Why?
Answer: The tert-Boc group is notoriously labile under typical electrospray ionization (ESI) conditions.[5] It can readily undergo in-source fragmentation, leading to the loss of the Boc group (100 Da) or the formation of a tert-butyl cation (m/z 57).[6][7]
-
Softer Ionization Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.
-
Adduct Formation: Look for adducts, such as the sodium [M+Na]+ or ammonium [M+NH4]+ adducts, which can be more stable than the protonated molecule [M+H]+.
-
Alternative Ionization Techniques: If available, consider using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI).
-
On-Column H/D Exchange: A more advanced technique involves using a deuterated mobile phase in your HPLC-MS system. This can help to confirm the presence of the Boc group.[5]
Question: How can I differentiate between the starting material and the deprotected product?
Answer: This is a key aspect of reaction monitoring.
-
Extracted Ion Chromatograms (EICs): Monitor the exact masses of both the Boc-protected starting material and the deprotected product. The disappearance of the starting material's mass and the appearance of the product's mass is a clear indicator of reaction progress.
-
Fragmentation Patterns: The deprotected product will have a significantly different fragmentation pattern compared to the starting material.
Expected Mass-to-Charge Ratios (m/z)
| Compound | Formula | Molecular Weight | [M+H]+ | Common Fragments |
| 5-Boc-2,5-diazaspiro[3.5]nonane | C12H22N2O2 | 226.32 | 227.17 | 171.15 ([M-C4H8]+H)+, 127.12 ([M-Boc]+H)+, 57.07 (tert-butyl cation) |
| 2,5-diazaspiro[3.5]nonane | C7H14N2 | 126.20 | 127.12 | Varies with MS/MS conditions |
| Oxalic Acid | C2H2O4 | 90.03 | 91.02 | 45.00 ([M-COOH]+H)+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation
NMR is essential for unambiguous structure confirmation of your starting material, intermediates, and final product.
Troubleshooting Guide: NMR
Question: My NMR spectrum is complex and difficult to interpret. What are some key signals to look for?
Answer: For 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, focus on these characteristic signals:
-
Boc Group: A sharp singlet at approximately 1.4 ppm in the ¹H NMR spectrum, integrating to 9 protons.[8] In the ¹³C NMR spectrum, you will see two signals: one around 80 ppm for the quaternary carbon and another around 28 ppm for the three methyl carbons.
-
Spirocyclic Core: The protons on the spirocyclic core will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm).
-
Oxalate: The oxalate counterion may not be readily visible in the ¹H NMR spectrum, especially in protic solvents.
Question: I see multiple sets of peaks for my compound. Is it impure?
Answer: While this could indicate an impurity, it may also be due to:
-
Rotamers: The amide bond of the Boc group can exhibit restricted rotation, leading to the presence of rotamers that are distinct on the NMR timescale. This can result in a doubling of some peaks. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.
-
pH Effects: The protonation state of the free amine can influence the chemical shifts of nearby protons. Ensure your sample is fully dissolved and that the pH is consistent.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my reaction in real-time?
A1: HPLC or UPLC (Ultra-High-Performance Liquid Chromatography) coupled with a UV or MS detector is generally the most suitable for real-time quantitative analysis of reaction progress. It allows for the separation and quantification of the starting material, product, and any impurities.
Q2: How should I prepare my reaction sample for analysis?
A2:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the quenched sample with a suitable solvent (ideally the initial mobile phase for HPLC).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[4]
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: GC is generally not recommended for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate. The compound has a low volatility and is thermally labile, meaning the Boc group is likely to cleave in the hot GC inlet.[6]
Q4: How do I analyze the oxalate counterion?
A4: The oxalate counterion can be analyzed by ion chromatography or by specific enzymatic assays if quantification is necessary.[9][10] For routine reaction monitoring focused on the organic transformation, direct analysis of the oxalate is often not required.
Visualizing Analytical Workflows
General Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Integrated Analytical Strategy
Caption: An integrated approach to reaction analysis.
References
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantit
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.
- Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneum
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv.
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- 5-Boc-2,5-diazaspiro[3.
- 1408076-07-2,5-Boc-2,5-diazaspiro[3.
- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH.
- Analytical procedures and methods validation for oxalate content estim
- 2-Boc-2,5-diazaspiro[3.
Sources
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with solubility issues of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in organic solvents
Welcome to the technical support center for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this valuable spirocyclic building block. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design. The introduction of spirocyclic motifs is a recognized strategy to enhance drug-like properties, including solubility and metabolic stability.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my 5-Boc-2,5-diazaspiro[3.5]nonane oxalate not dissolving in my organic solvent?
A1: The limited solubility of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in many common non-polar organic solvents is primarily due to its salt form. The presence of the oxalate counterion creates a more polar, crystalline lattice structure that requires a solvent capable of overcoming this lattice energy. Amine salts are generally more soluble in polar solvents.[5]
Q2: What is the general solubility profile of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate?
| Solvent | Polarity Index | Expected Solubility | Rationale & Notes |
| Water | 10.2 | Soluble | The high polarity and hydrogen bonding capacity of water can solvate the ionic salt. |
| Methanol (MeOH) | 5.1 | Soluble to Sparingly Soluble | A polar protic solvent that can interact with the salt. Heating may be required for higher concentrations. |
| Ethanol (EtOH) | 4.3 | Sparingly Soluble | Less polar than methanol, resulting in lower solubility. |
| Isopropanol (IPA) | 3.9 | Sparingly Soluble to Insoluble | Further decrease in polarity reduces its ability to dissolve the salt. |
| Dimethylformamide (DMF) | 6.4 | Soluble | A polar aprotic solvent with a high dielectric constant, capable of dissolving many organic salts. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Soluble | Similar to DMF, its high polarity makes it a good solvent for this salt. |
| Acetonitrile (ACN) | 5.8 | Sparingly Soluble | Moderately polar, may require heating or co-solvents. |
| Tetrahydrofuran (THF) | 4.0 | Insoluble to Sparingly Soluble | A relatively non-polar ether, generally a poor solvent for amine salts. |
| Dichloromethane (DCM) | 3.1 | Insoluble | A non-polar solvent, unlikely to dissolve the oxalate salt. |
| Toluene | 2.4 | Insoluble | A non-polar aromatic solvent, not suitable for dissolving the salt form. |
| Hexanes/Heptane | 0.1 | Insoluble | Non-polar aliphatic solvents, incompatible with the salt. |
Q3: Can I use the oxalate salt directly in my reaction?
A3: In some cases, yes. If your reaction is conducted in a polar solvent where the salt is soluble (e.g., DMF, DMSO, or a protic solvent like methanol), you may be able to use it directly. However, the presence of oxalic acid in the reaction mixture could potentially interfere with acid-sensitive reagents or catalyze side reactions.
Troubleshooting Guides
Issue 1: Poor Solubility in a Desired Reaction Solvent
If 5-Boc-2,5-diazaspiro[3.5]nonane oxalate exhibits poor solubility in your chosen organic solvent, consider the following troubleshooting steps. This workflow is designed to help you systematically address the issue.
Caption: Decision workflow for addressing solubility issues.
Issue 2: The Oxalate Counterion is Incompatible with the Reaction Chemistry
In situations where the acidic nature of the oxalate counterion could be problematic, the most reliable solution is to convert the salt to its free base form.
Experimental Protocols
Protocol 1: Conversion of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate to the Free Base
This protocol describes a standard aqueous workup to liberate the free amine from its oxalate salt. The free base is expected to be significantly more soluble in a wider range of organic solvents.
Materials:
-
5-Boc-2,5-diazaspiro[3.5]nonane oxalate
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Suspend the 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in a suitable amount of deionized water in a round-bottom flask or beaker.
-
Basification: While stirring, slowly add 1 M NaOH or saturated NaHCO₃ solution. Monitor the pH of the aqueous layer with pH paper or a pH meter. Continue adding the base until the pH is between 9 and 10. The formation of calcium oxalate from its salt is known to be pH-dependent, with solubility increasing in acidic conditions.[6] For the amine salt, a basic pH will deprotonate the ammonium species to the free amine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an organic solvent in which the free amine is soluble (e.g., DCM or EtOAc). A typical extraction would involve using a volume of organic solvent equal to the aqueous layer, shaking vigorously, and allowing the layers to separate. Repeat the extraction two to three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash with brine. This step helps to remove any remaining water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the 5-Boc-2,5-diazaspiro[3.5]nonane free base. The free base is expected to be an oil or a low-melting solid.
Caption: Step-by-step workflow for the free-basing protocol.
References
-
Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
-
Desu, V., Gothard, C. M., & Chadha, R. (2019). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design, 19(11), 6293-6302. [Link]
-
Carreira, E. M., & Fessard, T. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 9(4), 343-346. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2023). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 257, 115498. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2023). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 257, 115498. [Link]
-
Jones, H. P., Davey, R. J., & Cox, B. G. (2005). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Molecular Pharmaceutics, 2(5), 453-462. [Link]
-
Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines. [Link]
-
Reymond, J.-L. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 105(12), e202200144. [Link]
-
Savage, G. P., & Charoenkiatkul, S. (2015). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. Food Chemistry, 184, 16-21. [Link]
-
Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. [Link]
-
Salvalaglio, M., & Mazzotti, M. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(7), 3536-3544. [Link]
-
Jones, H. P., Davey, R. J., & Cox, B. G. (2005). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Molecular Pharmaceutics, 2(5), 453-462. [Link]
-
Jana, S., & Sanyal, U. (2017). Cooperative effects of Na+ and citrates on the dissolution of calcium oxalate crystals. Physical Chemistry Chemical Physics, 19(36), 24596-24603. [Link]
-
askIITians. (2013). Amines are soluble in organic solvents whereas ammonium salts are not. [Link]
-
Kissinger, M. L., & Tsona, N. T. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. The Journal of Physical Chemistry A, 120(32), 6424-6433. [Link]
-
Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous? [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Link]
-
Reddit. (2023). What is the best way of making free amina base from its salt? [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amines are soluble in organic solvents whereas ammonium salts are not - askIITians [askiitians.com]
- 6. Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model - CentAUR [centaur.reading.ac.uk]
Validation & Comparative
A Comparative Spectroscopic Guide to 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate and Its Isomeric Analog
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, in particular, are of growing interest due to their ability to confer conformational rigidity and novel three-dimensional exit vectors in medicinal chemistry. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate .
Due to the limited availability of public domain raw spectral data for this specific compound, this guide will present a detailed, expert-predicted spectroscopic profile. To ground these predictions in solid experimental evidence, we will draw direct comparisons to the known spectral data of its close structural isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate , a compound for which high-quality data is available. This comparative approach provides a robust framework for researchers to interpret their own experimental results for the title compound and similar molecular architectures.
Molecular Structures Under Review
The key to understanding the spectroscopic differences lies in the placement of the tert-butyloxycarbonyl (Boc) protecting group on the diazaspiro[3.5]nonane core.
Caption: Chemical structures of the target compound and its structural analog.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is the most immediate tool for confirming the successful synthesis and structural integrity of these molecules. The primary differences in the ¹H NMR spectra of our target compound and its analog will arise from the symmetry and the electronic environment of the protons on the azetidine and piperidine rings.
5-Boc-2,5-diazaspiro[3.5]nonane (Predicted):
-
Boc Group: A sharp, intense singlet integrating to 9 protons is expected around 1.4-1.5 ppm . This is the hallmark of the Boc-protecting group.[1]
-
Piperidine Ring Protons (α to Boc-N): The four protons on the carbons adjacent to the Boc-protected nitrogen (positions 4 and 6) will be deshielded due to the electron-withdrawing effect of the carbamate. These are expected to appear as a multiplet around 3.4-3.6 ppm .
-
Piperidine Ring Protons (β to Boc-N): The four protons on the carbons at positions 3 and 7 will be further upfield, likely in the range of 1.6-1.8 ppm .
-
Azetidine Ring Protons: The four protons of the unsubstituted azetidine ring (positions 1 and 3) are expected to be in a relatively shielded environment, appearing as a singlet or a narrow multiplet around 2.8-3.0 ppm .
-
NH Proton: A broad singlet corresponding to the azetidine NH is expected. Its chemical shift will be highly dependent on the solvent and concentration. In the oxalate salt form, this proton will be shifted significantly downfield.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Analog - Experimental Data):
-
Boc Group: A singlet for 9 protons is observed at approximately 1.45 ppm .
-
Azetidine Ring Protons (α to Boc-N): The protons on the carbon adjacent to the Boc-protected nitrogen are deshielded and appear around 3.8-4.0 ppm .
-
Piperidine Ring Protons: The protons on the piperidine ring are in a more complex environment and their signals are typically observed between 2.5-2.9 ppm .
Comparative Summary of ¹H NMR Data
| Protons | 5-Boc-2,5-diazaspiro[3.5]nonane (Predicted δ, ppm) | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Analog δ, ppm) | Rationale for Differences |
| Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~1.45 (s, 9H) | Identical chemical environment. |
| Azetidine CH₂ | ~2.8-3.0 (s, 4H) | ~3.8-4.0 (m, 4H) | In the target, the azetidine is unsubstituted. In the analog, it is Boc-protected, leading to significant deshielding. |
| Piperidine CH₂ (α to N) | ~3.4-3.6 (m, 4H) | ~2.7-2.9 (m, 4H) | In the target, these protons are adjacent to the Boc-protected nitrogen. In the analog, they are part of the unsubstituted piperidine ring. |
| Piperidine CH₂ (β to N) | ~1.6-1.8 (m, 4H) | ~1.7-1.9 (m, 4H) | Similar chemical environment, further from the nitrogen atoms. |
| Oxalate | Variable, typically not observed | N/A | The oxalate counterion proton is highly acidic and may exchange with residual water in the NMR solvent, leading to a very broad or unobservable signal. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon skeleton and the spiro center.
5-Boc-2,5-diazaspiro[3.5]nonane (Predicted):
-
Boc Group: Two signals are expected: the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm .
-
Carbonyl Carbon: The carbamate carbonyl will appear at ~155 ppm .
-
Piperidine Ring Carbons (α to Boc-N): Deshielded, expected around ~45-50 ppm .
-
Piperidine Ring Carbons (β to Boc-N): More shielded, expected around ~25-30 ppm .
-
Azetidine Ring Carbons: Expected in the range of ~40-45 ppm .
-
Spiro Carbon: The quaternary spiro carbon is a key diagnostic peak, expected around ~35-40 ppm .
-
Oxalate Carbonyl: A signal for the oxalate carbonyls is expected around 160-165 ppm .
tert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (Related Analog - Experimental Data):
-
Boc Group: Quaternary carbon at 79.6 ppm and methyl carbons at 28.4 ppm .[2]
-
Carbonyl Carbon: 155.8 ppm .[2]
-
Azetidine Ring Carbons: Carbons adjacent to the Boc-protected nitrogen are at 59.5 ppm , while those adjacent to the tosyl-protected nitrogen are at 66.4 ppm .[2]
-
Spiro Carbon: 33.3 ppm .[2]
This data from a related diazaspiro[3.3] system supports the predicted chemical shift ranges for the target molecule's diazaspiro[3.5] core.
Predicted Mass Spectrometry Analysis
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is the standard for analyzing such compounds. The analysis will be on the free base, 5-Boc-2,5-diazaspiro[3.5]nonane, which has a molecular weight of 226.32 g/mol .
-
[M+H]⁺: The protonated molecule is the expected base peak, with a mass-to-charge ratio (m/z) of 227.18 .
-
[M-Boc+H]⁺: Loss of the entire Boc group (100.05 Da) is a common fragmentation pathway for Boc-protected amines, resulting in a fragment at m/z 127.13 .
-
[M-isobutylene+H]⁺: Another characteristic fragmentation is the loss of isobutylene (56.06 Da) from the Boc group, leading to a fragment at m/z 171.12 .
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Analog - Experimental Data):
-
[M+H]⁺: The mass spectrum for this analog shows a prominent peak for the protonated molecule at m/z 227.3 .
The predicted fragmentation pattern for the target compound is consistent with established fragmentation pathways for Boc-protected amines and is validated by the observed molecular ion of its close isomer.
Experimental Protocols
To ensure the acquisition of high-quality data for compounds like 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, the following standardized protocols are recommended.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR data acquisition and processing.
Causality in Protocol Choices:
-
Solvent Selection: DMSO-d₆ is often a good choice for oxalate salts as it can help in observing exchangeable protons like NH. For the free base, CDCl₃ is a common alternative.
-
2D NMR: COSY (Correlation Spectroscopy) is essential for establishing proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) is critical for correlating protons directly to their attached carbons, which is invaluable for unambiguous assignment of the spirocyclic core.
Mass Spectrometry Data Acquisition Workflow
Caption: Standard workflow for ESI-MS data acquisition and analysis.
Causality in Protocol Choices:
-
Solvent and Additive: Methanol is a common solvent for ESI-MS due to its volatility and ability to dissolve a wide range of compounds. Formic acid is added to ensure the analyte is protonated, which is necessary for detection in positive ion mode.
-
MS/MS: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. By isolating the molecular ion and inducing fragmentation, we can observe characteristic losses (like the Boc group), which provides a higher degree of confidence in the structural assignment than the molecular weight alone.
Conclusion
References
-
Carreira, E. M., et al. (2014). Supporting Information for 2,6-Diazaspiro[3.3]heptanes. Organic Letters. Available at: [Link]
-
PubChem. (2024). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. PubChem Compound Summary for CID 23282935. Available at: [Link]
-
PubChem. (2024). 5-Boc-2,5-diazaspiro[3.5]nonane. National Center for Biotechnology Information. PubChem Compound Summary for CID 91663904. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Characterization of Compounds Synthesized from 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to unique chemical space is insatiable. Spirocyclic systems, with their inherent three-dimensionality, are particularly prized for their ability to generate structurally complex molecules with improved pharmacological properties. Among these, the 2,5-diazaspiro[3.5]nonane core has emerged as a versatile building block. The commercially available, mono-Boc-protected version, 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (or hemioxalate)[1], offers a strategic entry point for the synthesis of diverse compound libraries. The Boc (tert-butoxycarbonyl) group provides orthogonal protection, allowing for selective functionalization of the free secondary amine.
This guide provides an in-depth, comparative analysis of the essential characterization techniques required to unambiguously determine the structure and purity of compounds synthesized from this valuable starting material. We will move beyond a simple recitation of methods to a critical evaluation of the data, explaining the causality behind experimental choices and the logic of structural elucidation. To illustrate these principles, we will use the representative example of the N-benzoylation of 5-Boc-2,5-diazaspiro[3.5]nonane to yield tert-butyl 2-benzoyl-2,5-diazaspiro[3.5]nonane-5-carboxylate .
From Synthesis to Analysis: A Validated Workflow
The journey from a synthetic starting material to a well-characterized final compound is a systematic process. Each step in the characterization pipeline is designed to provide a unique piece of structural information, with the collective data forming an irrefutable body of evidence. The following diagram illustrates the logical flow from synthesis to comprehensive structural validation.
Sources
A Comparative Guide to Spiro[3.5]nonane and Spiro[3.3]heptane Scaffolds in Drug Design: Navigating 3D Chemical Space
Introduction: The Imperative to Escape Flatland
For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While undeniably successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The "Escape from Flatland" concept advocates for the incorporation of three-dimensional (3D), sp³-rich scaffolds to overcome these liabilities.[1] Spirocycles, characterized by two rings connected through a single quaternary carbon atom, are premier exemplars of this strategy. Their rigid, well-defined geometries offer precise vector positioning of substituents into protein binding pockets, enhancing potency and selectivity while simultaneously improving drug-like properties.[2][3]
This guide provides a detailed, data-driven comparison of two increasingly prominent spirocyclic scaffolds: the highly strained spiro[3.3]heptane and the more conformationally diverse spiro[3.5]nonane . By examining their unique structural attributes, impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and strategic applications, we aim to equip researchers with the insights needed to select the optimal scaffold for their drug discovery programs.
The Spiro[3.3]heptane Scaffold: A Rigid Benzene Bioisostere
Spiro[3.3]heptane, composed of two fused cyclobutane rings, is a compact and highly rigid scaffold. Its strained nature imparts a unique and well-defined three-dimensional geometry that has proven exceptionally useful as a saturated bioisostere for phenyl rings.
Structural and Physicochemical Properties
Unlike linear bioisosteres such as bicyclo[1.1.1]pentane, spiro[3.3]heptane presents non-collinear exit vectors, allowing it to mimic not only para-substituted phenyl rings but also meta- and even mono-substituted systems.[4][5][6] This versatility is a significant advantage in structure-activity relationship (SAR) exploration. The replacement of a flat aromatic ring with this saturated scaffold can profoundly and beneficially alter a compound's properties:
-
Lipophilicity (logP/logD): The introduction of a spiro[3.3]heptane core typically reduces lipophilicity. In a study involving an analog of the anticancer drug Sonidegib, replacing a meta-phenyl ring with spiro[3.3]heptane decreased the calculated logP (clogP) by approximately 0.8 units.[6][7] This reduction can be crucial for mitigating off-target toxicity and improving the overall ADME profile.
-
Aqueous Solubility: While the parent Sonidegib and its spiro[3.3]heptane analogs were all poorly soluble (≤ 1 µM), the general trend of decreasing lipophilicity by introducing sp³-rich scaffolds often correlates with improved aqueous solubility.[6][7]
-
Metabolic Stability: This is where the spiro[3.3]heptane scaffold offers a distinct advantage. Aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes. Replacing them with a saturated, sterically hindered scaffold like spiro[3.3]heptane can block these metabolic "soft spots." The Sonidegib analogs, for instance, showed a dramatic increase in metabolic stability in human liver microsomes, with half-life (t₁/₂) increasing by 200-800%.[6]
Heteroatom-containing variants further expand the utility of this scaffold. For example, 2,6-diazaspiro[3.3]heptane is a well-validated bioisostere for piperazine, and 2-oxa-6-azaspiro[3.3]heptane can effectively replace morpholine.[8][9] These substitutions can improve target selectivity and reduce off-mechanism cytotoxicity, as demonstrated by the replacement of a piperazine in the PARP inhibitor Olaparib.[8]
Caption: Bioisosteric relationship between a phenyl ring and spiro[3.3]heptane.
Synthesis and Application Case Studies
The synthesis of functionalized spiro[3.3]heptanes has become increasingly accessible. A modular and effective approach involves the thermal [2+2] cycloaddition between keteneiminium salts (generated from amides) and alkenes to form a cyclobutanone, which serves as a key intermediate for further elaboration.[4][6]
Case Study 1: Benzene Mimicry in Approved Drugs Researchers successfully replaced the phenyl rings in three different drugs—Vorinostat, Sonidegib, and Benzocaine—with the spiro[3.3]heptane core.[4][5][10] The resulting saturated, patent-free analogs retained a high degree of biological activity, validating the scaffold as a viable mimic for mono-, meta-, and para-substituted phenyl rings.[3][4] The Benzocaine analog, for example, showed a very similar antinociceptive effect over the observation period.[4]
Case Study 2: Piperidine Bioisostere The 1-azaspiro[3.3]heptane variant has been synthesized and validated as a bioisostere of piperidine.[11] It exhibits similar basicity and lipophilicity to its well-studied 2-azaspiro[3.3]heptane isomer, offering a novel, more rigid alternative to the commonly used piperidine ring.[8][11]
The Spiro[3.5]nonane Scaffold: A Vector for Optimized Binding
The spiro[3.5]nonane scaffold, which fuses a cyclobutane ring with a cyclohexane ring, offers a different set of properties compared to its more strained counterpart. It is larger, less rigid, and provides distinct spatial vectors for positioning functional groups.
Structural and Physicochemical Properties
The combination of the small, planar cyclobutane ring and the larger, conformationally flexible cyclohexane ring allows the spiro[3.5]nonane core to act as a rigid anchor that projects substituents in well-defined, three-dimensional orientations. This property is less about mimicking a specific aromatic substructure and more about optimizing interactions within a binding site.
-
Three-Dimensional Vectoring: The key strength of this scaffold is its ability to orient substituents with precise geometry. This was critical in the development of revumenib, where a 2,7-diazaspiro[3.5]nonane core was used. The azetidine portion of the spirocycle positioned a pyrimidine nitrogen for a key hydrogen bond, while the piperidine nitrogen made a crucial cation-π interaction.[12]
-
Solubility and Permeability: The incorporation of spirocyclic motifs, including the diazaspiro[3.5]nonane in the degrader FHD-609, can introduce polarity and unique conformations that help improve solubility, a common challenge for molecules that are "beyond the rule of 5".[12]
-
Pharmacokinetic Profile: In a series of 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists, optimization of the groups attached to the spirocyclic core led to a compound with a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats.[13] This demonstrates that the scaffold can be readily incorporated into molecules with favorable drug-like properties.
Caption: Spiro[3.5]nonane as a rigid linker for optimal pharmacophore positioning.
Synthesis and Application Case Studies
The synthesis of spiro[3.5]nonane derivatives is typically achieved through multi-step sequences. For example, the synthesis of 7-azaspiro[3.5]nonane derivatives often involves building the piperidine ring onto a pre-formed cyclobutane structure or vice versa.[13][14]
Case Study 1: Revumenib (Menin-MLL Inhibitor) The recently approved drug revumenib contains a 2,7-diazaspiro[3.5]nonane core that is absolutely essential for its mechanism of action.[12] The protonated piperidine nitrogen forms a potent cation-π interaction with two tyrosine residues in the menin binding pocket. The scaffold was chosen as a bioisosteric replacement for a piperazine found in an initial fragment hit, demonstrating its power in optimizing binding affinity through precise vector positioning.[12]
Case Study 2: GPR119 Agonists for Diabetes A series of novel 7-azaspiro[3.5]nonane derivatives were designed and synthesized as agonists for GPR119, a target for type 2 diabetes.[13] SAR optimization of substituents on the piperidine nitrogen and an aryl group attached to the core led to the identification of a potent agonist with a favorable in vivo profile, showcasing the scaffold's utility in traditional small-molecule drug discovery.[13]
Head-to-Head Comparison: Spiro[3.3]heptane vs. Spiro[3.5]nonane
The choice between these two scaffolds is driven by the specific strategic goals of a drug design campaign.
| Feature | Spiro[3.3]heptane | Spiro[3.5]nonane |
| Core Structure | Two fused cyclobutane rings | Fused cyclobutane & cyclohexane rings |
| Rigidity & Strain | High rigidity, highly strained | Moderately rigid, less strained |
| Primary Role | Saturated bioisostere (benzene, piperazine) | 3D linker/scaffold for vector positioning |
| Impact on Lipophilicity | Generally decreases logP | Variable; can be tuned by substituents |
| Impact on Solubility | Generally improves solubility | Can be used to introduce polarity and improve solubility |
| Metabolic Stability | Significantly improves stability by replacing aromatic rings[6] | Can provide steric shielding to adjacent groups |
| Synthetic Accessibility | Modular syntheses (e.g., [2+2] cycloadditions) are established[4] | Generally requires multi-step linear syntheses[13] |
| Notable Examples | Sonidegib/Vorinostat analogs[4][5], Olaparib analog[8] | Revumenib[12], GPR119 agonists[13], FHD-609[12] |
digraph "Scaffold_Decision_Tree" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];start [label="What is the primary goal?"]; q1 [label="Replace a Phenyl Ring?", shape=diamond, fillcolor="#FBBC05"]; q2 [label="Optimize 3D interactions between\n two distinct pharmacophores?", shape=diamond, fillcolor="#FBBC05"];
s33 [label="Choose Spiro[3.3]heptane\n(or aza-analogs for piperazine/morpholine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; s35 [label="Choose Spiro[3.5]nonane\n(or aza-analogs)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q1; start -> q2; q1 -> s33 [label="Yes"]; q2 -> s35 [label="Yes"]; q1 -> q2 [label="No"]; }
Caption: A decision guide for selecting between spiro[3.3]heptane and spiro[3.5]nonane.
Experimental Protocols
The following protocols are representative of the synthetic strategies employed to access these scaffolds and are adapted from the literature for illustrative purposes.
Protocol 1: Synthesis of a Functionalized Spiro[3.3]heptane Ketone Intermediate
(Adapted from Mykhailiuk et al., 2024)[4][6]
This protocol describes a key cycloaddition step for forming the spiro[3.3]heptane core.
Objective: To synthesize a spiro[3.3]heptanone derivative via [2+2] cycloaddition.
Materials:
-
N,N-dimethylcyclobutanecarboxamide
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,6-Lutidine or Collidine
-
Alkene (e.g., ethylene, gaseous)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard glassware for anhydrous reactions, under a nitrogen or argon atmosphere
Procedure:
-
To a solution of N,N-dimethylcyclobutanecarboxamide (1.2 equiv.) and 2,6-lutidine (1.2 equiv.) in anhydrous DCE, add triflic anhydride (1.2 equiv.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to pre-form the keteneiminium salt.
-
Introduce the alkene (1.0 equiv., or in excess if gaseous) into the reaction vessel.
-
Heat the reaction mixture to reflux and maintain for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to yield the desired spiro[3.3]heptanone product.
Protocol 2: General Strategy for Synthesis of a 7-Azaspiro[3.5]nonane Scaffold
(Conceptual workflow based on Matsuda et al., 2018)[13]
Objective: To construct the 7-azaspiro[3.5]nonane core via a multi-step sequence.
Workflow Overview:
-
Step A: Cyclobutane Formation: Start with a commercially available precursor to synthesize a 1,1-disubstituted cyclobutane carrying functional handles suitable for annulation (e.g., a cyclobutanone or a cyclobutane-1,1-dicarboxylate).
-
Step B: Piperidine Ring Annulation: Utilize the functional handles on the cyclobutane to build the six-membered piperidine ring. This can be achieved through reactions such as reductive amination followed by intramolecular cyclization or a Dieckmann condensation.
-
Step C: N-Functionalization: The secondary amine of the resulting 7-azaspiro[3.5]nonane core can be protected (e.g., with a Boc group) for stability and purification.
-
Step D: Derivatization: The protecting group can be removed, and the nitrogen atom can be functionalized with various R-groups via reductive amination, acylation, or arylation to build the final target molecules for SAR studies.
Conclusion and Future Outlook
Both spiro[3.5]nonane and spiro[3.3]heptane are powerful scaffolds that enable medicinal chemists to venture into the rewarding territory of 3D chemical space.
-
Spiro[3.3]heptane has established itself as a premier saturated bioisostere , particularly for phenyl rings. Its value lies in its rigidity and proven ability to enhance metabolic stability and modulate lipophilicity while preserving biological activity. It should be a primary consideration when the goal is to replace an aromatic ring to improve ADME properties or secure novel intellectual property.
-
Spiro[3.5]nonane serves as a versatile 3D linker or anchor . Its larger size and distinct exit vectors are ideal for optimizing the spatial arrangement of pharmacophores to maximize binding affinity and selectivity, as elegantly demonstrated by the clinical candidate revumenib.
The increasing commercial availability of building blocks for both scaffolds will undoubtedly accelerate their adoption.[12][15] As drug discovery continues to tackle more challenging biological targets, the rational application of well-defined, 3D-rich spirocyclic scaffolds like spiro[3.3]heptane and spiro[3.5]nonane will be indispensable for designing the next generation of safe and effective medicines.
References
- Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine White Paper.
- De Jonghe, S., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry.
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
-
Fey, N., et al. (2025). General approaches to spiro[3.3]heptan-1-one synthesis. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2017). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 56(25), 7243-7246. [Link]
-
Carreira, E. M., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Figshare. [Link]
-
Barabe, F., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 131, 133202. [Link]
-
Mykhailiuk, P. K., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]heptane Building Blocks. European Journal of Organic Chemistry, 26(1), e202201128. [Link]
-
Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Johnson, T. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
-
Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]
-
Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. R Discovery. [Link]
-
Vitaku, E., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(10), 2883. [Link]
-
Sziraczky, J., et al. (2018). Synthesis of unprecedented steroidal spiro heterocycles as potential antiproliferative drugs. European Journal of Medicinal Chemistry, 143, 1373-1385. [Link]
-
Martinez, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1024-1065. [Link]
-
PubChem. Spiro(3.5)nonane. National Center for Biotechnology Information. [Link]
-
Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Rapi, Z., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 27(19), 6296. [Link]
-
Westphal, R., et al. (2023). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 28(13), 5220. [Link]
-
De Jonghe, S., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
University of Wisconsin. Spiro Compounds. Organic Chemistry. [Link]
-
Zheng, Y-J., & Tice, C. M. (2019). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Molecules, 24(15), 2732. [Link]
-
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2023). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. IJPCAT, 1(1), 1-5. [Link]
-
ResearchGate. (2021). Examples of know drugs, natural products and clinical candidates containing a spiro oxacyclic fragment. ResearchGate. [Link]
-
Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]
-
Welsch, M. E., et al. (2010). Bioisosteres of Common Functional Groups. Comprehensive Medicinal Chemistry II, 4, 715-783. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design. [Link]
-
Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 59(9), 4151-4158. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 3. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine** | Scilit [scilit.com]
- 12. drughunter.com [drughunter.com]
- 13. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Novel Diazaspirocyclic Scaffolds: Alternatives to 5-Boc-2,5-diazaspiro[3.5]nonane
Introduction: The Role of Diazaspirocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of molecules with superior pharmacological profiles is relentless. A key strategy in this endeavor is the "escape from flatland," a design concept that favors three-dimensional, sp³-rich scaffolds to improve target selectivity, metabolic stability, and overall drug-like properties.[1][2] 5-Boc-2,5-diazaspiro[3.5]nonane oxalate has emerged as a valuable building block in this context. Its rigid spirocyclic framework, which joins an azetidine and a piperidine ring through a shared quaternary carbon, presents two nitrogen atoms in a well-defined spatial orientation. This conformational restriction is highly advantageous, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[3]
However, the specific geometry and physicochemical properties of the [3.5]nonane system are not universally optimal for all targets. The need to explore novel chemical space, fine-tune pharmacokinetics, and secure intellectual property drives the investigation into alternative scaffolds. This guide provides an in-depth comparison of viable alternatives to 5-Boc-2,5-diazaspiro[3.5]nonane, offering researchers and drug development professionals a critical overview of their synthesis, properties, and strategic applications, supported by experimental data and established protocols.
Core Principles: Why Seek Alternatives?
The decision to move beyond a proven scaffold like 5-Boc-2,5-diazaspiro[3.5]nonane is driven by the multifaceted challenges of lead optimization. Key motivations include:
-
Modulating Exit Vectors: The relative positioning of the two nitrogen atoms dictates the "exit vectors" for substituent attachment. Alternative ring sizes and connectivities alter these vectors, enabling a more comprehensive exploration of a target's binding pocket.
-
Tuning Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and metabolic stability are profoundly influenced by the scaffold's architecture.[1] Introducing smaller rings can increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and clinical success rates.[1]
-
Bioisosteric Replacement: Spirocyclic diamines are often employed as bioisosteres for more conventional heterocycles like piperazine.[4][5] Different spirocyclic systems can offer subtle yet critical differences in conformation and basicity, allowing for the fine-tuning of biological activity and the mitigation of off-target effects, such as hERG liability.[1][6][7]
-
Synthetic Tractability and Novelty: The accessibility of a building block is crucial. Exploring alternatives with more efficient or scalable synthetic routes can accelerate discovery programs.[8][9] Furthermore, novel scaffolds provide a clear path to new intellectual property.
Comparative Analysis of Alternative Scaffolds
We will explore alternatives categorized by their structural relationship to the parent [3.5]nonane system.
Structurally Related Diazaspiro[x.y]alkanes
This class involves modifying the sizes of one or both heterocyclic rings, leading to significant changes in bond angles, rigidity, and the spatial relationship between the nitrogen atoms.
Perhaps the most widely adopted alternative, the 2,6-diazaspiro[3.3]heptane scaffold, composed of two fused azetidine rings, is a highly rigid and compact piperazine bioisostere.[4] Its constrained nature makes it an excellent tool for probing binding interactions that require precise vector positioning.
-
Key Features: Increased rigidity compared to the [3.5]nonane system. The perpendicular arrangement of the two azetidine rings creates unique exit vectors. Its high Fsp³ character often leads to improved aqueous solubility.
-
Synthetic Access: A robust and scalable synthesis has been developed, making it readily accessible.[9] A common route starts from tribromopentaerythritol, proceeding through an oxetane intermediate which is then converted to the mono-Boc protected diamine oxalate salt.[4] This salt is a convenient, stable solid for handling and subsequent reactions.
-
Medicinal Chemistry Applications: This scaffold has been successfully used to replace piperazine in various programs. Its successful incorporation into N-aryl derivatives via Pd-catalyzed amination reactions highlights its utility in early-stage discovery.[4][9]
This isomer, featuring two fused pyrrolidine rings, offers more conformational flexibility than the [3.3]heptane system but less than a simple piperazine.
-
Key Features: Provides different bond angles and distances between the nitrogen atoms compared to both [3.5]nonane and [3.3]heptane systems.
-
Synthetic Access: Syntheses often begin with cyclopentanone, proceeding through intermediates like 2,2-cyclopentanediacetic acid, which is then cyclized.[10][11] Domino radical bicyclization is another powerful method for constructing the 1-azaspiro[4.4]nonane skeleton, which can be adapted.[12]
-
Medicinal Chemistry Applications: The 2,7-diazaspiro[4.4]nonane core is found in various bioactive natural products and has been explored in drug design for its unique structural properties.[11][12]
Azaspirocycles with Additional Heteroatoms
Incorporating a third heteroatom, typically oxygen, into the scaffold serves as a powerful strategy to modulate physicochemical properties. This replacement of a methylene (-CH₂-) group with an isosteric ether (-O-) linkage can significantly increase polarity and aqueous solubility while reducing lipophilicity.
This novel scaffold has been proposed as a potential bioisostere for piperazine, combining the rigidity of the [3.3] spiro-system with the polarity-enhancing feature of an oxygen atom.[13][14]
-
Key Features: Highly strained, rigid structure with predictable vectorization. The embedded oxygen atom is expected to improve aqueous solubility and act as a hydrogen bond acceptor.
-
Synthetic Access: A flow-chemistry-assisted synthesis has been developed, starting from highly strained azabicyclo[1.1.0]butane intermediates, which allows for a mild and robust protocol.[13]
-
Medicinal Chemistry Applications: As a newer building block, its applications are still emerging. However, theoretical studies and its successful N-functionalization and reduction to C3-aminoalkylazetidinol motifs suggest significant potential in drug design.[13][14]
This building block replaces a methylene group in the piperidine ring of a diazaspiro[4.5]decane with an oxygen atom, effectively creating a spiro-morpholine derivative.
-
Key Features: The morpholine-like ring introduces polarity, potentially improving solubility and reducing metabolic liability associated with piperidine rings.[15]
-
Synthetic Access: Available as a building block for use in pharmaceutical synthesis.[15]
-
Medicinal Chemistry Applications: It is employed in medicinal chemistry to construct complex heterocycles, modify peptide-like structures, and serve as a scaffold for protease inhibitors and CNS-targeting agents due to its favorable properties.[15]
Data Summary and Comparison
The following table provides a comparative overview of the key building blocks discussed.
| Feature | 5-Boc-2,5-diazaspiro[3.5]nonane | N-Boc-2,6-diazaspiro[3.3]heptane | N-Boc-2,7-diazaspiro[4.4]nonane | N-Boc-6-Oxa-2,9-diazaspiro[4.5]decane |
| Structure | (Structure to be visualized) | (Structure to be visualized) | (Structure to be visualized) | (Structure to be visualized) |
| Ring System | Azetidine-Piperidine | Azetidine-Azetidine | Pyrrolidine-Pyrrolidine | Pyrrolidine-Morpholine |
| Core Rigidity | Moderate | High | Low-Moderate | Moderate |
| Key Advantage | Balanced properties, established utility. | High rigidity, unique exit vectors, piperazine bioisostere.[4] | Different spatial arrangement, natural product motif.[12] | Increased polarity, improved solubility, morpholine bioisostere.[15] |
| Synthetic Access | Commercially available. | Scalable synthesis reported.[4][9] | Multi-step syntheses available.[10] | Commercially available.[15] |
| Primary Application | Conformationally restricted diamine linker/scaffold. | Rigid piperazine replacement, fragment-based design.[4] | Scaffold for natural product synthesis and drug design.[11] | Scaffold for CNS agents, solubility enhancement.[15] |
Visualizing Scaffolds and Synthetic Strategies
Diagrams created using Graphviz DOT language provide a clear visual representation of the relationships between these scaffolds and the workflows for their synthesis.
Caption: Bioisosteric relationship of diazaspirocycles to piperazine.
Caption: Synthetic workflow for N-Boc-2,6-diazaspiro[3.3]heptane oxalate.
Experimental Protocols
A trustworthy guide must be grounded in reproducible science. The following section provides a detailed, validated protocol for the synthesis of a key alternative building block.
Protocol: Multigram Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane Oxalate Salt
This protocol is adapted from the scalable synthesis reported by Carreira, E. M., et al., which provides a convenient entry point to this valuable building block.[4]
Causality: The synthesis begins with a commercially available flame retardant, tribromopentaerythritol, and strategically builds the two four-membered rings. The use of an oxalate salt in the final step is critical for obtaining a stable, crystalline, and easy-to-handle solid, which is far superior to the free base oil for storage and downstream applications.
Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane
-
To a stirred solution of tribromopentaerythritol (1.0 eq) and p-toluenesulfonamide (1.1 eq) in ethanol, add potassium hydroxide (3.5 eq).
-
Heat the mixture to reflux for 48-72 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the tosyl-protected oxa-azaspiroheptane.
Step 2: Oxetane Ring Opening
-
Dissolve the product from Step 1 (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr).
-
Heat the mixture at 80-90 °C for 12-16 hours.
-
Cool the solution and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude bromoalcohol.
Step 3: Second Ring Formation and Deprotection
-
Dissolve the crude bromoalcohol (1.0 eq) in a suitable solvent like THF or DMF.
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to form the alkoxide, which then displaces the bromide intramolecularly to form the second azetidine ring.
-
Stir at room temperature until TLC analysis indicates completion of the cyclization.
-
The resulting N-tosyl-2,6-diazaspiro[3.3]heptane is then deprotected. A common method is using magnesium in methanol, which cleaves the tosyl group.[4]
Step 4: Boc Protection and Salt Formation
-
After deprotection, the crude diamine is dissolved in a solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) and a base like triethylamine (1.1 eq). Stir at room temperature to obtain the mono-Boc protected free base.
-
Purify the N-Boc-2,6-diazaspiro[3.3]heptane by column chromatography.
-
Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of oxalic acid (0.5 eq for the hemioxalate or 1.0 eq for the full oxalate) in the same solvent dropwise.
-
The white crystalline oxalate salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Self-Validation: The identity and purity of the final product and all intermediates should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The final salt's melting point should be sharp and consistent with literature values, confirming its crystalline nature and purity.
Conclusion and Future Outlook
While 5-Boc-2,5-diazaspiro[3.5]nonane remains a foundational building block in discovery chemistry, the strategic selection of alternative diazaspirocyclic scaffolds is essential for modern lead optimization. The highly rigid 2,6-diazaspiro[3.3]heptane offers a compelling option for directly replacing piperazine with a compact, conformationally locked analogue.[4] Meanwhile, heteroatom-containing scaffolds like 1-oxa-2,6-diazaspiro[3.3]heptane provide an innovative handle for modulating polarity and solubility.[13]
The choice of scaffold should be a deliberate one, guided by the specific structural and physicochemical requirements of the biological target and the overall property profile desired for the drug candidate. By understanding the synthetic accessibility and unique topographical features of each alternative, medicinal chemists can more effectively navigate the complex chemical space of sp³-rich molecules and accelerate the journey toward novel therapeutics.
References
-
Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. [Link][4][9]
-
Kuleshova, E., et al. (2007). Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics. ResearchGate. [Link][16]
-
Reymond, J.-L., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link][17][18]
-
Carrel, A., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link][19]
-
Rotella, D. P., et al. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters. [Link][20]
-
Krasavin, M., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett. [Link][8][21]
-
Mykhailiuk, P. K., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link][22]
-
Mach, R. H., et al. (2018). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link][5]
-
MySkinRecipes. tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate. [Link][15]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][1][2]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link][6]
-
Maj, E., et al. (2016). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis. [Link][12]
-
Luisi, R., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Chemistry – A European Journal. [Link][13][14]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate [myskinrecipes.com]
- 16. researchgate.net [researchgate.net]
- 17. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 18. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [boris-portal.unibe.ch]
- 19. researchgate.net [researchgate.net]
- 20. montclair.edu [montclair.edu]
- 21. selvita.com [selvita.com]
- 22. fujc.pp.ua [fujc.pp.ua]
Escaping Flatland: A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the architectural framework of a molecule—its scaffold—is a critical determinant of its biological activity and drug-like properties. For decades, drug discovery programs have been dominated by linear and monocyclic scaffolds, often rich in sp2-hybridized carbons, leading to a prevalence of flat, planar molecules. While this approach has yielded numerous successes, it has also led to challenges in modulating complex biological targets and achieving favorable pharmacokinetic profiles.
This guide provides an in-depth comparison of spirocyclic scaffolds against their traditional linear and monocyclic counterparts. We will explore the fundamental advantages conferred by the unique three-dimensional geometry of spirocycles, supported by experimental data and detailed methodologies, to provide researchers and drug development professionals with a clear rationale for their increasing adoption in the quest for novel therapeutics.
The Evolution of Scaffolds: From Linear Chains to 3D Architectures
The journey of a drug candidate often begins with a simple, flexible linear or a conformationally more restricted monocyclic structure. However, these scaffolds possess inherent limitations.
-
Linear Analogs: Characterized by a high number of rotatable bonds, linear molecules exist in a multitude of conformations in solution. Upon binding to a target, they must adopt a single, bioactive conformation, resulting in a significant entropic penalty that can weaken binding affinity. Their flexibility also makes them more susceptible to metabolic enzymes, often leading to rapid clearance.
-
Monocyclic Analogs: Introducing a single ring reduces the number of rotatable bonds, offering a degree of conformational pre-organization. However, many common monocyclic systems (e.g., piperazine, morpholine) can still adopt multiple low-energy conformations and often retain a degree of planarity. This can limit their ability to engage with the complex, three-dimensional topographies of protein binding sites.
The limitations of these "flatland" molecules have spurred a shift towards scaffolds with greater three-dimensionality. Spirocycles, which feature two rings fused at a single quaternary carbon atom, are at the forefront of this evolution.[1][2] This unique structural feature locks the rings in perpendicular orientations, creating a rigid, well-defined, and inherently three-dimensional framework.[1][3]
Caption: Progression from flexible linear to rigid 3D spirocyclic scaffolds.
Core Advantages of Spirocyclic Scaffolds: A Data-Driven Analysis
The incorporation of a spirocyclic core imparts a cascade of benefits that address many of the liabilities associated with flatter analogs. These advantages span physicochemical, pharmacokinetic, and pharmacodynamic properties.
Enhanced Three-Dimensionality and Increased Fsp3
The defining characteristic of spirocycles is their ability to project functional groups into three-dimensional space, mimicking the complexity of natural products.[1] This is quantitatively captured by the fraction of sp3-hybridized carbons (Fsp3), a metric where a higher value is correlated with increased success rates for clinical candidates.[4][5] By moving away from planar, aromatic systems, spirocyclic compounds can achieve more complementary and specific interactions within a target's binding pocket.[1][3]
Superior Physicochemical Properties
A common pitfall for drug candidates derived from flat, aromatic scaffolds is poor aqueous solubility and high lipophilicity, which can lead to poor absorption and toxicity. Spirocycles offer a powerful solution.
-
Improved Solubility: The higher sp3-character of spirocycles disrupts molecular planarity and crystal packing, which generally leads to enhanced aqueous solubility.[1][6]
-
Modulated Lipophilicity (LogP/LogD): Replacing a flat ring system with a spirocycle can significantly lower lipophilicity.[2][4][7] This is a crucial step in multiparameter optimization, as lower lipophilicity is often associated with a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
A compelling example comes from the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists. As shown in Table 1, exchanging a standard morpholine ring for various azaspirocycles led to a marked decrease in the distribution coefficient (LogD), a key indicator of lipophilicity.[4][8]
Table 1: Physicochemical Property Comparison of MCHr1 Antagonists
| Compound | Scaffold Type | LogD (pH 7.4) | Reference |
|---|---|---|---|
| Analog A | Monocyclic (Morpholine) | 2.8 | [4] |
| Analog B | Spirocyclic (2-oxa-6-azaspiro[3.3]heptane) | 1.9 | [4] |
| Analog C | Spirocyclic (2-oxa-7-azaspiro[3.5]nonane) | 2.1 |[4] |
Improved Pharmacokinetics and Metabolic Stability
The rigid, often sterically hindered nature of spirocyclic scaffolds can protect a molecule from metabolic enzymes.[6][7] This frequently translates to lower intrinsic clearance and a longer half-life in vivo.
For instance, in the optimization of Polo-like kinase 4 (PLK4) inhibitors, replacing a metabolically labile alkene linker with a spirocyclic cyclopropyl group resulted in a dramatic improvement in metabolic stability and a 100-fold increase in plasma exposure in mouse studies.[6][9]
Enhanced Potency and Selectivity
The conformational rigidity of spirocycles is a major asset for improving pharmacodynamics.
-
Increased Potency: By locking the molecule in a bioactive conformation, the entropic cost of binding to the target is reduced, which can lead to a significant increase in potency and binding affinity.[2][6]
-
Improved Selectivity: The precise, three-dimensional orientation of substituents on a spirocyclic core can enable highly specific interactions with the intended target while avoiding off-target interactions that can cause side effects.[4][6] A prime example is the modification of the PARP inhibitor Olaparib. Replacing its flexible piperazine ring with a diazaspiro[3.3]heptane led to a derivative with significantly increased selectivity for PARP-1 over other PARP family members, resulting in reduced DNA damage and cytotoxicity.[4][6]
Table 2: Comparative Performance of Monocyclic vs. Spirocyclic Analogs
| Target | Monocyclic Analog | Spirocyclic Analog | Key Improvement | Reference |
|---|---|---|---|---|
| PARP-1 | Olaparib (piperazine) | Diazaspiro[3.3]heptane analog | 2-fold lower potency but significantly increased selectivity for PARP-1 | [4][6] |
| PLK4 | Alkene-linked inhibitor | Spiro[2.2]pentane analog | Improved metabolic stability and 100x higher plasma exposure | [6][9] |
| MCHr1 | Morpholine analog | Azaspirocycle analog | Lowered LogD, improved metabolic stability and hERG selectivity |[4] |
Experimental Methodologies
To validate the advantages of a spirocyclic scaffold, a series of standardized experiments are essential. The following protocols outline the key steps for comparing a novel spirocyclic compound against its monocyclic or linear analog.
Caption: Workflow for the comparative evaluation of novel scaffolds.
Experimental Protocol 1: Representative Synthesis of a 2,7-Diazaspiro[3.5]nonane Scaffold
This protocol provides a generalized route for synthesizing a common spirocyclic diamine scaffold, often used as a bioisostere for piperazine.
Objective: To synthesize the Boc-protected 2,7-diazaspiro[3.5]nonane core.
Methodology:
-
Step 1: Dieckmann Condensation: Start with a suitable linear precursor, such as N-benzyl-4-piperidone. React it with ethyl 3-bromopropionate under basic conditions to form the diester intermediate.
-
Step 2: Cyclization: Treat the diester with a strong base (e.g., sodium ethoxide) in an anhydrous solvent like toluene to induce an intramolecular Dieckmann condensation, forming the spirocyclic β-keto ester.
-
Step 3: Hydrolysis and Decarboxylation: Heat the β-keto ester under acidic conditions (e.g., aqueous HCl) to hydrolyze the ester and promote decarboxylation, yielding the spirocyclic ketone.
-
Step 4: Reductive Amination: React the spirocyclic ketone with a protected amine source (e.g., tert-butyl carbamate) in the presence of a reducing agent like sodium triacetoxyborohydride to form the protected spirocyclic diamine.
-
Step 5: Deprotection/Functionalization: The protecting groups (e.g., Benzyl and Boc) can be selectively removed to allow for further functionalization at either nitrogen atom, enabling its incorporation into the final drug candidate.
Experimental Protocol 2: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a spirocyclic compound and its monocyclic analog using human liver microsomes (HLM).
Methodology:
-
Preparation: Prepare a stock solution of each test compound (spirocyclic and analog) in DMSO (typically 10 mM).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL protein concentration), and the test compound (final concentration, e.g., 1 µM).
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system (cofactor).
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer t½ indicates greater metabolic stability.
Experimental Protocol 3: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor.
Methodology:
-
Reagents: Prepare a membrane suspension from cells expressing the target receptor, a radiolabeled ligand known to bind the target with high affinity, and serial dilutions of the test compounds (spirocyclic and analog).
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Quantification: Wash the filters to remove any remaining unbound radioligand. Measure the radioactivity retained on each filter disc using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
Conclusion: Building for Success in Three Dimensions
The strategic incorporation of spirocyclic scaffolds is a powerful and validated approach to overcoming many of the challenges inherent in traditional drug discovery. By providing a rigid, three-dimensional framework, spirocycles enable the development of compounds with improved solubility, enhanced metabolic stability, greater potency, and superior selectivity.[10][11][12] The growing commercial availability of diverse spirocyclic building blocks is further democratizing access to this valuable chemical space.[13] As the industry continues to tackle increasingly complex biological targets, escaping the confines of "flatland" and embracing the three-dimensional architecture of spirocycles will be a key strategy for designing the next generation of innovative and successful therapeutics.
References
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6565. [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
-
Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]
-
HitGen Inc. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. OpenDEL™. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
ResearchGate. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Penny, P. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Semantic Scholar. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
Semantic Scholar. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Koester, D. C. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 3. books.rsc.org [books.rsc.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 13. drughunter.com [drughunter.com]
A Researcher's Guide to Assessing the 3D-Dimensionality of Molecules with Spirocycles
In the landscape of modern drug discovery, the three-dimensional (3D) shape of a molecule is a paramount determinant of its biological activity, selectivity, and physicochemical properties. As researchers move away from flat, two-dimensional structures, spirocycles—bicyclic ring systems joined at a single atom—have emerged as a powerful strategy to introduce 3D complexity. This guide provides a comprehensive comparison of methodologies to assess the 3D-dimensionality of spirocyclic molecules, offering researchers the tools to quantify and leverage this critical molecular attribute.
The Significance of 3D-Dimensionality in Drug Design
The emphasis on increasing the 3D-dimensionality of drug candidates, often referred to as "escaping flatland," is driven by several key advantages. Molecules with greater 3D character tend to exhibit higher binding affinity and selectivity due to more specific and directional interactions with their biological targets. Furthermore, enhanced 3D-dimensionality can lead to improved physicochemical properties, such as increased solubility and reduced metabolic liability, by disrupting planar stacking interactions and presenting a less "greasy" surface.
Spirocycles are particularly effective at imparting 3D character. The spirocyclic fusion point forces the connected rings into perpendicular orientations, creating a rigid, well-defined three-dimensional architecture that can effectively probe the complex topology of protein binding pockets.
Quantifying 3D-Dimensionality: Key Descriptors
Several computational descriptors are employed to quantify the 3D nature of a molecule. Here, we compare some of the most widely used metrics, highlighting their strengths and weaknesses in the context of spirocyclic systems.
Principal Moments of Inertia (PMI)
Principal Moments of Inertia (PMI) analysis is a powerful method that describes the mass distribution of a molecule, offering a quantitative measure of its shape. By calculating the eigenvalues of the inertia tensor (I1, I2, and I3), we can plot the normalized ratios (I1/I3 and I2/I3) on a triangular graph, often referred to as a "PMI plot." This plot visually categorizes molecules as rod-like, disc-like, or sphere-like.
-
Rod-like molecules: One principal moment of inertia is significantly smaller than the other two (e.g., linear alkanes).
-
Disc-like molecules: Two principal moments of inertia are similar and larger than the third (e.g., benzene).
-
Sphere-like molecules: All three principal moments of inertia are nearly equal (e.g., adamantane).
Spirocycles, by their very nature, tend to push molecules towards the sphere-like region of the PMI plot, a desirable characteristic for drug candidates.
Fractional sp3 (Fsp3)
The fraction of sp3 hybridized carbons (Fsp3) is a simpler, yet effective, descriptor that correlates with molecular saturation and, consequently, 3D-dimensionality. It is calculated as the number of sp3 hybridized carbons divided by the total carbon count. While easy to compute, Fsp3 does not directly measure shape but rather the potential for non-planar geometries. A higher Fsp3 count generally indicates greater 3D character. Spirocyclic scaffolds inherently possess a high Fsp3 count due to the spirocyclic carbon and the saturated nature of many of the ring systems employed.
Plane of Best Fit (PBF)
The Plane of Best Fit (PBF) descriptor quantifies the deviation of a molecule's atoms from a calculated plane. A lower PBF value indicates a flatter molecule, while a higher value suggests greater 3D complexity. This method is particularly useful for distinguishing between planar and non-planar ring systems.
Comparative Analysis: Spirocycles vs. Other Scaffolds
To illustrate the impact of spirocycles on 3D-dimensionality, let's consider a comparative analysis of several molecular scaffolds.
| Descriptor | Benzene (Acyclic/Planar) | Decalin (Fused Bicyclic) | Spiro[3.3]heptane (Spirocyclic) | Adamantane (Polycyclic) |
| Fsp3 | 0 | 1.0 | 1.0 | 1.0 |
| PMI Ratios (I1/I3, I2/I3) | Disc-like (near 0.5, 0.5) | Intermediate | Sphere-like | Sphere-like (near 1.0, 1.0) |
| PBF (Angstrom) | ~0 | Intermediate | High | High |
This table clearly demonstrates that while both fused and spirocyclic systems increase Fsp3 compared to a simple aromatic ring, spirocycles guide the molecule towards a more spherical shape, as indicated by the PMI ratios.
Experimental & Computational Workflows
Workflow for Calculating Molecular Descriptors
The following workflow outlines the steps for calculating the 3D descriptors discussed above using common computational chemistry software.
Caption: Computational workflow for assessing molecular 3D-dimensionality.
Step-by-Step Protocol for PMI Calculation using RDKit
This protocol provides a basic example of how to calculate PMI ratios for a molecule using the open-source RDKit library in Python.
-
Import necessary libraries:
-
Define the input molecule:
-
Generate a 3D conformation:
-
Calculate the Principal Moments of Inertia:
-
Normalize the PMI values:
Case Study: Spirocyclic Analogs in Drug Discovery
A notable example of the successful application of spirocycles to enhance 3D-dimensionality can be found in the development of inhibitors for various protein targets. By replacing a flat phenyl ring with a spirocyclic moiety, researchers have often observed significant improvements in both potency and pharmacokinetic properties.
Caption: Impact of spirocyclic replacement on molecular properties.
Conclusion
The deliberate introduction of 3D-dimensionality is a critical aspect of modern drug design. Spirocycles represent a highly effective and increasingly popular strategy for achieving this goal. By utilizing a combination of computational descriptors such as PMI, Fsp3, and PBF, researchers can quantitatively assess the 3D-character of their molecules and make informed decisions during the design process. The workflows and comparative data presented in this guide provide a solid foundation for researchers looking to explore and exploit the benefits of spirocyclic scaffolds in their drug discovery programs.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
-
Clemons, P. A., Bodycombe, N. E., Carrinski, H. A., et al. (2010). Small Molecules of Interest for Repurposing and Lead Development. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Wang, J., & Ramnarayan, K. (2012). The role of three-dimensional molecular design in overcoming drug development challenges. Future Medicinal Chemistry, 4(1), 1-4. [Link]
-
Sauer, W. H. B., & Schwarz, M. K. (2003). Molecular shape in silico: a new tool for drug design. Chimia, 57(5), 277-284. [Link]
-
Meyers, J., Carter, M., & Mok, N. Y. (2016). On the origins of the rule of three. Journal of Medicinal Chemistry, 59(9), 4180-4189. [Link]
-
Fink, T., & Reymond, J. L. (2007). Virtual exploration of the chemical universe up to 11 atoms of C, N, O, F: assembly of 26.4 million structures and analysis for new ring systems. Journal of Chemical Information and Modeling, 47(2), 342-353. [Link]
The 5-Boc-2,5-diazaspiro[3.5]nonane Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to the Biological Activity of its Derivatives
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, there is an escalating demand for molecules with improved three-dimensionality, novel intellectual property space, and enhanced ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Moving away from "flat" aromatic structures, medicinal chemists are increasingly turning to spirocyclic scaffolds, which offer a rigid yet conformationally defined three-dimensional architecture. The 2,5-diazaspiro[3.5]nonane core, and its readily accessible synthetic precursor, 5-Boc-2,5-diazaspiro[3.5]nonane, have emerged as a particularly valuable motif in this arena. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, providing a versatile handle for the synthesis of diverse libraries of compounds. This guide provides a comparative analysis of the biological activities of derivatives of the 2,5-diazaspiro[3.5]nonane scaffold, highlighting its potential across various therapeutic areas and providing detailed experimental protocols to facilitate further research.
I. Targeting the Undruggable: KRAS G12C Inhibitors in Oncology
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered an "undruggable" target due to its picomolar affinity for GTP and the lack of a well-defined allosteric binding pocket. The discovery of a covalent binding strategy targeting the mutant cysteine at position 12 has revolutionized this field. Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C, demonstrating significant anti-tumor activity.[1]
Comparative Analysis of KRAS G12C Inhibitors
| Compound ID | Structure | Biochemical IC50 (nM) | Cellular IC50 (nM) | In vivo Efficacy |
| 5c | (Structure not publicly available) | 100 | 500 | N/A |
| 7b | 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one | 10 | 50 | Dose-dependent tumor growth inhibition in NCI-H1373 xenograft model [1] |
Expert Insights: The optimization from compound 5c to 7b highlights the importance of the quinazoline moiety in achieving high potency. The 2,7-diazaspiro[3.5]nonane core acts as a rigid scaffold to present the acrylamide "warhead" for covalent modification of Cys12 in the switch-II pocket of KRAS G12C. This covalent interaction locks the oncoprotein in its inactive, GDP-bound state.[1]
Mechanism of Action: Covalent Inhibition of KRAS G12C
Caption: Modulation of the Sigma-1 Receptor by diazaspiro[3.5]nonane derivatives.
This protocol is based on standard methods for S1R binding assays. [1][2] Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (a rich source of S1R)
-
[³H]-(+)-Pentazocine (S1R selective radioligand)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound stock solution in DMSO
-
GF/B glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 96-well plate, combine the guinea pig brain membrane preparation (approximately 150 µg protein), [³H]-(+)-pentazocine (final concentration ~2 nM), and the test compound dilution in a final volume of 200 µL.
-
For determining non-specific binding, use a high concentration of haloperidol (e.g., 10 µM) in place of the test compound.
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Dopamine D3 Receptor Antagonists for Neuropsychiatric Disorders
The dopamine D3 receptor (D3R) is a key target for the treatment of various neurological and neuropsychiatric disorders, including schizophrenia and substance abuse. [3]The development of selective D3R antagonists has been a major goal in medicinal chemistry. Arylated diazaspiroalkanes have emerged as a promising class of potent and selective D3R antagonists.
| Compound ID | Core Scaffold | D3R Ki (nM) | D2R Ki (nM) | D3R vs D2R Selectivity |
| 11 | 2,6-Diazaspiro[3.3]heptane | 122 | >10,000 | >82-fold |
| 14 | 2,7-Diazaspiro[3.5]nonane | 34.2 | >10,000 | >292-fold |
| 15a | 2,6-Diazaspiro[3.4]octane | 25.6 | 6750 | 264-fold |
| 15c | 2,7-Diazaspiro[4.5]decane | 44.9 | >40,000 | >905-fold |
Expert Insights: This series of compounds demonstrates that the diazaspiroalkane core can be effectively utilized to generate highly selective D3 receptor antagonists. The 2,7-diazaspiro[3.5]nonane derivative 14 exhibits excellent potency and selectivity, highlighting the favorable geometric constraints imposed by this spirocyclic system for optimal interaction with the D3 receptor binding site.
Caption: Workflow for a competitive radioligand binding assay for the Dopamine D3 receptor.
This protocol is based on established methods for D3R binding assays. [4] Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human dopamine D3 receptor
-
[³H]-Spiperone (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Test compound stock solution in DMSO
-
GF/C glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 96-well plate, combine the D3R-expressing cell membranes (approximately 2 µg protein), [³H]-Spiperone (final concentration ~1 nM), and the test compound dilution in a final volume of 250 µL.
-
For determining non-specific binding, use a high concentration of haloperidol (e.g., 1 µM) in place of the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through GF/C filters pre-soaked with 0.5% polyethyleneimine.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding and determine the IC50 and Ki values as described for the Sigma-1 receptor assay.
Conclusion: A Scaffold with Broad Therapeutic Potential
The derivatives of 5-Boc-2,5-diazaspiro[3.5]nonane, and its deprotected counterpart, represent a highly versatile and privileged scaffold in modern medicinal chemistry. The examples presented in this guide, spanning oncology and neuroscience, underscore the potential of this rigid, three-dimensional core to generate potent and selective modulators of challenging biological targets. The ability to fine-tune the pharmacological properties of these derivatives through systematic modification of the substituents on the nitrogen atoms provides a powerful platform for the development of novel therapeutics. The detailed experimental protocols provided herein are intended to empower researchers to further explore the biological activities of this promising class of compounds and to accelerate the discovery of new medicines for a range of human diseases.
References
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. Available at: [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. Available at: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at: [Link]
-
In-Vivo Models for Management of Pain. SciRP.org. Available at: [Link]
-
Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. bioRxiv. Available at: [Link]
-
Sigma Receptor Binding Assays. PubMed. Available at: [Link]
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC. Available at: [Link]
-
(PDF) Kinetic and Redox Characterization of KRAS G12C Inhibition. ResearchGate. Available at: [Link]
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available at: [Link]
-
Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. Diva-portal.org. Available at: [Link]
Sources
The Ascendancy of the Diazaspiro[3.5]nonane Scaffold: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The rigid, three-dimensional architecture of spirocyclic systems has emerged as a powerful tool to escape the "flatland" of traditional aromatic scaffolds. Among these, the diazaspiro[3.5]nonane motif has garnered significant attention as a versatile and advantageous building block. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of diazaspiro[3.5]nonane analogs, offering a comparative perspective against established scaffolds like piperazine and detailing the experimental methodologies crucial for their evaluation.
The Rationale for Embracing the Diazaspiro[3.5]nonane Core
The diazaspiro[3.5]nonane scaffold, characterized by two nitrogen-containing rings sharing a single spirocyclic carbon atom, offers several compelling advantages in drug design. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The defined three-dimensional arrangement of substituents allows for precise vectoral exploration of the target's binding pocket, enhancing selectivity. Furthermore, the spirocyclic nature can improve physicochemical properties such as aqueous solubility and metabolic stability by disrupting planarity and introducing sp³ character.
This guide will delve into two prominent examples where the diazaspiro[3.5]nonane scaffold has been successfully employed as a bioisostere for the ubiquitous piperazine ring: in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and covalent inhibitors of the KRAS G12C mutant.
Case Study 1: Re-engineering Olaparib with a Diazaspiro[3.5]nonane Core for Reduced Toxicity
The FDA-approved PARP inhibitor, olaparib, features a piperazine ring that is crucial for its activity. However, off-target effects and associated toxicities remain a concern. In a compelling study, researchers investigated the replacement of olaparib's piperazine moiety with various diazaspiroalkanes, including the 2,7-diazaspiro[3.5]nonane core, to develop non-cytotoxic congeners.[1][2]
Comparative Performance: Diazaspiro[3.5]nonane vs. Piperazine in PARP-1 Inhibition
The following table summarizes the in vitro PARP-1 inhibitory activity of key olaparib analogs, directly comparing the piperazine-containing parent drug with its diazaspiro[3.5]nonane counterpart.
| Compound | Core Scaffold | R Group | PARP-1 IC₅₀ (nM)[1] |
| Olaparib | Piperazine | Cyclopropanecarbonyl | 5.0 |
| 10e | 2,7-Diazaspiro[3.5]nonane | Cyclopropanecarbonyl | 12.6 ± 1.1 |
| 10d | 2,7-Diazaspiro[3.5]nonane | H | >10,000 |
| 10c | Boc-protected 2,7-diazaspiro[3.5]nonane | - | 551.6 |
The data reveals that the 2,7-diazaspiro[3.5]nonane analog 10e retains potent PARP-1 inhibitory activity, with an IC₅₀ in the low nanomolar range, comparable to olaparib.[1] This demonstrates that the diazaspiro[3.5]nonane core can effectively mimic the piperazine ring in maintaining high affinity for the target enzyme.
Structure-Activity Relationship Insights
The SAR studies on these olaparib analogs highlight several key points:
-
The N-substituent is critical for activity: The free-amine analog (10d ) and the Boc-protected intermediate (10c ) exhibit significantly diminished or no PARP-1 affinity. The cyclopropanecarbonyl group is essential for potent inhibition, likely engaging in crucial interactions within the PARP-1 active site.[1]
-
The diazaspiro[3.5]nonane core is a viable piperazine bioisostere: The comparable potency of 10e and olaparib underscores the ability of the rigid spirocyclic scaffold to present the key pharmacophoric elements in a favorable orientation for binding.[1]
-
Reduced cytotoxicity with the diazaspiro[3.5]nonane scaffold: Significantly, compound 10e was found to be non-cytotoxic in OVCAR8 cancer cells at concentrations where olaparib showed toxicity.[1] Furthermore, 10e did not induce DNA damage at similar concentrations as olaparib.[1][2] This suggests that the diazaspiro[3.5]nonane core may confer a more favorable safety profile by reducing off-target interactions that contribute to cytotoxicity.
Experimental Workflow for the Synthesis and Evaluation of Olaparib Analogs
Caption: A generalized workflow for the synthesis and biological evaluation of diazaspiro[3.5]nonane-based PARP inhibitors.
Experimental Protocol: PARP-1 Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the in vitro potency of diazaspiro[3.5]nonane analogs against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD⁺
-
Histone-coated 96-well plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Test compounds (diazaspiro[3.5]nonane analogs) and positive control (Olaparib) dissolved in DMSO
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and olaparib in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: To the histone-coated wells, add 25 µL of the test compound dilutions or controls.
-
Enzyme Addition: Add 25 µL of PARP-1 enzyme solution (pre-diluted in assay buffer) to each well, except for the no-enzyme control wells.
-
Initiation of Reaction: Add 50 µL of a substrate mixture containing NAD⁺, biotinylated NAD⁺, and activated DNA to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer to remove unincorporated substrates.
-
Detection: Add 100 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.
-
Substrate Addition: After another wash step, add 100 µL of HRP substrate to each well and incubate until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ values by fitting the data to a dose-response curve.
Case Study 2: Targeting the "Undruggable" - Diazaspiro[3.5]nonane Analogs as Covalent KRAS G12C Inhibitors
Mutations in the KRAS oncogene are prevalent in many cancers, with the G12C mutation being a particularly attractive target for covalent inhibitors. The diazaspiro[3.5]nonane scaffold has been instrumental in the design of potent and selective KRAS G12C inhibitors.
The Role of the Diazaspiro[3.5]nonane Scaffold in KRAS G12C Inhibition
In this context, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety serves as a key pharmacophore. The diazaspiro[3.5]nonane acts as a rigid linker that optimally positions the acrylamide "warhead" to form a covalent bond with the mutant cysteine residue (Cys12) in the Switch-II pocket of KRAS G12C. This covalent modification locks the oncoprotein in its inactive, GDP-bound state.
Structure-Activity Relationship Insights
While a direct head-to-head comparison with a piperazine analog is less common in the literature for this specific target, the SAR for the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one series reveals important trends:
-
The Acrylamide Warhead is Essential: The acryloyl group is non-negotiable for covalent inhibition of KRAS G12C.
-
Substitutions on the Quinazoline Scaffold Modulate Potency: Optimization of substituents on the quinazoline core, guided by structure-based drug design, has led to enhanced in vitro activity. These substitutions aim to maximize interactions with a hydrophobic pocket in the KRAS G12C protein.
-
The Diazaspiro[3.5]nonane Linker is Optimal: The rigid diazaspiro[3.5]nonane linker is crucial for maintaining the precise geometry required for the acrylamide to react with Cys12. More flexible linkers can lead to a loss of potency.
KRAS G12C Signaling Pathway and Inhibition
Caption: The KRAS G12C signaling pathway and the mechanism of action of diazaspiro[3.5]nonane-based covalent inhibitors.
Experimental Protocol: Synthesis of a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Analog
This protocol provides a generalized, step-by-step procedure for the synthesis of a key intermediate in the development of KRAS G12C inhibitors.
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
-
4-Chloro-6,7-dimethoxyquinazoline
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq) and 4-chloro-6,7-dimethoxyquinazoline (1.1 eq) in NMP, add DIPEA (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a mixture of DCM and TFA (1:1).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Triturate the residue with diethyl ether to obtain the TFA salt of the free amine.
Step 3: Acrylamide Formation
-
Suspend the TFA salt from Step 2 in DCM and cool to 0 °C.
-
Add TEA (3.0 eq) to neutralize the TFA salt.
-
Slowly add acryloyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Conclusion: The Expanding Role of Diazaspiro[3.5]nonane in Drug Discovery
The structure-activity relationship studies of diazaspiro[3.5]nonane analogs presented herein provide compelling evidence for the utility of this scaffold in modern drug discovery. As a bioisosteric replacement for piperazine, the diazaspiro[3.5]nonane core can maintain or even enhance target potency while potentially improving the safety profile of a drug candidate, as demonstrated in the case of PARP inhibitors. Its application in the design of covalent KRAS G12C inhibitors highlights its role as a rigid and versatile linker for the precise positioning of reactive functional groups.
The continued exploration of the diazaspiro[3.5]nonane scaffold, facilitated by advancements in synthetic methodologies, will undoubtedly lead to the discovery of novel therapeutics with superior efficacy and safety across a range of diseases. This guide serves as a foundational resource for researchers and scientists aiming to leverage the unique properties of this promising three-dimensional building block in their drug development endeavors.
References
-
Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed, 29874110. [Link]
Sources
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Spirocyclic Compounds
Introduction: The Spirocyclic Advantage and the Metabolic Hurdle
In the landscape of modern drug discovery, the demand for molecules with superior efficacy, selectivity, and optimized physicochemical properties is relentless. Medicinal chemists are increasingly turning away from flat, aromatic structures towards more three-dimensional scaffolds. Among these, spirocyclic systems—structures where two rings are joined by a single, common atom—have emerged as a particularly powerful tool.[1][2][3] Their inherent rigidity and three-dimensionality can pre-organize pharmacophoric elements into a bioactive conformation, enhancing binding affinity and selectivity.[4][5] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) in spirocycles often correlates with improved solubility, reduced lipophilicity, and, critically, enhanced metabolic stability compared to their planar counterparts.[3][4][6]
However, this structural complexity presents a distinct challenge. The very rigidity that confers pharmacological benefits can also shield or expose different parts of the molecule to metabolic enzymes in ways that are difficult to predict. Therefore, a robust and systematic evaluation of metabolic stability is not just a routine check but a cornerstone of any drug discovery program involving spirocyclic compounds. This guide provides a comparative framework for assessing metabolic stability, explaining the causality behind experimental choices and presenting field-proven protocols to generate reliable, decision-driving data.
The Core Objective: Predicting In Vivo Clearance from In Vitro Data
Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[7][8] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring high or frequent dosing.[7] Conversely, a compound that is too stable may accumulate and cause toxicity.[7] Our primary goal in early drug discovery is to use in vitro systems to estimate a compound's intrinsic clearance (CLint), which is the theoretical maximum rate of metabolism in the absence of other physiological limitations like blood flow.[9][10] This in vitro data is then used to predict in vivo hepatic clearance, a critical parameter for forecasting human pharmacokinetics.[11][12]
Caption: Logical workflow from in vitro metabolic stability assays to the prediction of in vivo pharmacokinetic parameters.
A Comparative Guide to In Vitro Metabolic Stability Assays
The choice of in vitro system is critical and depends on the specific questions being asked. For spirocyclic compounds, it is often prudent to employ more than one system to build a comprehensive metabolic profile.
The Workhorse: Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells (hepatocytes).[13] They are a cost-effective and widely used tool because they contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][14]
-
Expertise & Causality: This assay is excellent for identifying compounds that are highly susceptible to CYP-mediated oxidation, which is a common metabolic pathway. The system requires an external source of the cofactor NADPH, typically provided via a regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), to sustain enzymatic activity.[15] A control incubation without the NADPH regeneration system is crucial to distinguish enzymatic degradation from simple chemical instability.[14] For spirocyclic compounds, this assay can rapidly identify "metabolic hotspots"—specific sites on the saturated rings that are prone to hydroxylation.
Caption: Experimental workflow for the Liver Microsomal Stability Assay.
The "Gold Standard": Hepatocyte Stability Assay
Intact, cryopreserved hepatocytes are considered the most physiologically relevant in vitro model because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a cellular environment.[13][16][17]
-
Expertise & Causality: This assay provides a more complete picture of hepatic metabolism.[16] Unlike microsomes, hepatocytes account for cellular uptake (transporters) and the interplay between Phase I and Phase II reactions. A spirocyclic compound might be stable in microsomes (low Phase I metabolism) but rapidly conjugated and cleared in hepatocytes (high Phase II metabolism). Therefore, comparing results between the two assays is a powerful strategy. If a compound is cleared much faster in hepatocytes than in microsomes, it strongly suggests that Phase II metabolism or active uptake is a significant clearance pathway. This is a self-validating system when run in parallel with the microsomal assay.
Caption: Experimental workflow for the Hepatocyte Stability Assay.
Data Interpretation and Comparative Analysis
The primary output from these assays is the rate of disappearance of the parent compound over time. This is used to calculate two key parameters:
-
Half-Life (t½): The time it takes for 50% of the compound to be metabolized.[9]
-
Intrinsic Clearance (CLint): The volume of the matrix (e.g., liver) cleared of the drug per unit time, normalized to the amount of protein or number of cells.[9]
Comparative Data: Spirocyclic vs. Non-Spirocyclic Analogues
To illustrate the potential benefits of a spirocyclic scaffold, consider the following hypothetical data comparing a planar lead compound with its spirocyclic analogue. This data reflects trends reported in medicinal chemistry literature where introducing a spirocycle enhances metabolic stability.[4][18]
| Parameter | Planar Lead Compound | Spirocyclic Analogue | Rationale for Improvement |
| LogD (pH 7.4) | 3.5 | 2.8 | Increased sp3 character generally reduces lipophilicity.[4] |
| t½ in HLM (min) | 15 | > 60 | The rigid spirocycle sterically shields a metabolically liable site from CYP enzymes.[7] |
| CLint in HLM (µL/min/mg) | 92.4 | < 11.6 | Direct consequence of increased half-life. |
| t½ in Hepatocytes (min) | 12 | 55 | Still shows high stability, indicating Phase I is the primary clearance pathway. |
| CLint in Hepatocytes (µL/min/10⁶ cells) | 115.5 | 21.0 | A significant improvement in stability is maintained in the more complex cell system. |
HLM: Human Liver Microsomes
This comparison clearly demonstrates the value proposition: the spirocyclic analogue is not only less lipophilic but also significantly more resistant to metabolic breakdown in both microsomal and hepatocyte systems. This would translate to a prediction of lower in vivo clearance and a longer half-life, making it a much more promising drug candidate.
Detailed Experimental Protocols
These protocols are designed for a 96-well plate format for higher throughput and are based on established methodologies.[14][15][16][19]
Protocol 1: Human Liver Microsomal Stability
-
Reagent Preparation:
-
Test Compounds: Prepare 1 mM stock solutions in DMSO. For the assay plate, dilute to 100 µM in a 50:50 acetonitrile:water solution.
-
Phosphate Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4).
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) and dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.
-
NADPH Regeneration Solution (Cofactor): Prepare a solution in phosphate buffer containing 3.3 mM MgCl₂, 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.[15]
-
Stop Solution: Prepare cold (< -20°C) acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
Add 90 µL of the HLM suspension to the required wells of a 96-well plate.
-
Add 1 µL of the 100 µM test compound stock to each well (final concentration: 1 µM).
-
For the negative control (t=0 and a "minus cofactor" control), add 10 µL of phosphate buffer instead of the cofactor solution.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the reaction by adding 10 µL of the NADPH Regeneration Solution to all wells except the negative controls.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 200 µL of the cold Stop Solution to the appropriate wells.
-
-
Sample Processing & Analysis:
Protocol 2: Human Hepatocyte Stability
-
Reagent Preparation:
-
Test Compounds: Prepare as in the microsomal protocol.
-
Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Perform a cell count and viability check (e.g., Trypan Blue exclusion). Dilute the cell suspension in pre-warmed Williams' Medium E to a final density of 0.5 x 10⁶ viable cells/mL.[11]
-
Stop Solution: Prepare cold (< -20°C) acetonitrile containing a suitable internal standard (IS).
-
-
Incubation Procedure:
-
Dispense 99 µL of the hepatocyte suspension into the wells of a 96-well plate.
-
Place the plate in an incubator (37°C, 5% CO₂) and allow the cells to equilibrate for 15-20 minutes.
-
Initiate the reaction by adding 1 µL of the 100 µM test compound stock to each well (final concentration: 1 µM).
-
At specified time points (e.g., 0, 10, 30, 60, 120 minutes), terminate the reaction by adding 200 µL of the cold Stop Solution to the appropriate wells.[19]
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex briefly, and centrifuge at 4,000 rpm for 15 minutes to pellet cell debris.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS as described for the microsomal assay.
-
Conclusion
The evaluation of metabolic stability is a critical step in the optimization of spirocyclic drug candidates. While their unique three-dimensional structures offer significant advantages in potency and selectivity, they also demand a rigorous and thoughtful approach to DMPK assessment.[1][22][23] By employing a combination of in vitro tools, particularly the complementary liver microsomal and hepatocyte stability assays, researchers can build a comprehensive understanding of a compound's metabolic fate. This comparative approach, which moves from a simple enzymatic system to a complex cellular one, allows for the confident identification of robust compounds, de-risking progression into more complex preclinical studies and ultimately increasing the probability of clinical success.
References
- Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368.
- Zheng Y, Tice CM. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
- BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. 2021.
- Tupertsev B, Osipenko S. Microsomal stability assay for human and mouse liver microsomes. protocols.io. 2024.
- Benedetti E, Micouin L. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
- Benedetti E, Micouin L. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? DELHunter. 2024.
- Domainex.
- Creative Bioarray. Hepatocyte Stability Assay.
- DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
- Cyprotex. Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Krasavin M. Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Concept Life Sciences.
- Cyprotex. Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Creative Bioarray. Microsomal Stability Assay.
- Batista VF, Pinto M, Silva AMS. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. 2022;17(6):603-618.
- Hiesinger K, Dar'in D, Proschak E, Krasavin M. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2021;64(1):150-183.
- Benchchem. Enhancing Metabolic Stability of Spirocyclic Drug Candidates. Benchchem Technical Support Center.
- WuXi AppTec Content Team. Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. 2023.
- Enamine. Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. Enamine.
- Creative Bioarray. In Vitro Metabolic Stability.
- Kumar V, et al. Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today.
- Di L, Obach RS. Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Xenobiotica.
- D'Arienzo CJ, et al. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? Journal of Mass Spectrometry.
- Dong M. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- Penny M. Spirocycles in Drug Discovery.
- Ferreira LG, et al. Spiro Compounds: A Brief History.
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. mykhailiukchem.org [mykhailiukchem.org]
- 19. protocols.io [protocols.io]
- 20. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Amine Protection: A Comparative Guide to Boc Deprotection in Diazaspiro Compounds
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex nitrogen-containing heterocyclic scaffolds is a cornerstone of innovation. Among these, diazaspiro compounds, with their unique three-dimensional architecture, present both exciting opportunities and significant synthetic challenges. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection in these syntheses, prized for its stability and predictable reactivity. However, the critical step of its removal—deprotection—can be fraught with difficulties, including incomplete reactions, side-product formation, and the unintended cleavage of other sensitive functionalities. This guide provides an in-depth comparative analysis of various Boc deprotection methods for diazaspiro compounds, grounded in experimental data and mechanistic insights, to empower chemists with the knowledge to select the optimal strategy for their specific molecular context.
The Central Role of the Boc Group in Diazaspiro Synthesis
Diazaspiro compounds, characterized by a central spirocyclic carbon atom connecting two nitrogen-containing rings, are of immense interest in medicinal chemistry due to their rigidified conformations that can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of these intricate structures often necessitates the use of protecting groups to mask the reactivity of one or both nitrogen atoms, allowing for controlled and regioselective functionalization. The Boc group is a favored choice due to its general stability to a wide range of reaction conditions, including basic and nucleophilic reagents, while being readily cleavable under acidic conditions.[1]
However, the very stability of the Boc group can present a challenge during its removal, particularly in the context of a diazaspiro framework which can influence the reactivity of the protected amines. Furthermore, the presence of other acid-labile groups or stereocenters within the molecule demands a carefully orchestrated deprotection strategy to avoid unwanted side reactions or loss of stereochemical integrity.
A Comparative Analysis of Boc Deprotection Methodologies
The selection of a Boc deprotection method is a critical decision in the synthetic route towards a target diazaspiro compound. The choice hinges on a variety of factors, including the overall stability of the molecule, the presence of other functional groups, and the desired selectivity (mono- vs. di-deprotection). Here, we compare the most common and emerging methods, providing experimental context where available.
Acid-Mediated Deprotection: The Workhorse with Nuances
Acid-catalyzed cleavage is the most prevalent method for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine.[2]
Mechanism of Acidic Boc Deprotection
Caption: Mechanism of Acidic Boc Deprotection.
Common acidic reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
-
Trifluoroacetic Acid (TFA): Typically used in a mixture with a solvent like dichloromethane (DCM), TFA is a potent reagent for Boc removal.[3] While effective, its strong acidity can lead to the cleavage of other acid-sensitive groups. For instance, in the deprotection of a glycoside substrate containing both acetonide and NHBoc groups, TFA was found to cause the formation of trifluoroacetyl esters on the carbohydrate hydroxyl groups.[4]
-
Hydrochloric Acid (HCl): Often used as a solution in an organic solvent like dioxane or methanol, HCl offers a more moderate alternative to TFA.[5][6] A 4M solution of HCl in dioxane is a commonly employed reagent for efficient and selective Boc deprotection, often at room temperature.[7][8] This method has demonstrated superior selectivity in deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers.[8]
Table 1: Comparison of Acidic Boc Deprotection Methods for Diazaspiro Compounds
| Reagent/Conditions | Substrate | Observations | Yield | Reference |
| 6N HCl | N-Boc piperazine derived mannich bases | Deprotection of the Boc group. | Not specified | [9] |
| TFA/CHCl₃ | BocPhePheOEt | Complete deprotection overnight. | 82% | [10] |
| 4N HCl in dioxane | General N-Boc compounds | Rapid deprotection (typically 2 hours at RT). | 91% (example) | [5] |
| H₂SO₄ in tBuOAc | N-Boc amino acids/dipeptides with t-butyl esters | Selective deprotection of N-Boc group. | 70-100% | [11] |
Thermal Deprotection: A "Greener" Alternative
Thermal cleavage of the Boc group offers an attractive alternative to acidic methods, especially for substrates sensitive to strong acids. This method avoids the use of corrosive reagents and can often be performed in the absence of a catalyst.[12][13] The reaction is typically carried out at elevated temperatures in a suitable solvent.[14] Continuous flow high-temperature conditions have been shown to be effective for the clean deprotection of a variety of N-Boc compounds.[12]
A study on the thermolytic deprotection of 26 different N-Boc compounds from the Pfizer compound library demonstrated that many substrates underwent clean deprotection (≥95% product) with good functional group compatibility.[12]
However, the high temperatures required for thermal deprotection can be a limitation for thermally labile diazaspiro compounds. Side reactions or decomposition may occur, and optimization of the reaction temperature and time is crucial.[14]
Microwave-Assisted Deprotection: Accelerating the Process
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including Boc deprotection.[15][16] This technique can significantly reduce reaction times compared to conventional heating. Microwave-assisted deprotection can be carried out using both acidic reagents and solid-supported catalysts.[16][17] The use of solid-phase supported sulfonic acids in a catch-release manner under microwave heating has been shown to be an excellent method for Boc deprotection, affording high yields and purities in just 10 minutes.[16]
Experimental Workflow: Microwave-Assisted Deprotection
Caption: General workflow for microwave-assisted Boc deprotection.
Novel and Milder Deprotection Strategies
The quest for milder and more selective deprotection methods is ongoing. One such method involves the use of oxalyl chloride in methanol, which has been shown to selectively deprotect a diverse range of N-Boc compounds at room temperature with high yields.[1] This method was successfully applied to a complex, medicinally active compound where traditional acid-mediated protocols failed.[1] Another approach utilizes a Brønsted acidic deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid, which acts as both the reaction medium and catalyst, offering an efficient and sustainable method for N-Boc deprotection.[18]
Chemoselectivity and Orthogonal Protection Strategies in Diazaspiro Chemistry
The synthesis of complex diazaspiro compounds often involves multiple protecting groups. In such cases, the ability to selectively remove one protecting group in the presence of others—a concept known as orthogonality—is paramount.[19][20][21]
For a diazaspiro compound bearing two Boc groups, achieving selective mono-deprotection can be challenging but is often necessary for subsequent regioselective functionalization. This can sometimes be achieved by carefully controlling the stoichiometry of the acidic reagent and the reaction conditions. Alternatively, employing an orthogonal protecting group strategy from the outset is a more robust approach. For example, one nitrogen atom can be protected with a Boc group, while the other is protected with a group that is stable to acid but labile to other conditions, such as a benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis) or a fluorenylmethyloxycarbonyl (Fmoc) group (removable by base).
The choice of an orthogonal protecting group strategy is a critical aspect of the overall synthetic design and should be carefully considered based on the planned reaction sequence.
Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in Dioxane[5]
-
To a solution of the N-Boc protected diazaspiro compound (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or neat), add 4M HCl in dioxane (2-5 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Triturate the resulting solid with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to afford the hydrochloride salt of the deprotected diazaspiro compound.
Protocol 2: Thermal Boc Deprotection in Continuous Flow[12]
-
Prepare a solution of the N-Boc protected diazaspiro compound in a suitable solvent (e.g., methanol).
-
Pump the solution through a heated flow reactor at a defined flow rate and temperature (e.g., 150-250 °C). The optimal temperature and residence time must be determined for each substrate.
-
Collect the output from the reactor and remove the solvent under reduced pressure to obtain the deprotected product.
Protocol 3: Microwave-Assisted Boc Deprotection with a Solid-Supported Acid[16]
-
In a microwave reaction vial, dissolve the N-Boc protected diazaspiro compound (0.25 mmol) in DCM (2.5 mL).
-
Add a solid-supported sulfonic acid (e.g., SCX-3, 1.5 equiv.).
-
Cap the vial and heat with stirring in a microwave reactor at 100°C for 10 minutes.
-
After cooling, filter the solid support and wash with an appropriate solvent.
-
Suspend the solid support in DCM (2.5 mL) in a new microwave vial and add a base (e.g., DIEA, 2.5-5.0 equiv.).
-
Heat the mixture with stirring at 60°C in the microwave reactor for 1 minute.
-
After cooling, filter off the solid support and wash several times with DCM. The combined filtrate contains the deprotected product.
Conclusion
The deprotection of Boc-protected diazaspiro compounds is a critical transformation that requires careful consideration of the available methods. While traditional acidic deprotection with TFA or HCl remains a widely used and effective strategy, the potential for side reactions necessitates a thorough evaluation of the substrate's stability. Thermal and microwave-assisted methods offer valuable alternatives, particularly for acid-sensitive molecules and for accelerating reaction times. For complex diazaspiro compounds with multiple functional groups, the implementation of an orthogonal protection strategy is often the most reliable approach to ensure a successful and high-yielding synthesis. By understanding the nuances of each deprotection method and carefully selecting the conditions based on the specific molecular context, researchers can confidently navigate this crucial step in the synthesis of novel diazaspiro compounds for drug discovery and development.
References
-
Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(5), 896-903. [Link]
-
Kappe, C. O. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec. [Link]
-
Agyei-Owusu, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24459. [Link]
-
Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids in a Catch-Release Manner. Biotage. [Link]
-
ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]
-
Capua, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4949. [Link]
-
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Singh, P. P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85641-85646. [Link]
-
Kumar, A., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 441-444. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubChem. [Link]
-
Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. PubChem. [Link]
-
ResearchGate. (n.d.). 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]
-
National Center for Biotechnology Information. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? [Link]
-
National Center for Biotechnology Information. (2007). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. PubMed Central. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-27. [Link]
-
National Center for Biotechnology Information. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed. [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]
-
ResearchGate. (n.d.). Solvent-Free, Efficient Synthesis of 2,5-Piperazinediones from Boc-Protected Dipeptide Esters under Microwave Irradiation. [Link]
-
ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/chemistry. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
MDPI. (2022). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
-
Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
El Hadef, L., et al. (2015). A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave. International Journal of Engineering and Technology, 7(5), 365-368. [Link]
-
ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. [Link]
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. vapourtec.com [vapourtec.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. data.biotage.co.jp [data.biotage.co.jp]
- 17. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 19. jocpr.com [jocpr.com]
- 20. media.neliti.com [media.neliti.com]
- 21. biosynth.com [biosynth.com]
Safety Operating Guide
Proper Disposal of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, a key reagent in contemporary drug discovery and development. As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This document offers a procedural, step-by-step approach, grounded in scientific principles, to ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and responsibility within the laboratory.
Hazard Assessment and Immediate Safety Precautions
5-Boc-2,5-diazaspiro[3.5]nonane oxalate, and its common variant the hemioxalate (CAS 1523571-07-4), is classified as a hazardous substance. The Safety Data Sheet (SDS) for the hemioxalate indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Before handling 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact, which can lead to irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Engineering Controls
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling dust or aerosols.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Workflow
Caption: Workflow for the safe cleanup of a solid chemical spill.
Step-by-Step Spill Cleanup Procedure
-
Alert and Evacuate: Immediately alert colleagues in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in section 1.1.
-
Containment: For a solid spill, carefully cover the area with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.
-
Collection: Using a plastic scoop or spatula, carefully collect the spilled material and the absorbent pads. Avoid creating dust. Place the collected material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth. Place the cloth and any other contaminated materials into the same hazardous waste container.
-
Final Cleaning: Wash the area with soap and water.
-
Waste Disposal: Seal and label the hazardous waste container with the chemical name and date. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Standard Disposal Procedure (Without Chemical Treatment)
The most direct and universally compliant method for the disposal of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is to treat it as hazardous chemical waste.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all 5-Boc-2,5-diazaspiro[3.5]nonane oxalate waste, including contaminated consumables (e.g., weigh boats, pipette tips).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("5-Boc-2,5-diazaspiro[3.5]nonane oxalate"), and the approximate amount of waste.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Disposal Workflow
Caption: Standard procedure for hazardous chemical waste disposal.
Advanced Disposal Considerations: Chemical Neutralization
For laboratories equipped to handle chemical treatments, neutralization of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate waste may be considered to reduce its hazardous properties before final disposal. This requires a thorough understanding of the compound's reactivity.
The molecule has two key functionalities to consider for neutralization: the acidic oxalate counter-ion and the acid-labile Boc-protecting group.
Option 1: Neutralization of the Oxalate
The oxalate component can be neutralized with a mild base. This is a relatively straightforward acid-base reaction.
Protocol for Oxalate Neutralization:
-
Dissolution: In a fume hood, dissolve the 5-Boc-2,5-diazaspiro[3.5]nonane oxalate waste in a minimal amount of water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the dissolved waste while stirring. Effervescence (release of CO₂) will occur. Continue adding the bicarbonate solution until the fizzing stops, indicating that the oxalic acid has been neutralized to sodium oxalate.
-
pH Check: Use pH paper to ensure the final solution is neutral (pH ~7).
-
Disposal: The resulting solution, containing the Boc-protected diamine and sodium oxalate, should still be collected as hazardous waste. However, it is now in a less acidic state.
Causality: The Boc protecting group is generally stable to mild basic conditions, so this method selectively neutralizes the oxalate without affecting the amine protecting group.[1]
Option 2: Hydrolysis of the Boc Group (Deprotection)
The Boc group is readily cleaved under acidic conditions.[2][3] This would result in the formation of the free 2,5-diazaspiro[3.5]nonane, oxalic acid, and byproducts from the Boc group (isobutylene and carbon dioxide).
Protocol for Boc Group Hydrolysis:
-
Dissolution: In a fume hood, carefully dissolve the 5-Boc-2,5-diazaspiro[3.5]nonane oxalate waste in a suitable solvent like water or a water/co-solvent mixture.
-
Acidification: Slowly add a strong acid, such as hydrochloric acid (HCl), to the solution while stirring. The reaction is typically rapid at room temperature.
-
Neutralization: After the deprotection is complete, the resulting acidic solution containing the diamine dihydrochloride and oxalic acid must be neutralized. Slowly add a base, such as sodium hydroxide or sodium bicarbonate, until the pH is neutral.
-
Disposal: The final neutralized aqueous solution should be collected as hazardous waste.
Causality: Strong acids protonate the carbamate, leading to the cleavage of the tert-butyl group as a stable carbocation, which then eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to the free amine and carbon dioxide.[3]
Decision Framework for Chemical Treatment
Caption: Decision-making process for the disposal of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Recommendation: For most laboratory settings, the Standard Disposal Procedure (Section 3) is the safest and most compliant option. Chemical treatment should only be undertaken by experienced personnel with a thorough understanding of the reactions and access to the necessary safety equipment.
Conclusion
The proper disposal of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure that this valuable reagent is handled safely from acquisition through to disposal. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.
References
-
5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4. Sigma-Aldrich.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
-
tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1). J&K Scientific.
-
Amine Protection and Deprotection. Master Organic Chemistry.
Sources
Navigating the Safe Handling of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. The compound 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a valuable building block, but like all chemical reagents, it demands respect and careful handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for chemical handling best practices.
Hazard Identification and Risk Assessment: Understanding the Compound
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a salt composed of a Boc-protected spirocyclic diamine and oxalic acid. A thorough risk assessment requires an understanding of the potential hazards associated with both components.
-
The Oxalate Counter-ion: Oxalate salts present a more defined set of risks. They are known to be harmful if swallowed and can cause severe irritation to the skin and eyes.[1][2] Ingestion of soluble oxalates can lead to serious health issues, including kidney damage, due to the formation of calcium oxalate crystals.[1][3] Inhalation of oxalate dust can also irritate the respiratory tract.[2]
A closely related compound, 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate, is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[4]
Given these knowns, a cautious approach is warranted. Assume the compound is a skin, eye, and respiratory irritant, and is harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | N95 or P95 dust mask (if not in a fume hood) |
| Performing reactions and work-up | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | Work in a certified chemical fume hood |
| Handling large quantities | Face shield over chemical safety goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Cleaning spills | Chemical safety goggles or face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges |
Causality Behind PPE Choices:
-
Eye Protection: The potential for eye irritation necessitates the use of chemical safety goggles that form a seal around the eyes.[5] For operations with a higher risk of splashes, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact with many organic and inorganic salts.[5][6] Always inspect gloves for tears or holes before use and dispose of them properly after handling the chemical.[7]
-
Body Protection: A standard lab coat is sufficient for most small-scale operations to protect against minor spills.[6] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: Due to the risk of respiratory irritation from airborne dust, handling the solid material outside of a fume hood requires a dust mask.[2] For all other operations, working in a properly functioning chemical fume hood is the best practice to minimize inhalation exposure.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 5-Boc-2,5-diazaspiro[3.5]nonane oxalate will ensure a safe and efficient workflow.
Caption: A logical workflow for the safe handling of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling the chemical, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Gather all necessary PPE and inspect it for any defects.
-
Always consult the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date information before beginning any work.
-
-
Handling:
-
When weighing the solid, do so in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
-
Use appropriate, clean glassware for all transfers.
-
All reactions involving this compound should be conducted in a certified chemical fume hood.
-
-
Cleanup:
-
After handling is complete, decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., water, followed by a suitable organic solvent if necessary).
-
Dispose of all waste, including empty containers and contaminated PPE, in clearly labeled hazardous waste containers.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[7]
-
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Caption: Immediate actions for emergency situations involving 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention and provide the SDS to the medical personnel.
-
Small Spills: Evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully sweep or scoop the material into a sealed, labeled container for proper disposal.
Disposal Plan: Responsible Stewardship
Proper disposal of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste 5-Boc-2,5-diazaspiro[3.5]nonane oxalate should be collected in a clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and absorbent materials from spills, must also be disposed of as hazardous waste.[7]
-
Regulatory Compliance: All chemical waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle 5-Boc-2,5-diazaspiro[3.5]nonane oxalate, ensuring the well-being of your team and the integrity of your research.
References
-
MSDS Oxalic Acid - Chemical Safety Guidelines. Scribd. Available at: [Link]
-
SAFETY DATA SHEET - Lab Alley. Lab Alley. Available at: [Link]
-
Safety & PPE. BOC Shop. Available at: [Link]
-
Material Safety Data Sheet - Calcium oxalate monohydrate, 98%. Cole-Parmer. Available at: [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. Available at: [Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available at: [Link]
-
Personal Protective Equipment - Chemical and Biological Terrorism. NCBI Bookshelf - NIH. Available at: [Link]
-
Safety Data Sheet. Angene Chemical. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 [sigmaaldrich.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. download [amadischem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
